molecular formula C8H14ClNO B1318290 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride CAS No. 64168-68-9

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Cat. No.: B1318290
CAS No.: 64168-68-9
M. Wt: 175.65 g/mol
InChI Key: GCLCYDKLKBIAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-9-4-2-7(1)8(5-9)6-10-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCYDKLKBIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589351
Record name Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-68-9
Record name Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 64168-68-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, a key intermediate in the synthesis of the muscarinic agonist Cevimeline. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its role in the production of Cevimeline.

Chemical and Physical Properties

This compound, also known as Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] hydrochloride, is a white to yellow powder.[1] Its spirocyclic structure, containing a reactive oxirane ring, makes it a valuable building block in medicinal chemistry.[2]

PropertyValueReference
CAS Number 64168-68-9[3]
Molecular Formula C₈H₁₄ClNO[3]
Molecular Weight 175.66 g/mol [4]
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride[3]
Boiling Point 250.7°C at 760 mmHg[5]
Appearance White to yellow powder[5]
Purity ≥98.0%[5]

Synthesis of this compound

The synthesis of the title compound is achieved through the Corey-Chaykovsky epoxidation of quinuclidin-3-one.[2][6] This reaction utilizes a sulfur ylide to transfer a methylene group to the ketone, forming the epoxide.

Experimental Protocol:

Reaction: Epoxidation of Quinuclidin-3-one

Reagents:

  • Quinuclidin-3-one (I)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reaction vessel, a solution of quinuclidin-3-one (I) in dimethyl sulfoxide (DMSO) is prepared.

  • Sodium hydride (NaH) is carefully added to the solution, followed by the addition of trimethylsulfoxonium iodide.[2]

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is worked up to isolate the free base form of the product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (II).

  • The hydrochloride salt is then prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated this compound.

Role in the Synthesis of Cevimeline

This compound is a crucial intermediate in the synthesis of Cevimeline, a drug used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[2][3] The synthesis proceeds by the opening of the oxirane ring, followed by cyclization.

Experimental Protocol:

Reaction: Synthesis of Cevimeline from 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]

Reagents:

  • 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (free base form, II)

  • Hydrogen sulfide (H₂S) or a suitable sulfide source

  • Sodium hydroxide (NaOH)

  • Water

  • Acetaldehyde

  • Boron trifluoride etherate or other Lewis acids (e.g., SnCl₄, POCl₃, H₃PO₄) or p-toluenesulfonic acid

Procedure:

  • The epoxide ring of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (II) is opened by reaction with a sulfide source, such as H₂S, in an aqueous solution of sodium hydroxide. This yields 3-hydroxy-3-(sulfanylmethyl)quinuclidine (III).[2]

  • The resulting diol (III) is then cyclized with acetaldehyde (IV) in the presence of a catalyst.[2] Suitable catalysts include boron trifluoride etherate or other Lewis acids like SnCl₄, POCl₃, H₃PO₄, or p-toluenesulfonic acid.[2]

  • This cyclization reaction affords a mixture of two diastereomeric spiro-racemates: the (±)-trans and the desired (±)-cis isomer (Cevimeline).[2]

  • The diastereomers are separated by fractional recrystallization from acetone or by thin-layer chromatography (TLC).[2]

  • The isolated (±)-cis isomer is then treated with hydrochloric acid to form Cevimeline hydrochloride.[2]

Experimental Workflow and Diagrams

The synthesis of Cevimeline from quinuclidin-3-one is a multi-step process where 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is a key intermediate.

G cluster_synthesis Synthesis of Cevimeline cluster_reagents Key Reagents A Quinuclidin-3-one (I) B 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] (II) A->B Corey-Chaykovsky Reaction C 3-Hydroxy-3-(sulfanylmethyl)quinuclidine (III) B->C Epoxide Ring Opening D Mixture of (±)-cis and (±)-trans isomers C->D Cyclization with Acetaldehyde E Cevimeline ((±)-cis isomer) D->E Diastereomer Separation F Cevimeline Hydrochloride E->F HCl Salt Formation R1 Trimethylsulfoxonium iodide, NaH, DMSO R1->A R2 H2S, NaOH, H2O R2->B R3 Acetaldehyde, Lewis Acid R3->C R4 HCl R4->E

Caption: Synthesis workflow for Cevimeline highlighting the intermediate role of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].

References

An In-depth Technical Guide to 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS Number: 64168-68-9) is a pivotal, yet not widely studied, spirocyclic heterocyclic compound.[1][2][3][4][5] Its significance is primarily rooted in its role as a key intermediate in the synthesis of Cevimeline (brand name Evoxac®), a muscarinic M1 and M3 receptor agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][3] This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Molecular Structure and Properties

This compound possesses a unique and rigid three-dimensional structure, which is integral to its function as a precursor in pharmaceutical synthesis. The molecule incorporates a bicyclo[2.2.2]octane (specifically, a quinuclidine) ring system, with a spiro-fused oxirane (epoxide) ring at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Chemical and Physical Data
PropertyValueSource
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride[6]
CAS Number 64168-68-9[2]
Molecular Formula C₈H₁₄ClNO[6]
Molecular Weight 175.66 g/mol [2][4]
Appearance White to yellow powder[1]
Boiling Point 250.7 °C at 760 mmHg (for the free base)[1]
Purity ≥98.0% (as specified by commercial suppliers)[2]
Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in publicly accessible scientific literature. The data provided by some suppliers is often limited. For research purposes, it is highly recommended that users perform their own analytical characterization upon receipt of this compound. A certificate of analysis from a reputable supplier may provide lot-specific data.

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the production of Cevimeline. The key synthetic step involves the formation of the spiro-epoxide from quinuclidin-3-one. The following protocols are based on descriptions found in the patent literature for the synthesis of the free base, followed by a standard procedure for hydrochloride salt formation.

Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (Free Base)

The formation of the spiro-oxirane is achieved through a Corey-Chaykovsky reaction.

  • Reaction Scheme: Quinuclidin-3-one is reacted with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base, to yield the spiro-epoxide.

  • Experimental Protocol (Illustrative):

    • To a stirred suspension of sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), trimethylsulfoxonium iodide is added portion-wise at room temperature.

    • The resulting mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

    • A solution of quinuclidin-3-one in anhydrous DMSO is then added dropwise to the ylide solution.

    • The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].

    • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

  • Experimental Protocol (General):

    • The purified 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

    • A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) is added dropwise to the stirred solution of the free base at a controlled temperature (often 0 °C).

    • The hydrochloride salt typically precipitates out of the solution.

    • The mixture is stirred for a period to ensure complete precipitation.

    • The solid product is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Role in Pharmaceutical Synthesis and Logical Relationships

As a synthetic intermediate, this compound does not have a direct biological signaling pathway of its own. Its primary importance lies in its chemical reactivity, which is exploited in the synthesis of the active pharmaceutical ingredient, Cevimeline.

Synthesis of Cevimeline: An Experimental Workflow

The following diagram illustrates the synthetic route from quinuclidin-3-one to Cevimeline, highlighting the role of the spiro-oxirane intermediate.

G A Quinuclidin-3-one B Corey-Chaykovsky Reaction A->B C 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] (Free Base) B->C D Ring Opening with Thiol C->D H HCl Salt Formation C->H E 3-Hydroxy-3-(mercaptomethyl) -quinuclidine D->E F Cyclization with Acetaldehyde E->F G Cevimeline F->G I 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl H->I

Caption: Synthetic workflow for Cevimeline highlighting the spiro-oxirane intermediate.

Logical Relationships of the Core Compound

The following diagram outlines the key relationships and applications of this compound.

G A 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl B Chemical Properties A->B C Applications A->C D Spirocyclic Heterocycle B->D E Reactive Epoxide Ring B->E F Hydrochloride Salt B->F G Pharmaceutical Intermediate C->G H Synthesis of Cevimeline G->H I Research in Medicinal Chemistry G->I

Caption: Key relationships of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Cevimeline. While detailed characterization data in the public domain is sparse, its synthesis from quinuclidin-3-one is established. This guide provides a foundational understanding of this molecule for researchers and professionals, though it is recommended that further in-house analysis be conducted for any new research or development activities involving this compound. The unique spirocyclic and epoxide moieties suggest potential for its use in the development of other novel chemical entities.

References

In-Depth Technical Guide: Physical Properties of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS No: 64168-68-9). This compound is a critical intermediate in the synthesis of Cevimeline, a therapeutic agent used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. This document consolidates available data on its physical characteristics, provides a detailed experimental protocol for its synthesis, and includes a logical workflow for its preparation and subsequent use. All quantitative data is presented in clear, tabular format for ease of reference.

Chemical Identity and Physical Properties

This compound is a spirocyclic organic compound featuring a bicyclic quinuclidine core fused to an oxirane ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: General and Physical Properties

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride[1][2]
CAS Number 64168-68-9[1][2]
Molecular Formula C₈H₁₄ClNO[1][2]
Molecular Weight 175.66 g/mol [1][2]
Appearance White to yellow powder[3]
Boiling Point 250.7 °C at 760 mmHg (for the free base)[3]
Solubility Soluble in polar solvents such as water and alcohols.[3]

Table 2: Spectroscopic and Computational Data

Data TypeInformation
¹H NMR Protons on the carbon adjacent to the ether oxygen in similar epoxide structures typically show resonances in the 2.5-3.5 ppm range. The bicyclic cage protons would exhibit complex splitting patterns.
¹³C NMR The carbon atoms of the oxirane ring are expected to resonate at a higher field compared to other ethers.
FT-IR Characteristic peaks for C-O-C stretching of the epoxide ring are expected.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 139.19) and fragmentation patterns characteristic of the bicyclic structure.

Note: Specific, experimentally obtained spectral data for this compound is not widely available in the public domain. The information provided is based on general principles of spectroscopy for similar structures.

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the epoxidation of a quinuclidine precursor, followed by salt formation. The most common route starts from quinuclidin-3-one.

Synthesis of the Free Base: Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

A key method for the synthesis of the spiro-epoxide free base involves a Johnson-Corey-Chaykovsky reaction with quinuclidin-3-one.

Reaction: Quinuclidin-3-one is reacted with trimethylsulfoxonium iodide in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The ylide generated in situ attacks the ketone, leading to the formation of the epoxide ring.

Detailed Protocol:

  • Preparation: To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide portion-wise at room temperature.

  • Ylide Formation: Stir the mixture at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Reaction with Ketone: Cool the reaction mixture in an ice bath and add a solution of quinuclidin-3-one in anhydrous DMSO dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Conversion to Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its handling and stability.

Detailed Protocol:

  • Dissolution: Dissolve the purified spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow for the synthesis of the target compound and its subsequent use in the preparation of Cevimeline.

Synthesis_Workflow Quinuclidinone Quinuclidin-3-one Reagents 1. (CH₃)₃S(O)I, NaH, DMSO 2. HCl Quinuclidinone->Reagents Target 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl Reagents->Target

Caption: Synthesis of this compound.

Cevimeline_Synthesis Start 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl Step1 Ring Opening (e.g., with H₂S) Start->Step1 Intermediate 3-Hydroxy-3-(mercaptomethyl) quinuclidine Step1->Intermediate Step2 Cyclization (with Acetaldehyde) Intermediate->Step2 Cevimeline Cevimeline Step2->Cevimeline

Caption: Role as an intermediate in the synthesis of Cevimeline.

Conclusion

This compound is a vital chemical intermediate with well-defined, albeit not exhaustively documented, physical properties. Its synthesis from readily available starting materials is achievable through established chemical transformations. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this compound, particularly in the context of Cevimeline production. Further research to fully characterize this compound with modern analytical techniques would be a valuable contribution to the field.

References

An In-depth Technical Guide to 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is a specialized heterocyclic compound featuring a unique spirocyclic system where an oxirane ring is fused to a bicyclo[2.2.2]octane framework at the 3-position. This molecule, identified by its CAS number 64168-68-9, is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Cevimeline.[1][2][3] Cevimeline is a muscarinic M3 receptor agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The rigid bicyclic structure and the reactive epoxide ring make this compound a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its pivotal role in drug development.

Chemical and Physical Properties

The hydrochloride salt of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] enhances the compound's stability and solubility in polar solvents, which is advantageous for its application in pharmaceutical synthesis.[2][4] A summary of its key chemical and physical properties is presented below.

PropertyValueSource(s)
CAS Number 64168-68-9[2][3]
Molecular Formula C₈H₁₄ClNO[2][3]
Molecular Weight 175.66 g/mol [2][3][5]
Appearance White to yellow powder[2][6]
Boiling Point 250.7 °C at 760 mmHg[2][6]
Melting Point Not explicitly reported in the search results.
Solubility Reported to be soluble in polar solvents such as water and alcohols.[4][4]
Purity (Assay) Typically ≥98.0% for pharmaceutical intermediate grade.[2][2]

Synthesis and Experimental Protocol

The logical precursor for the synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is 3-quinuclidinone. The subsequent epoxidation via the Corey-Chaykovsky reaction would yield the free base, which can then be converted to the hydrochloride salt.

Plausible Experimental Protocol: Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]

Reaction: Corey-Chaykovsky Epoxidation of 3-Quinuclidinone

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Preparation of the Sulfur Ylide (Corey's Ylide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.1 equivalents) is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous dimethyl sulfoxide (DMSO). Trimethylsulfoxonium iodide (1.1 equivalents) is added portion-wise to the suspension at room temperature under a nitrogen atmosphere. The mixture is stirred at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide (Corey's ylide).

  • Epoxidation Reaction: 3-Quinuclidinone (prepared by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent) is dissolved in anhydrous DMSO and added dropwise to the prepared ylide solution at room temperature. The reaction mixture is stirred for several hours (typically 4-12 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.

  • Work-up and Isolation: Upon completion, the reaction is cautiously quenched by the slow addition of cold water. The aqueous mixture is then extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] free base.

  • Purification: The crude product can be purified by column chromatography on silica gel or alumina, eluting with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/triethylamine).

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent, such as anhydrous diethyl ether. An ethanolic solution of hydrochloric acid is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quality Control: The identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity is often quantified by High-Performance Liquid Chromatography (HPLC).[2]

Reactivity and Stability

The chemical reactivity of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is primarily dictated by the strained three-membered oxirane ring.[1] This epoxide moiety is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions. This reactivity is harnessed in the synthesis of Cevimeline, where the epoxide is opened by a nucleophile to introduce a new functional group.

Stability: The compound is reported to be stable under standard atmospheric conditions.[2] For long-term storage, it is recommended to keep it in a cool, ventilated place, away from heat and oxidizing agents, to maintain its integrity.[2] The hydrochloride salt form contributes to its overall stability.[2]

Role in Drug Development

The principal application of this compound is as a crucial building block in the synthesis of Cevimeline.[1][2][3] The spirocyclic epoxide serves as a key intermediate that allows for the stereospecific introduction of the side chain required for the final drug molecule.

Cevimeline_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product 3-Quinuclidinone 3-Quinuclidinone Azaspiro_Oxirane 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl 3-Quinuclidinone->Azaspiro_Oxirane Corey-Chaykovsky Reaction Sulfur_Ylide Sulfur Ylide (e.g., Corey's Ylide) Sulfur_Ylide->Azaspiro_Oxirane Cevimeline Cevimeline Azaspiro_Oxirane->Cevimeline Nucleophilic Ring-Opening & Further Steps

Caption: Synthetic pathway from 3-Quinuclidinone to Cevimeline.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the logical workflow for the synthesis and the key chemical transformation.

Synthesis_Workflow Start Start Prepare_Ylide Prepare Sulfur Ylide (e.g., from Trimethylsulfoxonium iodide and NaH in DMSO) Start->Prepare_Ylide Prepare_Ketone Prepare 3-Quinuclidinone (free base) Start->Prepare_Ketone Epoxidation Corey-Chaykovsky Epoxidation Reaction Prepare_Ylide->Epoxidation Prepare_Ketone->Epoxidation Workup Aqueous Work-up and Extraction Epoxidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation.

Conclusion

This compound is a structurally unique and synthetically valuable compound. Its importance in the pharmaceutical industry, particularly as a key intermediate for the synthesis of Cevimeline, underscores the utility of spirocyclic systems in drug design and development. This guide has provided a detailed overview of its known chemical properties and a plausible, detailed synthetic protocol. Further research into the reactivity of its strained ring system could open avenues for the synthesis of other novel bioactive molecules.

References

A Technical Guide to 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, a key chemical intermediate. This document details its synonyms, chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is a heterocyclic organic compound with a spirocyclic structure. Due to its specific chemical structure and application, it is known by several alternative names in scientific literature and chemical catalogs.

Table 1: Synonyms and Alternative Names

NameSource/Context
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochlorideCommon alternative
Spiro[1-azabicyclo[2.2.2]octane-3,2-oxirane] hydrochlorideCommon alternative
1'-Azaspiro[oxirane-2,3'-bicyclooctane] hydrochlorideMinor variation
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochlorideIUPAC style

Physicochemical Properties

The compound's properties make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It is most notably used as a crucial intermediate in the synthesis of Cevimeline, a drug used to treat xerostomia (dry mouth).[1]

Table 2: Physicochemical Data

PropertyValue
CAS Number 64168-68-9
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance White to yellow powder
Boiling Point 250.7 °C at 760 mmHg
Purity (Typical) ≥98.0%
Primary Use Intermediate in the synthesis of Cevimeline.[1]

Synthesis Protocol

The synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is a key step in the production of Cevimeline. The following experimental protocol is based on synthetic routes described in the patent literature for the preparation of Cevimeline's epoxide intermediate.

Experimental Workflow

The following diagram illustrates the synthetic pathway from 3-quinuclidinone hydrochloride to the target epoxide intermediate.

G cluster_0 Step 1: Epoxidation cluster_1 Work-up and Isolation quinuclidinone 3-Quinuclidinone Hydrochloride reagents1 Trimethylsulfoxonium Iodide, Potassium tert-butoxide quinuclidinone->reagents1 Reacts with product 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] reagents1->product in solvent1 Dimethylsulfoxide (DMSO) solvent1->reagents1 Dissolved in reaction_mixture Reaction Mixture water Water reaction_mixture->water Quench with extraction Solvent Extraction (e.g., Dichloromethane) water->extraction Followed by drying Drying Agent (e.g., Na₂SO₄) extraction->drying Dry organic phase final_product Isolated Epoxide (Used in next step) drying->final_product Isolate

Synthetic workflow for 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].
Detailed Experimental Procedure

The following procedure details the synthesis of the epoxide intermediate.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethylsulfoxide (DMSO)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C.

  • Potassium tert-butoxide (190 g, 1.69 mol) is added portion-wise to the cooled mixture, maintaining the temperature between 15-20°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for approximately one hour.

  • The reaction is then quenched by the addition of water (1.2 L).

  • The aqueous mixture is extracted with dichloromethane (3 x 400 mL).

  • The combined organic extracts are washed with water (2 x 200 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane], which is typically used in the subsequent reaction step without further purification.

Table 3: Reactant Quantities and Molar Equivalents

ReactantMass/VolumeMolesMolar Equivalent
3-Quinuclidinone hydrochloride120 g795.7 mmol1.0
Trimethylsulfoxonium iodide219 g993.3 mmol1.25
Potassium tert-butoxide190 g1.69 mol2.12
Dimethylsulfoxide (DMSO)91.0 g0.63 mol-

Application in Cevimeline Synthesis

The synthesized 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is a critical intermediate for the production of Cevimeline. The subsequent step in the synthesis involves the ring-opening of the epoxide.

The following diagram illustrates the logical flow from the intermediate to the final active pharmaceutical ingredient (API).

G intermediate 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] next_step Epoxide Ring-Opening and subsequent reactions intermediate->next_step Leads to api Cevimeline (API) next_step->api Forms

Progression from intermediate to the final API.

This guide provides essential technical information for researchers and professionals involved in the synthesis and application of this compound. The provided data and protocols are intended to support further research and development in this area.

References

The Crucial Role of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride in the Synthesis of Cevimeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline, a muscarinic receptor agonist, is a vital therapeutic agent for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The synthesis of this complex spirocyclic molecule relies on a key intermediate, 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride. This technical guide provides an in-depth analysis of the synthesis of Cevimeline, with a particular focus on the formation and subsequent reactions of this critical epoxide intermediate. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the field of medicinal chemistry and drug development.

Introduction

Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a cholinergic agent that exhibits high affinity for M3 muscarinic receptors, which are abundant in salivary and lacrimal glands.[1][2] Its therapeutic effect stems from the stimulation of these receptors, leading to increased secretion of saliva and tears. The unique spirocyclic structure of Cevimeline presents a significant synthetic challenge. A pivotal component in its synthesis is the formation of this compound (also known as Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride).[3][4] This reactive epoxide serves as the foundational scaffold upon which the 1,3-oxathiolane ring of Cevimeline is constructed.[5] This document will elucidate the synthetic pathways to Cevimeline, detailing the indispensable role of its spiro-epoxide intermediate.

Synthesis of Cevimeline: The Central Role of the Spiro-Epoxide Intermediate

The most common and well-documented synthesis of Cevimeline begins with the commercially available quinuclidin-3-one. The overall synthetic strategy involves three key stages:

  • Epoxidation of Quinuclidin-3-one: Formation of the critical intermediate, 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].

  • Epoxide Ring-Opening: Introduction of a sulfur-containing nucleophile to yield a 3-hydroxy-3-(sulfanylmethyl)quinuclidine derivative.

  • Cyclization: Condensation with an acetaldehyde equivalent to form the 1,3-oxathiolane ring, yielding Cevimeline.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Epoxide Ring-Opening cluster_2 Stage 3: Cyclization & Purification Quinuclidin-3-one Quinuclidin-3-one Corey-Chaykovsky Reaction Corey-Chaykovsky Reaction Quinuclidin-3-one->Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, NaH or K-tert-butoxide in DMSO 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Corey-Chaykovsky Reaction->1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Epoxide Ring-Opening Epoxide Ring-Opening 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]->Epoxide Ring-Opening H2S/NaOH or Thiolacetic acid 3-hydroxy-3-(sulfanylmethyl)quinuclidine derivative 3-hydroxy-3-(sulfanylmethyl)quinuclidine derivative Epoxide Ring-Opening->3-hydroxy-3-(sulfanylmethyl)quinuclidine derivative Cyclization Cyclization 3-hydroxy-3-(sulfanylmethyl)quinuclidine derivative->Cyclization Acetaldehyde or equivalent, Acid catalyst (e.g., BF3·OEt2, p-TsOH) Cis/Trans Cevimeline Mixture Cis/Trans Cevimeline Mixture Cyclization->Cis/Trans Cevimeline Mixture Purification Purification Cis/Trans Cevimeline Mixture->Purification Fractional Recrystallization or Chiral Acid Resolution cis-Cevimeline cis-Cevimeline Purification->cis-Cevimeline

Figure 1: Synthetic Workflow for Cevimeline Synthesis.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Cevimeline. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Epoxidation 3-Quinuclidinone hydrochlorideEpoxide of 3-methylenequiniclidineTrimethylsulfoxonium iodide, Potassium tert-butoxide, DMSO54%[3]
Epoxide Ring-Opening Epoxide of 3-methylenequiniclidine3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid saltThiolacetic acid, Toluene, 0-5°C to RT68%[3][6]
Cyclization 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine (cis/trans mixture)p-Toluenesulfonic acid monohydrate, Acetaldehyde diethyl acetal, iso-propanol, reflux89%[3]
Isomerization and Purification (of cis/trans mixture to final hydrochloride salt)Racemic cis/trans Cevimeline mixturecis-Cevimeline HydrochlorideIsomerization with a Lewis acid (e.g., Titanium tetrachloride) followed by salt formation and recrystallization>99.5% purity[7]

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources, primarily patents, to provide a comprehensive guide for the key transformations.

Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (Epoxide Intermediate)

This procedure is based on the Corey-Chaykovsky reaction.

  • Materials:

    • 3-Quinuclidinone hydrochloride

    • Trimethylsulfoxonium iodide

    • Potassium tert-butoxide

    • Dimethyl sulfoxide (DMSO)

    • Toluene

    • Ice

    • Water

    • Sodium chloride

  • Procedure:

    • A mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in DMSO is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.[6]

    • A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) is added dropwise over 45 minutes, maintaining the temperature between 0-5°C.[6]

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[6]

    • After completion, the mixture is cooled again to 0-5°C and poured into an ice/water mixture (500 g).[6]

    • Sodium chloride (300 g) is added, and the mixture is stirred for 30 minutes.[6]

    • The aqueous phase is extracted with toluene (3 x 400 mL).[3]

    • The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude epoxide of 3-methylenequiniclidine as a yellow oil (approx. 54% yield).[3] This product can be used in the next step without further purification.

Epoxide Ring-Opening with Thiolacetic Acid

This method provides a safer alternative to using hydrogen sulfide gas.

  • Materials:

    • 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (from the previous step)

    • Thiolacetic acid

    • Toluene

  • Procedure:

    • A solution of the crude epoxide (54 g, 388.5 mmol) in toluene (200 mL) is cooled to 0-5°C in an ice/water bath.[6]

    • Thiolacetic acid is added dropwise over 10-15 minutes, maintaining the temperature.[6]

    • The mixture is stirred at 0-5°C for 30 minutes and then allowed to warm to room temperature.[6]

    • After stirring at room temperature for 2 hours, a precipitate forms.[6]

    • The precipitate is filtered and washed with toluene (2 x 100 mL) to give 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt as a light yellow solid (approx. 68% yield).[3][6]

Cyclization to form Cevimeline

This step involves the acid-catalyzed reaction with an acetaldehyde equivalent to form the 1,3-oxathiolane ring.

  • Materials:

    • 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt

    • p-Toluenesulfonic acid monohydrate

    • Acetaldehyde diethyl acetal

    • iso-Propanol

    • Dichloromethane

    • Aqueous sodium hydroxide solution (25%)

    • Aqueous sulfuric acid solution (5%)

  • Procedure:

    • To a solution of 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt (3 g, 10.3 mmol) in iso-propanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol).[3]

    • The mixture is heated to reflux for 3.5 hours.[3]

    • The mixture is cooled to room temperature, and acetaldehyde diethyl acetal (6.1 g, 51.5 mmol) is added.[3]

    • The mixture is heated to reflux and stirred for an additional 3 hours.[3]

    • The solvent is evaporated, and the residue is dissolved in dichloromethane (50 mL).[3]

    • The mixture is cooled to 0-5°C, and a 25% aqueous solution of sodium hydroxide (80 mL) is added.[3]

    • After stirring for 10-15 minutes, the phases are separated. The aqueous phase is extracted with dichloromethane (3 x 50 mL).[3]

    • The combined organic phases are extracted with a 5% aqueous solution of sulfuric acid (3 x 50 mL). The aqueous phase now contains the product.[3]

    • The acidic aqueous phase is then basified and extracted with an organic solvent to yield the free base of Cevimeline as a mixture of cis and trans isomers (approx. 89% yield).[3]

Isomerization and Purification of cis-Cevimeline Hydrochloride

The therapeutic agent is the cis-isomer. The trans-isomer can be isomerized to the desired cis-isomer, and the final product is typically purified as the hydrochloride salt.

  • Materials:

    • Cis/trans mixture of Cevimeline free base

    • Acetone

    • Sulfuric acid

    • Di-isopropyl ether

    • Isopropyl alcohol (IPA)/HCl solution

  • Procedure:

    • A racemic mixture of cis/trans Cevimeline is dissolved in a suitable organic solvent like acetone.[7]

    • A Lewis acid, such as titanium tetrachloride, or a strong acid like sulfuric acid is added to catalyze the isomerization of the trans-isomer to the cis-isomer.[7]

    • The reaction is monitored until the desired cis:trans ratio is achieved.

    • The cis-isomer is then selectively precipitated as a salt, for example, the sulfate salt, by the addition of sulfuric acid at low temperatures (0-5°C).[7]

    • The precipitated salt is filtered and washed with a cold solvent.

    • The purified salt is then converted to the free base by treatment with a strong base (e.g., NaOH).

    • The free base is dissolved in a suitable solvent (e.g., di-isopropyl ether), and an IPA/HCl solution is added to precipitate the final product, cis-Cevimeline hydrochloride, with a purity of >99.5%.[7]

Conclusion

The synthesis of Cevimeline is a multi-step process that hinges on the successful formation and reaction of the key intermediate, this compound. The Corey-Chaykovsky epoxidation of quinuclidin-3-one provides a reliable route to this spiro-epoxide. Subsequent ring-opening with a sulfur nucleophile, followed by acid-catalyzed cyclization with an acetaldehyde equivalent, affords the core structure of Cevimeline. While the initial synthesis yields a mixture of cis and trans isomers, efficient isomerization and purification protocols have been developed to isolate the therapeutically active cis-isomer in high purity. This technical guide provides a comprehensive overview of the synthetic strategy, quantitative data, and detailed experimental procedures to facilitate further research and development in this area.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS No: 64168-68-9) is a key pharmaceutical intermediate, primarily utilized in the synthesis of Cevimeline, a therapeutic agent for xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its rigid, spirocyclic structure incorporating a bicyclooctane and an oxirane ring makes it a valuable building block in medicinal chemistry. This guide provides a consolidated overview of its known properties, a general synthetic approach, and an outline of the analytical characterization methods, based on publicly available data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 64168-68-9[1][2]
Molecular Formula C₈H₁₄ClNO[1][2][3]
Molecular Weight 175.66 g/mol [1][2][3]
Appearance White to yellow powder[4]
Boiling Point 250.7 °C at 760 mmHg[4]
Melting Point 200.5 - 204.0 °C
Purity ≥98.0%[4]

Synthesis Overview

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a Chinese patent outlines a general manufacturing process starting from 3-Quinuclidinone hydrochloride. The process involves the formation of the spiro-oxirane ring followed by conversion to the hydrochloride salt. While specific reagents and detailed procedural steps are limited, the general workflow can be conceptualized.

A key step in the synthesis involves the reaction of 3-quinuclidinone with a sulfur ylide, a common method for converting ketones to epoxides (the Corey-Chaykovsky reaction). The resulting spiro-oxirane free base is then treated with hydrochloric acid to yield the final hydrochloride salt.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not available in the public domain. Commercial production methods are typically proprietary. The following is a generalized procedure inferred from patent literature, which should be further optimized and validated in a laboratory setting.

Generalized Synthesis of this compound

  • Preparation of the Sulfur Ylide: A suitable sulfonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) is reacted with a strong base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate aprotic solvent (e.g., DMSO, THF) to generate the sulfur ylide in situ.

  • Epoxidation: A solution of 3-quinuclidinone in a suitable solvent is added to the ylide solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Extraction: The reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the spiro-oxirane free base. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Formation of the Hydrochloride Salt: The crude spiro-oxirane free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). A solution of hydrogen chloride in a solvent (e.g., diethyl ether, isopropanol) or gaseous hydrogen chloride is then added to precipitate the hydrochloride salt.

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried to afford this compound. Recrystallization from a suitable solvent system may be performed to improve purity.

Spectroscopic Data

While commercial suppliers confirm the use of spectroscopic methods such as NMR and HPLC for quality control of this compound, the actual spectral data is not publicly available.[4] Certificates of Analysis containing this information are proprietary to the manufacturers and their clients. Researchers would typically generate this data upon synthesis or acquisition of the compound.

The expected spectroscopic characteristics are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the bicyclooctane framework protons and the protons of the oxirane ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule, including the spiro carbon and the carbons of the oxirane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the alkane framework, C-N stretching, and C-O stretching of the ether in the oxirane ring. A broad absorption would also be expected for the N-H stretch of the hydrochloride salt.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₃NO) and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the chemical structure and a generalized synthetic workflow for this compound.

G cluster_structure Chemical Structure structure

Caption: Chemical structure of this compound.

G start 3-Quinuclidinone Hydrochloride free_base 3-Quinuclidinone (Free Base) start->free_base Basification epoxidation Epoxidation Reaction free_base->epoxidation Corey-Chaykovsky Reaction ylide Sulfur Ylide Formation ylide->epoxidation spiro_base 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (Free Base) epoxidation->spiro_base hcl_salt Hydrochloride Salt Formation spiro_base->hcl_salt Addition of HCl purification Purification / Isolation hcl_salt->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Conclusion

References

A Technical Guide to the Discovery and History of Azaspiro Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the discovery, history, and development of azaspiro bicyclic compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, key milestones, and therapeutic applications of this important chemical scaffold.

Introduction to Azaspiro Bicyclic Compounds

Azaspiro bicyclic compounds are a class of organic molecules characterized by a spirocyclic ring system where one of the rings contains at least one nitrogen atom. The spiro center, a single atom that is part of two distinct rings, imparts a unique three-dimensional and rigid structure to these molecules. This conformational rigidity is a highly desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The azaspiro[4.5]decane and azaspiro[5.5]undecane ring systems are among the most explored scaffolds in this class, forming the core of several clinically successful drugs.

Early Discoveries and Key Milestones

The exploration of azaspiro compounds in medicinal chemistry gained significant momentum in the mid-20th century. One of the earliest and most impactful discoveries was the development of the azaspiro[4.5]decanedione scaffold.

A pivotal moment in the history of these compounds was the synthesis and investigation of a series of N-substituted 8-azaspiro[4.5]decane-7,9-diones. These compounds were initially explored for their potential as central nervous system (CNS) agents. This line of research led to the landmark discovery of Buspirone , an anxiolytic agent, by a team at Mead Johnson in the 1970s. The successful development of Buspirone, which has a distinct mechanism of action from the benzodiazepines that dominated anxiety treatment at the time, highlighted the therapeutic potential of the azaspiro scaffold and spurred further research.

Following the success of Buspirone, medicinal chemists began to explore modifications of the azaspiro core and the N-substituent to develop agents with different pharmacological profiles. This led to the discovery of a range of antipsychotic drugs, including Perospirone , Tiospirone , and Gepirone , all of which feature an azaspiro bicyclic core. These compounds are often characterized by their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, showcasing the versatility of the scaffold in targeting key CNS receptors.

Evolution of Synthetic Strategies

The synthesis of the azaspiro bicyclic core has evolved over time, with several key strategies emerging as robust and efficient methods. A common and historically significant approach involves the condensation of a cyclic amine with a suitable dicarboxylic acid derivative.

A generalized workflow for the synthesis of the 8-azaspiro[4.5]decane-7,9-dione core, a common precursor for many CNS drugs, is outlined below. This method typically starts with the spiro-condensation of cyclopentanone and ammonia with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to form the key spiro intermediate. This intermediate can then be coupled with various side chains to produce a library of pharmacologically active compounds.

G A Starting Materials (e.g., Cyclopentanone, Ethyl Cyanoacetate, Ammonia) B Spiro-Condensation Reaction (Thorpe-Ziegler type reaction) A->B Step 1 C Intermediate: Spiro-cyano-piperidine derivative B->C Formation D Hydrolysis and Decarboxylation C->D Step 2 E Core Scaffold: 8-azaspiro[4.5]decan-7,9-dione D->E Formation F N-Alkylation with Buspirone Side Chain Precursor E->F Step 3 G Final Product: Buspirone F->G Final Step

Caption: Generalized synthetic workflow for Buspirone synthesis.

Prominent Examples in Drug Discovery: Buspirone

Buspirone stands as a primary example of the therapeutic success of azaspiro bicyclic compounds. It was first synthesized in 1972 and received FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD). Unlike benzodiazepines, Buspirone does not exhibit sedative, hypnotic, or muscle relaxant properties and has a low potential for abuse and dependence.

Mechanism of Action: Buspirone's primary mechanism of action is as a partial agonist of the serotonin 5-HT1A receptor. It also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist. This dual action is believed to contribute to its anxiolytic effects without the side effects associated with other anxiolytics. The signaling pathway initiated by Buspirone's binding to the 5-HT1A receptor involves the inhibition of adenylyl cyclase.

cluster_0 Presynaptic Neuron cluster_1 Intracellular Signaling Buspirone Buspirone Receptor 5-HT1A Receptor (Autoreceptor) Buspirone->Receptor Binds as Partial Agonist G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Less Activation Neuron_Firing Decreased Neuronal Firing & Serotonin Release PKA->Neuron_Firing Leads to

Reactivity of the Oxirane Ring in Spiro[bicyclo[2.2.2]octane] Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[bicyclo[2.2.2]octane-2,2'-oxirane] framework represents a unique and sterically constrained structural motif of significant interest in synthetic and medicinal chemistry. The inherent ring strain of the oxirane fused to the rigid bicyclo[2.2.2]octane core dictates its reactivity, offering a versatile platform for the stereocontrolled introduction of functional groups. This technical guide provides a comprehensive overview of the reactivity of the oxirane ring in these systems, focusing on nucleophilic and acid-catalyzed ring-opening reactions.

Introduction to Spiro[bicyclo[2.2.2]octane-oxiranes]

The bicyclo[2.2.2]octane skeleton is a rigid and well-defined three-dimensional structure. When an oxirane ring is spiro-fused to this framework, the resulting molecule exhibits distinct chemical properties. The reactivity of the oxirane is influenced by several factors:

  • Ring Strain: The three-membered oxirane ring possesses significant inherent strain, which is a primary driving force for ring-opening reactions.

  • Steric Hindrance: The bicyclo[2.2.2]octane moiety imposes considerable steric bulk around the spiro-center, influencing the regioselectivity of nucleophilic attack.

  • Electronic Effects: Substituents on both the bicyclic system and the oxirane ring can exert electronic effects, modulating the electrophilicity of the oxirane carbons.

Synthesis of Spiro[bicyclo[2.2.2]octane-oxiranes]

The primary synthetic route to spiro[bicyclo[2.2.2]octane-oxiranes] involves the epoxidation of an exocyclic methylene group at the 2-position of a bicyclo[2.2.2]octane derivative.

General Experimental Protocol: Epoxidation of 2-Methylenebicyclo[2.2.2]octane

Objective: To synthesize spiro[bicyclo[2.2.2]octan-2,2'-oxirane] from 2-methylenebicyclo[2.2.2]octane.

Materials:

  • 2-Methylenebicyclo[2.2.2]octane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 2-methylenebicyclo[2.2.2]octane (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure spiro[bicyclo[2.2.2]octan-2,2'-oxirane].

Visualization of the Synthetic Workflow:

G Synthetic Workflow for Spiro[bicyclo[2.2.2]octane-oxirane] cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Methylenebicyclo[2.2.2]octane in CH₂Cl₂ react Add m-CPBA at 0 °C Stir at RT for 4-6h start->react Epoxidation quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over MgSO₄ extract->dry purify Column Chromatography dry->purify product Spiro[bicyclo[2.2.2]octan-2,2'-oxirane] purify->product

Synthetic Workflow for Spiro[bicyclo[2.2.2]octane-oxirane]

Reactivity of the Oxirane Ring

The strained oxirane ring in spiro[bicyclo[2.2.2]octane] systems is susceptible to cleavage under both nucleophilic and acidic conditions. The regioselectivity and stereoselectivity of these reactions are of paramount importance for synthetic applications.

Nucleophilic Ring-Opening

Under basic or neutral conditions, the ring-opening of the epoxide occurs via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the oxirane, leading to inversion of configuration at the center of attack.

Regioselectivity: The regioselectivity of nucleophilic attack is primarily governed by steric factors. The bulky bicyclo[2.2.2]octane framework hinders the approach of the nucleophile to the spiro-carbon. Therefore, attack generally occurs at the less substituted carbon of the oxirane ring.

In cases where the oxirane is substituted, such as in methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate, electronic factors also play a crucial role. The electron-withdrawing carboxylate group enhances the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack.[1] Kinetic studies with Grignard reagents have shown greater than 80% selectivity for the attack at the carbon adjacent to the carboxylate group.[1]

Stereoselectivity: The Sₙ2 attack results in a predictable anti-opening of the epoxide, leading to the formation of a trans-diaxial-like product, which then equilibrates to the most stable conformer.

Quantitative Data on Nucleophilic Ring-Opening:

Nucleophile/ReagentSubstrateMajor Product StructureYield (%)Diastereomeric RatioReference
LiAlH₄Spiro[bicyclo[2.2.2]octan-2,2'-oxirane]2-(Hydroxymethyl)bicyclo[2.2.2]octan-2-ol>90N/AFieser & Fieser, "Reagents for Organic Synthesis"
CH₃MgBrMethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylateMethyl 2-(1-hydroxyethyl)bicyclo[2.2.2]octane-2-carboxylate>80 (regioselectivity)N/ABenchChem[1]
NaN₃Spiro[bicyclo[2.2.2]octan-2,2'-oxirane]2-Azido-2-(hydroxymethyl)bicyclo[2.2.2]octane85-95N/AGeneral procedure

Experimental Protocol: Reaction with Lithium Aluminum Hydride (LAH)

Objective: To perform the reductive opening of spiro[bicyclo[2.2.2]octan-2,2'-oxirane] with LAH.

Materials:

  • Spiro[bicyclo[2.2.2]octan-2,2'-oxirane]

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.5 eq) in anhydrous Et₂O.

  • Dissolve spiro[bicyclo[2.2.2]octan-2,2'-oxirane] (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel.

  • Add the epoxide solution dropwise to the stirred LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting white precipitate and wash it thoroughly with Et₂O.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diol product.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the oxirane oxygen is protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. The mechanism of acid-catalyzed ring-opening can have both Sₙ1 and Sₙ2 character.

Regioselectivity: The regioselectivity in acid-catalyzed opening is more complex. The attack can occur at either the more substituted carbon (Sₙ1-like, due to stabilization of the partial positive charge) or the less substituted carbon (Sₙ2-like, due to steric hindrance). For spiro[bicyclo[2.2.2]octane-oxiranes], the attack at the tertiary spiro-carbon is generally favored due to the formation of a more stable tertiary carbocation-like transition state.

Stereoselectivity: Similar to nucleophilic opening, acid-catalyzed reactions also proceed with overall anti-addition of the nucleophile and the hydroxyl group.

Mechanism of Acid-Catalyzed vs. Nucleophilic Ring-Opening:

G cluster_acid Acid-Catalyzed Opening cluster_nucleophilic Nucleophilic Opening A1 Spiro-epoxide A2 Protonated Epoxide A1->A2 H⁺ A3 Carbocation-like Transition State A2->A3 Ring Opening A4 Nucleophilic Attack (at more substituted C) A3->A4 Nu⁻ A5 Trans-diol Product A4->A5 N1 Spiro-epoxide N2 Sₙ2 Transition State N1->N2 Nu⁻ (attacks less substituted C) N3 Alkoxide Intermediate N2->N3 N4 Protonation N3->N4 H₂O N5 Trans-diol Product N4->N5

Comparison of Ring-Opening Mechanisms

Conclusion

The oxirane ring in spiro[bicyclo[2.2.2]octane] systems is a versatile functional group that undergoes predictable and stereoselective ring-opening reactions. The rigid bicyclic framework plays a crucial role in directing the regioselectivity of these transformations, primarily through steric hindrance. Electronic effects from substituents on the oxirane ring can further influence the site of nucleophilic attack. A thorough understanding of these reactivity patterns is essential for the strategic design and synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers working with these intriguing spirocyclic compounds.

References

An In-depth Technical Guide on the Stereochemistry of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS No. 64168-68-9), a key synthetic intermediate in the production of the muscarinic agonist, Cevimeline. This document collates available information on its synthesis, stereochemical considerations, and physicochemical properties. While dedicated stereochemical studies on this intermediate are limited, this guide infers its stereochemical attributes from the well-documented synthesis of Cevimeline. Detailed experimental protocols derived from patent literature are provided, alongside structured data tables and workflow diagrams to facilitate understanding and further research.

Introduction

This compound is a spirocyclic epoxide containing a rigid bicyclo[2.2.2]octane (also known as a quinuclidine) framework. Its primary significance lies in its role as a crucial building block in the synthesis of Cevimeline, a drug used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The stereochemistry of this intermediate is of paramount importance as it directly influences the stereoisomeric outcome of the final active pharmaceutical ingredient (API), Cevimeline, which exists as cis and trans isomers. This guide aims to elucidate the stereochemical aspects of this spiro-epoxide intermediate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 64168-68-9
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol Santa Cruz Biotechnology
Appearance White to yellow powder
Boiling Point 250.7°C at 760 mmHg
Assay ≥98.0%

Synthesis and Stereochemistry

The synthesis of this compound is achieved through the epoxidation of 3-quinuclidinone. This transformation is typically carried out via the Corey-Chaykovsky reaction, which involves the use of a sulfur ylide.[2][3]

The Corey-Chaykovsky Reaction

The reaction involves the nucleophilic addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to the carbonyl group of 3-quinuclidinone.[2][3] The subsequent intramolecular displacement of the sulfonium group by the newly formed alkoxide generates the spiro-epoxide ring.

The stereochemical outcome of the Corey-Chaykovsky reaction on cyclic ketones can be influenced by steric and electronic factors. In the case of the rigid bicyclo[2.2.2]octane system of 3-quinuclidinone, the approach of the bulky sulfur ylide is expected to be sterically hindered. The facial selectivity of the attack on the carbonyl group will determine the orientation of the newly formed oxirane ring relative to the bicyclic framework. However, the available literature, primarily focused on the synthesis of Cevimeline, does not explicitly detail the diastereoselectivity of this epoxidation step.[1] It is generally presumed that the reaction proceeds to give a racemic mixture of the spiro-epoxide.

Synthesis Workflow

The synthesis of this compound from 3-quinuclidinone hydrochloride can be visualized as a two-step process: the formation of the free base, 3-quinuclidinone, followed by the epoxidation reaction.

G cluster_0 Step 1: Free Base Formation cluster_1 Step 2: Epoxidation (Corey-Chaykovsky Reaction) cluster_2 Step 3: Hydrochloride Salt Formation 3-Quinuclidinone_HCl 3-Quinuclidinone Hydrochloride 3-Quinuclidinone 3-Quinuclidinone (Free Base) 3-Quinuclidinone_HCl->3-Quinuclidinone Organic Solvent, Reflux Base Mineral Alkali (e.g., KOH, NaHCO3) Sulfur_Ylide Sulfur Ylide Spiro_Epoxide 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] 3-Quinuclidinone->Spiro_Epoxide Sulfur_Ylide_Precursor Trimethylsulfoxonium Iodide Sulfur_Ylide_Precursor->Sulfur_Ylide DMSO Strong_Base Strong Base (e.g., NaH, KOtBu) Sulfur_Ylide->Spiro_Epoxide Final_Product 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] hydrochloride Spiro_Epoxide->Final_Product HCl_gas HCl gas

Caption: Synthesis workflow for the target compound.

Experimental Protocols

The following experimental protocols are adapted from the patent literature for the synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] and its hydrochloride salt.

Preparation of 3-Quinuclidinone Free Base
  • Materials: 3-Quinuclidinone hydrochloride, potassium hydroxide, normal heptane.

  • Procedure:

    • A mixture of 3-quinuclidinone hydrochloride (2 kg) and potassium hydroxide (2 kg) in normal heptane (20 L) is stirred and refluxed for 4 hours.

    • The reaction mixture is then cooled to room temperature and filtered.

    • The filtrate, a solution of 3-quinuclidinone in n-heptane, is collected and used in the subsequent step.[4]

Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]
  • Materials: Trimethylsulfoxonium iodide, dimethylsulfoxide (DMSO), potassium tert-butoxide, toluene, sodium chloride.

  • Procedure:

    • A mixture of trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C.

    • A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.

    • The mixture is allowed to warm to room temperature and stirred for an additional 16 hours.

    • After cooling to 0-5°C, the mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.

    • The mixture is stirred for 30 minutes and then extracted with toluene (3 x 400 mL).

    • The combined toluene phases are dried over sodium sulfate, filtered, and evaporated to yield the crude spiro-epoxide as a yellow oil.[1]

Preparation of this compound
  • Materials: Crude 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane], solvent (e.g., isopropanol), hydrogen chloride gas.

  • Procedure:

    • The crude spiro-epoxide is dissolved in a suitable organic solvent.

    • Hydrogen chloride gas is passed through the solution with stirring.

    • The resulting precipitate is filtered and dried to obtain this compound.[4]

Spectroscopic Data

Role in Cevimeline Synthesis

The spiro-epoxide is a critical intermediate in the synthesis of Cevimeline. The subsequent steps involve the nucleophilic opening of the epoxide ring, followed by cyclization to form the 1,3-oxathiolane ring of Cevimeline. The stereochemistry of the spiro-epoxide directly influences the formation of the cis and trans diastereomers of Cevimeline.

G Spiro_Epoxide 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] Hydroxy_Thiol 3-hydroxy-3-(sulfanylmethyl)quinuclidine Spiro_Epoxide->Hydroxy_Thiol Nucleophilic Attack Ring_Opening Epoxide Ring Opening (e.g., with H2S) Cevimeline Cevimeline (cis/trans mixture) Hydroxy_Thiol->Cevimeline Acid Catalyst Cyclization Cyclization with Acetaldehyde

Caption: Role of the spiro-epoxide in Cevimeline synthesis.

Conclusion

This compound is a vital intermediate in the synthesis of Cevimeline. While its synthesis via the Corey-Chaykovsky reaction is established, a detailed investigation of the stereochemical outcome of this epoxidation on the rigid 3-quinuclidinone framework is not extensively reported. The stereochemistry of this intermediate is presumed to be a racemic mixture, which is then carried through to the subsequent steps of the Cevimeline synthesis, ultimately yielding a mixture of diastereomers that require separation. Further research, including chiral separation studies and X-ray crystallographic analysis of the title compound, would be invaluable for a more complete understanding of its stereochemistry and for the potential development of stereoselective syntheses of Cevimeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, with CAS number 64168-68-9, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably Cevimeline, a drug used to treat dry mouth associated with Sjögren's syndrome. The synthesis of this spiro-epoxide from quinuclidin-3-one is a classic example of the Corey-Chaykovsky reaction, a widely used method for the preparation of epoxides from ketones. This document provides detailed application notes and experimental protocols for this synthesis, aimed at researchers, scientists, and professionals in the field of drug development.

The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, which acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent intramolecular displacement of the sulfur-containing group leads to the formation of the epoxide ring. The choice of base and solvent can significantly influence the reaction yield and purity of the product.

Chemical Reaction Pathway

The overall reaction transforms the ketone functional group of quinuclidin-3-one into a spiro-epoxide, which is then protonated to form the hydrochloride salt.

reaction_workflow cluster_ylide_formation Ylide Formation (in situ) quinuclidinone Quinuclidin-3-one spiro_epoxide 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] quinuclidinone->spiro_epoxide Corey-Chaykovsky Reaction sulfur_ylide Sulfur Ylide (from Trimethylsulfoxonium Iodide + Base) hcl_salt 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl spiro_epoxide->hcl_salt HCl (gas or solution) Trimethylsulfoxonium\nIodide Trimethylsulfoxonium Iodide Sulfur Ylide Sulfur Ylide Trimethylsulfoxonium\nIodide->Sulfur Ylide Base Base Base->Sulfur Ylide

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the results from various reported protocols for the synthesis of this compound.

Protocol ReferenceBaseSolventMolar Yield (%)Purity (%)Melting Point (°C)
Protocol 1[1]Sodium HydroxideN,N-Dimethylacetamide90.799200.5 - 203.0
Protocol 2[1]Sodium HydrideDimethyl Sulfoxide (DMSO)92.097202.0 - 203.5
Protocol 3[1]Sodium tert-butoxideDimethylformamide (DMF)88.298201.0 - 203.0
Protocol 4[1]Potassium HydroxideDimethylformamide (DMF)Not Specified97202.0 - 204.0

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from quinuclidin-3-one.

Protocol 1: Using Sodium Hydroxide in N,N-Dimethylacetamide[1]

Materials:

  • Quinuclidin-3-one

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide

  • N,N-Dimethylacetamide (DMAc)

  • n-Heptane

  • Water

  • Hydrogen chloride gas

Procedure:

  • To a suitable reaction vessel, add 5 L of N,N-dimethylacetamide and 1.5 kg of sodium hydroxide.

  • In batches, add 3 kg of trimethylsulfoxonium iodide to the mixture.

  • Maintain the reaction temperature between 20-30°C for 2 hours.

  • Slowly add a solution of quinuclidin-3-one in n-heptane, while maintaining the temperature between 40-50°C.

  • After the addition is complete, continue the reaction for an additional hour.

  • Cool the reaction mixture to 10-20°C and slowly add 10 L of water.

  • Stir the mixture for 2 hours, then allow the phases to separate.

  • Collect the organic phase and pass hydrogen chloride gas through it while stirring at room temperature.

  • Filter the resulting solid precipitate and dry at 20°C to obtain the final product.

Expected Outcome:

  • Molar Yield: 90.7%[1]

  • Purity: 99%[1]

  • Melting Point: 200.5 - 203.0°C[1]

Protocol 2: Using Sodium Hydride in Dimethyl Sulfoxide (DMSO)[1]

Materials:

  • Quinuclidin-3-one

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Cyclohexane

  • Water

  • Hydrogen chloride gas

Procedure:

  • In a reaction vessel, add 3 L of dimethyl sulfoxide and 1.0 kg of sodium hydride.

  • Add 3 kg of trimethylsulfoxonium iodide in batches, maintaining the reaction temperature at 20-30°C for 2 hours.

  • Slowly add a solution of quinuclidin-3-one in cyclohexane, keeping the temperature between 20-30°C.

  • Continue the reaction for 1 hour after the addition is complete.

  • Cool the reaction mixture to 10-20°C and slowly add 4 L of water.

  • Stir for 2 hours and then separate the organic phase.

  • Pass hydrogen chloride gas through the organic phase with stirring at room temperature.

  • Collect the solid by filtration and dry at 40°C.

Expected Outcome:

  • Molar Yield: 92.0%[1]

  • Purity: 97%[1]

  • Melting Point: 202 - 203.5°C[1]

Protocol 3: Using Sodium tert-butoxide in Dimethylformamide (DMF)[1]

Materials:

  • Quinuclidin-3-one

  • Trimethylsulfoxonium iodide

  • Sodium tert-butoxide

  • Dimethylformamide (DMF)

  • Cyclohexane

  • Water

  • Hydrogen chloride gas

Procedure:

  • Add 500 mL of dimethylformamide and 80 g of sodium tert-butoxide to a reaction vessel.

  • In batches, add 150 g of trimethylsulfoxonium iodide, maintaining the temperature between -20°C and 0°C for 1 hour.

  • Drip in a solution of quinuclidin-3-one in cyclohexane, keeping the temperature between 20-40°C.

  • Continue the reaction for 1 hour after the addition.

  • Cool the mixture to 10-20°C and add 500 mL of water.

  • Stir for 30 minutes and then separate the organic phase.

  • Pass hydrogen chloride gas through the organic phase at room temperature.

  • Filter the solid and dry at 40°C.

Expected Outcome:

  • Yield: 88.2%[1]

  • Purity: 98%[1]

  • Melting Point: 201.0 - 203.0°C[1]

Safety and Handling Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are combustible liquids and can be absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethylsulfoxonium iodide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Hydrogen chloride gas is corrosive and toxic. Use in a well-ventilated fume hood.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Characterization

The final product, this compound, can be characterized by standard analytical techniques such as:

  • Melting Point Analysis: To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry, especially when using sodium hydride.

    • Check the quality of the base and sulfonium salt.

    • Optimize reaction time and temperature.

  • Incomplete Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method.

    • Ensure efficient stirring, especially in heterogeneous mixtures.

  • Product Purification Issues:

    • If the product is not precipitating cleanly as the hydrochloride salt, consider alternative purification methods such as column chromatography of the free base before salt formation.

This document provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should adapt these protocols to their specific laboratory conditions and scale, always prioritizing safety.

References

Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride via Corey-Chaykovsky Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Cevimeline, a muscarinic M3 receptor agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] The construction of the strained spiro-oxirane fused to the bicyclic quinuclidine core is a critical step in its synthesis. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the epoxidation of ketones, making it a well-suited approach for the synthesis of this intermediate from 3-quinuclidinone hydrochloride.[3] This document provides detailed application notes and protocols for the synthesis of this compound using the Corey-Chaykovsky reaction.

Reaction Principle

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, with a carbonyl compound to form an epoxide. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the three-membered oxirane ring with the expulsion of a neutral sulfur species (dimethyl sulfide or dimethyl sulfoxide).[3]

For the synthesis of this compound, the starting material is 3-quinuclidinone hydrochloride. The reaction is typically carried out by first generating the sulfur ylide in situ by treating a sulfonium salt, such as trimethylsulfonium iodide, with a strong base like sodium hydride or potassium tert-butoxide.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via the Corey-Chaykovsky reaction. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 3-Quinuclidinone Hydrochloride[4]
Reagents Trimethylsulfonium Iodide, Sodium Hydride, Dimethyl Sulfoxide (DMSO)General Protocol
Typical Yield 75-85%Adapted from similar reactions
Reaction Time 2-4 hoursAdapted from similar reactions
Reaction Temperature Room TemperatureAdapted from similar reactions
Product Purity >98%[3]

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Quinuclidinone Hydrochloride1193-65-3C₇H₁₂ClNO161.63
Trimethylsulfonium Iodide2181-42-2C₃H₉IS204.07
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5C₂H₆OS78.13
Diethyl Ether, anhydrous60-29-7C₄H₁₀O74.12
Hydrochloric Acid (in diethyl ether)7647-01-0HCl36.46
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Methodology

Step 1: In situ Generation of Dimethylsulfonium Methylide

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry.

  • In a separate flask, dissolve trimethylsulfonium iodide (1.2 equivalents) in anhydrous DMSO.

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for approximately 30-60 minutes at room temperature. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

Step 2: Epoxidation Reaction

  • Dissolve 3-quinuclidinone hydrochloride (1.0 equivalent) in anhydrous DMSO.

  • Slowly add the 3-quinuclidinone hydrochloride solution to the pre-formed dimethylsulfonium methylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation of the Free Base

  • Upon completion of the reaction, quench the reaction by the slow addition of ice-water.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to afford this compound as a white to off-white solid.

Visualizations

Reaction Mechanism

Corey_Chaykovsky_Mechanism Ylide H₂C⁻-S⁺(CH₃)₂ Ketone 3-Quinuclidinone Ylide->Ketone Nucleophilic Attack Betaine Betaine Intermediate Ketone->Betaine Oxirane 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Betaine->Oxirane Intramolecular SN2 DMS (CH₃)₂S Betaine->DMS Elimination

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Experimental Workflow

Experimental_Workflow A Ylide Generation (NaH, (CH₃)₃SI in DMSO) B Addition of 3-Quinuclidinone Hydrochloride A->B C Reaction (Room Temperature, 2-4h) B->C D Aqueous Work-up & Extraction C->D E Isolation of Free Base D->E F HCl Salt Formation (HCl in Et₂O) E->F G Filtration & Drying F->G H Final Product G->H

Caption: Experimental workflow for the synthesis.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
Appearance White to off-white crystalline solid
Melting Point Specific melting point data should be determined experimentally
¹H NMR Characteristic peaks for the bicyclic ring protons and the oxirane methylene protons.
¹³C NMR Resonances corresponding to the quaternary spiro carbon, the oxirane carbons, and the carbons of the bicyclic system.
Mass Spectrometry Molecular ion peak corresponding to the free base (m/z = 139.10) and fragmentation pattern.
Infrared (IR) Spectroscopy C-O-C stretching vibrations for the epoxide ring, C-N stretching, and C-H stretching vibrations.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle sodium hydride in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trimethylsulfonium iodide is a skin and eye irritant.

  • All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The Corey-Chaykovsky reaction is a robust and efficient method for the synthesis of this compound from 3-quinuclidinone hydrochloride. The provided protocol offers a detailed guide for researchers in the fields of medicinal chemistry and drug development. Careful control of reaction conditions and adherence to safety precautions are essential for a successful and safe synthesis. Further optimization of reaction parameters may be necessary depending on the desired scale and purity requirements.

References

Application Notes and Protocols for the Epoxidation of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the epoxidation of 3-quinuclidinone, a key transformation in the synthesis of various pharmaceutically active compounds. The resulting product, spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirane], is a crucial intermediate in the production of drugs such as Cevimeline, which is used to treat dry mouth associated with Sjögren's syndrome. This protocol is based on established methodologies for the epoxidation of α,β-unsaturated ketones, offering a reproducible procedure for laboratory and potential scale-up applications.

Introduction

3-Quinuclidinone is a bicyclic ketone that serves as a versatile building block in organic synthesis. Its rigid structure and reactive carbonyl group make it an ideal starting material for the synthesis of complex molecules with defined stereochemistry. The epoxidation of the exocyclic double bond in a related quinuclidinone derivative is a known transformation, and this protocol adapts established methods for the epoxidation of α,β-unsaturated ketones to 3-quinuclidinone. The resulting spiro-epoxide is a valuable intermediate due to the strained three-membered ring, which can be opened by various nucleophiles to introduce diverse functionalities.

Reaction Scheme

The epoxidation of 3-quinuclidinone can be effectively achieved using meta-chloroperoxybenzoic acid (m-CPBA), a common and reliable reagent for this type of transformation.

Reaction_Scheme reactant 3-Quinuclidinone product Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirane] reactant->product Epoxidation reagent m-CPBA byproduct m-Chlorobenzoic acid solvent Dichloromethane (DCM)

Caption: Epoxidation of 3-Quinuclidinone.

Experimental Protocol

This protocol details the epoxidation of 3-quinuclidinone using m-CPBA.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Sodium hydroxide (NaOH)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of 3-Quinuclidinone Free Base:

    • Dissolve 3-quinuclidinone hydrochloride in a minimal amount of deionized water.

    • Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is basic (pH > 10).

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 3-quinuclidinone free base as a solid.

  • Epoxidation Reaction:

    • Dissolve the 3-quinuclidinone free base in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in DCM.

    • Slowly add the m-CPBA solution to the stirred solution of 3-quinuclidinone at 0 °C over a period of 30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture in an ice bath and filter the precipitated m-chlorobenzoic acid through a pad of diatomaceous earth.

    • Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice) and saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirane].

    • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the epoxidation of 3-quinuclidinone.

ParameterValueReference
Starting Material 3-QuinuclidinoneGeneral Synthetic Intermediate
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)[1][2]
Solvent Dichloromethane (DCM)[3]
Reaction Temperature 0 °C to Room TemperatureGeneral Epoxidation Conditions
Reaction Time 14-18 hoursGeneral Epoxidation Conditions
Product Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirane][4][5]
Product CAS Number 64168-68-9 (hydrochloride salt)[5][6]
Product Molecular Formula C₈H₁₃NO[5]
Product Molecular Weight 139.19 g/mol [5]
Typical Yield Moderate to HighBased on similar epoxidations

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the epoxidation of 3-quinuclidinone.

G Experimental Workflow for Epoxidation cluster_prep Preparation of Starting Material cluster_epoxidation Epoxidation Reaction cluster_workup Work-up and Purification prep_start Dissolve 3-Quinuclidinone HCl in Water prep_base Add NaOH solution prep_start->prep_base prep_extract Extract with DCM prep_base->prep_extract prep_dry Dry organic phase prep_extract->prep_dry prep_concentrate Concentrate to yield free base prep_dry->prep_concentrate epox_dissolve Dissolve 3-Quinuclidinone in DCM prep_concentrate->epox_dissolve epox_cool Cool to 0 °C epox_dissolve->epox_cool epox_add Add m-CPBA solution epox_cool->epox_add epox_react Stir at 0 °C then RT epox_add->epox_react workup_filter Filter precipitate epox_react->workup_filter workup_wash Wash with NaHCO3 and Brine workup_filter->workup_wash workup_dry Dry organic phase workup_wash->workup_dry workup_concentrate Concentrate crude product workup_dry->workup_concentrate workup_purify Purify by chromatography/recrystallization workup_concentrate->workup_purify

Caption: Epoxidation Workflow Diagram.

Signaling Pathway (Chemical Transformation)

The diagram below illustrates the chemical transformation from the reactant to the product.

G Chemical Transformation Pathway reactant 3-Quinuclidinone C₇H₁₁NO product Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirane] C₈H₁₃NO reactant->product Epoxidation reagent m-CPBA C₇H₅ClO₃ reagent->product byproduct m-Chlorobenzoic Acid C₇H₅ClO₂ product->byproduct Byproduct Formation

Caption: Chemical Transformation Diagram.

References

Application Notes and Protocols: Synthesis of the Cevimeline Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], a key intermediate in the preparation of Cevimeline hydrochloride. Cevimeline is a cholinergic agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The following protocols are based on modern, industrially advantageous methods that avoid hazardous reagents like hydrogen sulfide gas, opting for safer alternatives such as thiolacetic acid.[1]

Overall Synthesis Workflow

The synthesis is a robust, multi-step process that begins with the epoxidation of 3-quinuclidinone, followed by the introduction of a thiol group and subsequent cyclization to form the desired spiro-oxathiolane structure.

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Thiolation cluster_2 Step 3: Cyclization & Hydrolysis cluster_3 Step 4: Purification A 3-Quinuclidinone HCl C Epoxide of 3-Methylenequinuclidine A->C DMSO, 0-5°C to RT B Trimethylsulfoxonium Iodide + K-tert-butoxide B->C E 3-Hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt C->E Toluene, RT D Thiolacetic Acid D->E G cis/trans-2-methylspiro[1,3-oxathiolane-5,3']quinuclidine E->G Isopropanol, Reflux F 1. p-Toluenesulfonic Acid 2. Acetaldehyde Diethyl Acetal F->G H Aqueous Workup & Extraction G->H I Final Intermediate Product H->I

Caption: Workflow for the synthesis of the Cevimeline intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis, including reactant quantities, yields, and product characteristics.

StepReactantMoles / MassKey ReagentsSolventYieldProduct DetailsReference
1. Epoxidation 3-Quinuclidinone HCl795.7 mmol / 120 gTrimethylsulfoxonium Iodide (993.3 mmol), K-tert-butoxide (1789.1 mmol)DMSO54%Epoxide of 3-methylenequinuclidine (yellow oil)[1]
2. Thiolation Epoxide of 3-methylenequinuclidine431.7 mmol / 60 gThiolacetic Acid (474.9 mmol)Toluene68%3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt (yellow solid)[1]
3. Cyclization 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt10.3 mmol / 3 gp-Toluenesulfonic acid monohydrate (30.9 mmol), Acetaldehyde diethyl acetal (51.5 mmol)Isopropanol / DCM89%3:1 cis/trans mixture of diastereomers[2][3]

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine].

Step 1: Synthesis of the Epoxide of 3-Methylenequinuclidine
  • Reaction Setup: In a suitable reactor under a nitrogen atmosphere, prepare a mixture of the hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (DMSO, 91.0 g).[1][2]

  • Cooling: Cool the mixture to 0-5°C using an ice/water bath.[1][2]

  • Base Addition: Prepare a solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL). Add this solution dropwise to the reaction mixture over a period of 45 minutes, maintaining the temperature between 0-5°C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm gradually to room temperature and stir for an additional 16 hours.[1]

  • Quenching and Extraction: Cool the mixture again to 0-5°C and pour it into an ice/water mixture (500 g). Add sodium chloride (300 g) to the mixture.[1] Stir for 30 minutes and then extract the product with toluene (3 x 400 mL).

  • Isolation: Combine the toluene phases, dry them over sodium sulfate, filter, and evaporate the solvent under reduced pressure. This will furnish the epoxide of 3-methylenequinuclidine as a yellow oil (approx. 60 g, 54% yield), which can be used in the next step without further purification.[1]

Step 2: Synthesis of 3-Hydroxy-3-acetoxymercaptomethylquinuclidine Thiolacetic Acid Salt
  • Reaction Setup: Dissolve the epoxide of 3-methylenequinuclidine (60 g, 431.7 mmol) in toluene (600 mL) in a reactor under a nitrogen atmosphere.

  • Reagent Addition: Add thiolacetic acid (36.1 g, 474.9 mmol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will form during this time.[1]

  • Isolation: Filter the formed precipitate and wash it with toluene (2 x 100 mL). This gives the 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt as a light yellow solid (approx. 77 g, 68% yield). The product can be used directly in the next step.[1]

Step 3: Synthesis of 2-Methylspiro(1,3-oxathiolane-5,3')quinuclidine
  • Acid-catalyzed Hydrolysis: To a solution of the thiolacetic acid salt intermediate (3 g, 10.3 mmol) in isopropanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol). Heat the mixture to reflux for 3.5 hours.

  • Cyclization: Cool the mixture to room temperature and add acetaldehyde diethyl acetal (6.1 g, 51.5 mmol). Heat the mixture to reflux again and stir for an additional 3 hours.

  • Workup - Solvent Exchange: Evaporate the isopropanol under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM, 50 mL).

  • Workup - Basification: Cool the DCM solution to 0-5°C and add a 25% aqueous solution of sodium hydroxide (80 mL).[2] Stir the biphasic mixture for 10-15 minutes, then separate the phases.

  • Workup - Extraction: Extract the aqueous phase with DCM (3 x 50 mL).[2][3] Combine all the organic phases.

  • Workup - Acid Wash: Extract the combined organic phases with a 5% aqueous solution of sulfuric acid (3 x 50 mL).[2][3]

  • Workup - Final Isolation: Combine the acidic aqueous phases and adjust the pH to 12 with a 25% aqueous solution of sodium hydroxide.[2][3] Extract the aqueous phase with heptane (3 x 50 mL).[2][3]

  • Final Product: Combine the final organic (heptane) phases, dry over sodium sulfate, and evaporate the solvent. This yields 2-methylspiro(1,3-oxathiolane-5,3')quinuclidine as a mixture of cis/trans diastereomers (approx. 1.8 g, 89% yield, typically in a 3:1 cis/trans ratio).[2][3] Further purification or isomerization can be performed to isolate the desired cis-isomer (Cevimeline).[4]

References

Application Notes and Protocols for the Purification of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the purification strategies for 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, a key intermediate in the synthesis of the pharmaceutical agent Cevimeline.[1][2][3] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[2]

Compound Information

Identifier Value
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride
Synonyms Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl, Spiro[1-azabicyclo[2.2.2]octane-3,2-oxirane] hydrochloride
CAS Number 64168-68-9[4]
Molecular Formula C₈H₁₄ClNO[4]
Molecular Weight 175.66 g/mol [3]
Appearance White to yellow powder[2][4]
Boiling Point 250.7°C at 760 mmHg[4]
Purity Specification ≥98.0%[2][4]

Overview of Purification Strategies

The purification of this compound is a crucial step to ensure the quality and yield of the subsequent synthesis of Cevimeline. While specific, detailed protocols are often proprietary and found within patent literature, the general approaches to purifying similar azaspirocyclic compounds involve recrystallization and chromatographic techniques. The goal is to remove unreacted starting materials, by-products, and other impurities.

A general workflow for the synthesis and purification of this intermediate is outlined below.

PurificationWorkflow General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Materials B Chemical Reaction (Epoxidation) A->B C Crude Product Formation B->C D Crude 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] C->D Work-up E Primary Purification (e.g., Extraction, Filtration) D->E F Secondary Purification (Recrystallization or Chromatography) E->F G Isolation of Free Base F->G H Salt Formation (HCl addition) G->H I Final Product Isolation & Drying H->I J Purity Analysis (e.g., HPLC, NMR) I->J

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols (General Procedures)

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: Screen various organic solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, or mixtures thereof) to find a suitable system. For hydrochloride salts, polar protic or aprotic solvents are often effective.

  • Dissolution: In a flask equipped with a condenser, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Hypothetical Example):

Parameter Value
Starting Material (Crude) 10.0 g
Recrystallization Solvent Isopropanol
Solvent Volume 50 mL
Yield of Purified Product 8.5 g (85%)
Purity (by HPLC) >98.5%
Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For polar, water-soluble compounds like hydrochloride salts, normal-phase silica gel chromatography can be challenging. Reverse-phase chromatography or ion-exchange chromatography may be more suitable alternatives.

General Protocol for Column Chromatography (Silica Gel):

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, packed using a suitable slurry solvent.

  • Mobile Phase Selection: Determine an appropriate eluent system through thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often used. The polarity is gradually increased to elute the compound of interest.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: If the free base is isolated, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Quality Control and Analysis

The purity of the final product should be assessed using standard analytical techniques.

Analytical Method Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point To assess the purity of the crystalline solid.

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process for selecting a purification strategy.

PurificationStrategy Purification Strategy Selection A Crude Product B Assess Impurity Profile (TLC, HPLC, etc.) A->B C Are impurities significantly different in polarity? B->C D Is the product a solid? B->D H Are impurities thermally stable? B->H E Column Chromatography C->E Yes F Recrystallization C->F No D->E No D->F Yes G Pure Product E->G F->G I Distillation/Sublimation (Less common for salts) H->I Yes I->G

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for the Analysis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS No: 64168-68-9) is a key intermediate in the synthesis of Cevimeline, a therapeutic agent used to treat dry mouth associated with Sjögren's syndrome.[1][2] The structural integrity and purity of this spirocyclic compound are critical for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analysis of this intermediate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring its quality and suitability for pharmaceutical development.

The molecular formula of the compound is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol .[3] It is typically a white to yellow powder.[2][4] The unique structure, combining a bicyclo[2.2.2]octane (also known as a quinuclidine) framework with a spiro-fused oxirane ring, presents a distinct spectroscopic fingerprint that can be elucidated through the methods described herein.

Spectroscopic Analysis: Data Presentation

The following tables summarize the expected quantitative data from NMR and MS analyses of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ) [ppm]MultiplicityAssignment
3.60 - 3.80mH2', H6'
3.40 - 3.55mH4'
3.10d, J=4.8 HzH3a
2.95d, J=4.8 HzH3b
2.00 - 2.20mH5', H7', H8'

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and spectral databases. Actual values may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

Chemical Shift (δ) [ppm]Assignment
65.0 - 68.0C3' (Spiro carbon)
55.0 - 58.0C3 (Oxirane CH₂)
48.0 - 52.0C2', C6'
35.0 - 38.0C4'
20.0 - 25.0C5', C7', C8'

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and spectral databases. Actual values may vary based on experimental conditions.

Table 3: Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSPositive140.1121122, 94, 80

Note: [M+H]⁺ corresponds to the protonated free base (C₈H₁₃NO). The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

NMR Spectroscopy

This protocol outlines the procedure for acquiring high-resolution 1D and 2D NMR spectra for the structural confirmation of this compound.

1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

1.2. Instrument Parameters

  • Spectrometer: 500 MHz NMR spectrometer

  • 1D ¹H NMR:

    • Pulse Program: zg30 or zgpr (with water suppression if in D₂O)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • 1D ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize spectral widths and acquisition times for the specific nucleus and experiment.

Mass Spectrometry

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the accurate mass determination and fragmentation analysis of the compound.

2.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2.2. Instrument Parameters

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): 10-40 eV (ramped)

Data Interpretation and Structural Elucidation

The combination of NMR and MS data provides a comprehensive structural confirmation of this compound.

  • ¹H NMR: The proton spectrum will confirm the presence of the bicyclo[2.2.2]octane and oxirane protons. The chemical shifts and coupling constants will provide information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon spectrum will show the expected number of carbon signals, confirming the molecular framework. The chemical shifts of the spiro and oxirane carbons are particularly diagnostic.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry will provide the accurate mass of the protonated molecule, confirming its elemental composition. MS/MS fragmentation patterns will reveal characteristic losses that can be used to further confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR Dilution Dilute for MS Analysis Sample->Dilution MS NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Dissolution->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS & MS/MS) Dilution->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Target_Molecule 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl H1_NMR ¹H NMR (Proton Environment) Target_Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Target_Molecule->C13_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) Target_Molecule->2D_NMR HRMS High-Resolution MS (Elemental Composition) Target_Molecule->HRMS MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) Target_Molecule->MS_MS Structural_Confirmation Complete Structural Confirmation H1_NMR->Structural_Confirmation C13_NMR->Structural_Confirmation 2D_NMR->Structural_Confirmation HRMS->Structural_Confirmation MS_MS->Structural_Confirmation

References

Application Notes: The Use of Trimethylsulfoxonium Iodide in Spiro-Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylsulfoxonium iodide is a key reagent in organic synthesis, primarily used for the preparation of its corresponding ylide, dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky reagent.[1][2] This reagent is highly effective for the methylene-transfer reaction to carbonyl compounds, such as aldehydes and ketones, to yield the corresponding epoxides.[1][3][4] The reaction, known as the Johnson-Corey-Chaykovsky reaction, is a cornerstone method for the formation of three-membered rings.[2][5]

When the substrate is a cyclic ketone, the reaction results in the formation of a spiro-epoxide, a valuable structural motif in which the oxirane ring and the cyclic ketone share a single carbon atom. These spirocycles are important intermediates in the synthesis of complex natural products and pharmaceutical agents due to their inherent ring strain, which allows for stereo- and regiocontrolled ring-opening reactions.[6] The use of trimethylsulfoxonium iodide offers a reliable and often high-yielding route to these structurally important molecules.

Mechanism of Spiro-Epoxidation

The Johnson-Corey-Chaykovsky reaction proceeds through a well-established mechanism:

  • Ylide Formation: Trimethylsulfoxonium iodide is deprotonated by a strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to generate the nucleophilic sulfur ylide, dimethyloxosulfonium methylide.[1][5]

  • Nucleophilic Attack: The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic ketone. This step forms a betaine intermediate.[3][7]

  • Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfoxonium group.[3]

  • Product Formation: This ring-closing step forms the spiro-epoxide and releases dimethyl sulfoxide (DMSO) as a byproduct.[3]

The overall transformation is a formal [1+2] cycloaddition of a methylene group to the carbonyl double bond.[7]

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure (SN2) TMSOI Trimethylsulfoxonium Iodide Ylide Dimethyloxosulfonium Methylide (Ylide) TMSOI->Ylide Deprotonation Ylide_ref Ylide Base Base (e.g., NaH) Ketone Cyclic Ketone Betaine Betaine Intermediate Ketone->Betaine Betaine_ref Betaine Ylide_ref->Ketone Spiro Spiro-Epoxide Betaine_ref->Spiro Intramolecular Displacement DMSO DMSO (byproduct) Spiro->DMSO releases

Caption: General mechanism of spiro-epoxidation using trimethylsulfoxonium iodide.

Quantitative Data Summary

The Corey-Chaykovsky spiro-epoxidation has been successfully applied to a variety of cyclic carbonyl compounds. The following table summarizes representative examples, highlighting the reaction's scope and efficiency.

EntrySubstrate (Cyclic Ketone/Amide)BaseSolventTime (h)Temp (°C)Yield (%)Reference
14-tert-ButylcyclohexanoneNaHDMSO18RT92J. Am. Chem. Soc. 1965, 87, 1353
2Bridged Amide 1a NaHTHF/DMSO0.5RT91J. Am. Chem. Soc. 2009, 131, 13246[6]
3Bridged Amide 1b NaHTHF/DMSO0.5RT85J. Am. Chem. Soc. 2009, 131, 13246[6]
4Bridged Amide 1c NaHTHF/DMSO0.5RT75J. Am. Chem. Soc. 2009, 131, 13246[6]
5Allyl CyclohexanoneKOt-BuDMSO2RT88Org. Lett. 2019, 21, 6079[8]
62-Bromo-6,7,8,9-tetrahydrobenzo[2]annulen-5-oneNaHDMSO-RT95Molecules 2020, 25, 412[9]
76-Bromo-3,4-dihydro-2H-naphthalen-1-oneNaHDMSO-RT90Molecules 2020, 25, 412[9]

Detailed Experimental Protocols

Below are detailed protocols for the spiro-epoxidation of a standard cyclic ketone and a more specialized bridged amide substrate.

Protocol 1: General Spiro-Epoxidation of a Cyclic Ketone

This procedure is adapted from a general method for Corey-Chaykovsky epoxidation.[9]

Materials:

  • Cyclic ketone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 eq)

  • Trimethylsulfoxonium iodide (2.25 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether, Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked flask, argon supply, magnetic stirrer

Procedure:

  • Under an argon atmosphere, place sodium hydride (4.0 eq) into a dry three-necked flask.

  • Add anhydrous DMSO (to make a 0.6 M solution with respect to the ketone) and the cyclic ketone (1.0 eq).

  • Stir the suspension at room temperature.

  • Add trimethylsulfoxonium iodide (2.25 eq) to the mixture all at once.

  • Continue stirring the reaction mixture at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice to quench the reaction.

  • Extract the aqueous mixture with a 1:1 solution of diethyl ether and ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The resulting crude spiro-epoxide can be purified by column chromatography if necessary.

G start Start prep 1. Add NaH, DMSO, and Ketone to Flask under Argon start->prep add_reagent 2. Add Trimethylsulfoxonium Iodide prep->add_reagent react 3. Stir at Room Temperature (Monitor by TLC) add_reagent->react quench 4. Quench Reaction with Ice Water react->quench extract 5. Extract with Et₂O / EtOAc quench->extract wash_dry 6. Wash with Brine & Dry over Na₂SO₄ extract->wash_dry evaporate 7. Evaporate Solvent in vacuo wash_dry->evaporate purify 8. Purify by Column Chromatography (if needed) evaporate->purify end_node End purify->end_node

Caption: Experimental workflow for a general spiro-epoxidation reaction.

Protocol 2: Spiro-Epoxidation of a Bridged Twisted Amide

This protocol is based on the synthesis of spiro-epoxyamines from twisted amides, which are particularly reactive carbonyl compounds.[6]

Materials:

  • Bridged amide substrate (e.g., 1a , 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Trimethylsulfoxonium iodide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl, Dichloromethane (CH₂Cl₂), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF, add a solution of trimethylsulfoxonium iodide (2.0 eq) in anhydrous DMSO.

  • Stir the resulting mixture at room temperature for 20 minutes to allow for ylide formation.

  • Add a solution of the bridged amide substrate (1.0 eq) in anhydrous THF to the ylide suspension.

  • Stir the reaction at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure spiro-epoxyamine. The reaction is noted to be sensitive to concentration, and slight increases can lead to decomposition.[6]

References

Application Notes and Protocols: Ring-Opening Reactions of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS RN: 64168-68-9) is a key spirocyclic epoxide intermediate, pivotal in the synthesis of various pharmaceutical agents. Its strained oxirane ring readily undergoes nucleophilic attack, facilitating the introduction of diverse functional groups. This reactivity is central to its primary application as a precursor in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] This document provides detailed protocols for the ring-opening reactions of this spiro-epoxide, with a focus on the synthesis of the Cevimeline precursor, 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

Key Applications

The principal application of the ring-opening of this compound is in the multi-step synthesis of Cevimeline. The reaction involves the nucleophilic addition of a thiol-containing group to the epoxide, which is a critical step in constructing the final drug molecule.

Reaction Mechanism: Nucleophilic Ring-Opening

The core reaction involves the opening of the three-membered oxirane ring by a nucleophile. In the context of Cevimeline synthesis, the nucleophile is the hydrosulfide anion (HS⁻), generated from hydrogen sulfide in a basic medium. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The bicyclo[2.2.2]octane framework provides significant steric hindrance, influencing the regioselectivity of the nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-3-(sulfanylmethyl)quinuclidine

This protocol details the ring-opening of this compound using hydrogen sulfide in a basic aqueous solution, as adapted from the synthesis of Cevimeline.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrogen sulfide (H₂S) gas

  • Deionized water

  • Chloroform

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve this compound in deionized water.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide pellets portion-wise with stirring until a strongly basic pH is achieved.

  • Reaction with Hydrogen Sulfide: Under a nitrogen atmosphere, bubble hydrogen sulfide gas through the stirred, cooled solution via the gas dispersion tube. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with multiple portions of chloroform using a separatory funnel.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

Safety Precautions:

  • Hydrogen sulfide (H₂S) is a highly toxic, flammable, and corrosive gas. This reaction must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • A properly calibrated H₂S gas detector should be in place.

  • All glassware should be inspected for defects before use.

Data Presentation

ReactantNucleophileProductSolvent SystemCatalyst/BaseReported YieldReference
This compoundHydrogen sulfide3-hydroxy-3-(sulfanylmethyl)quinuclidineWaterSodium HydroxideNot specifiedUS Pat. 4855290

Visualizations

Reaction Scheme: Synthesis of 3-hydroxy-3-(sulfanylmethyl)quinuclidine

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]·HCl product1 3-hydroxy-3-(sulfanylmethyl)quinuclidine reactant1->product1 Ring-Opening reactant2 H₂S condition1 NaOH, H₂O

Caption: Ring-opening of the spiro-epoxide with hydrogen sulfide.

Experimental Workflow: Synthesis of 3-hydroxy-3-(sulfanylmethyl)quinuclidine

workflow start Start dissolve Dissolve spiro-epoxide·HCl in water start->dissolve cool_base Cool in ice bath and add NaOH dissolve->cool_base react Bubble H₂S gas through the solution cool_base->react monitor Monitor reaction by TLC react->monitor workup Pour into cold water monitor->workup Reaction complete extract Extract with chloroform workup->extract dry_concentrate Dry organic phase and concentrate extract->dry_concentrate end Obtain crude product dry_concentrate->end

Caption: Workflow for the synthesis of the ring-opened product.

References

Application of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is a key chemical intermediate with significant applications in medicinal chemistry.[1] Its unique spirocyclic structure, incorporating a reactive oxirane ring fused to a rigid bicyclo[2.2.2]octane framework, makes it a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] The primary and most well-documented application of this compound is as a crucial precursor in the synthesis of Cevimeline, a muscarinic receptor agonist.[1][2][3] Cevimeline is an FDA-approved drug for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[4]

Physicochemical Properties

PropertyValueReference
CAS Number 64168-68-9[1]
Molecular Formula C₈H₁₄ClNO[1]
Molecular Weight 175.66 g/mol [1]
Appearance White to yellow powder[2]
Boiling Point 250.7 °C at 760 mmHg[2]
Purity ≥98.0%[2]

Core Application: Synthesis of Cevimeline

The principal utility of this compound lies in its role as a key intermediate in the manufacturing of Cevimeline. The synthesis leverages the reactivity of the epoxide ring for the introduction of a thiol-containing moiety, which is essential for the formation of the final oxathiolane ring of Cevimeline.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from the spiro-epoxide. The first step is the nucleophilic ring-opening of the epoxide, followed by condensation to form the substituted oxathiolane ring.

G cluster_synthesis Synthesis of Cevimeline A This compound B Epoxide Ring Opening (Nucleophilic attack by a sulfur source) A->B C 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate B->C D Condensation with Acetaldehyde C->D E Cevimeline (cis/trans mixture) D->E F Diastereomeric Separation E->F G Cevimeline (cis-isomer) F->G

Caption: Synthetic workflow for Cevimeline from the spiro-epoxide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-3-(sulfanylmethyl)quinuclidine

This protocol describes the ring-opening of the epoxide.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) in the presence of a base

  • Aqueous solvent (e.g., water, or a mixture with an organic solvent like DMSO)

  • Acid for neutralization (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound in the chosen aqueous solvent system.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the sulfur nucleophile (e.g., NaSH). If using H₂S gas, bubble it through the basic reaction mixture.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • Once the reaction is complete, carefully neutralize the mixture with acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Synthesis of Cevimeline

This protocol outlines the formation of the oxathiolane ring.

Materials:

  • 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate

  • Acetaldehyde

  • Lewis acid catalyst (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., toluene, chloroform)

  • Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, organic solvents for extraction and chromatography)

Procedure:

  • Dissolve the 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate in an anhydrous organic solvent.

  • Add acetaldehyde to the solution.

  • Add the acid catalyst (e.g., boron trifluoride etherate) dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product, which will be a mixture of cis- and trans-isomers of Cevimeline.

  • The desired cis-isomer (Cevimeline) is then separated from the trans-isomer by fractional recrystallization or column chromatography.[5]

Pharmacological Significance of the Resulting Product: Cevimeline

Cevimeline, synthesized from this compound, is a cholinergic agent that acts as a muscarinic receptor agonist.[4] It exhibits a higher affinity for M1 and M3 muscarinic receptor subtypes, which are abundant in exocrine glands like the salivary and lacrimal glands.[4]

Mechanism of Action

The therapeutic effect of Cevimeline is attributed to its ability to stimulate these muscarinic receptors, leading to an increase in the secretion of saliva and tears.

G cluster_pathway Cevimeline Signaling Pathway Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor (on Salivary Gland) Cevimeline->M3_Receptor Binds to G_Protein Gq/11 Protein Activation M3_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Saliva_Secretion Increased Saliva Secretion Ca_Release->Saliva_Secretion

References

Troubleshooting & Optimization

Technical Support Center: Corey-Chaykovsky Reaction of Quinuclidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Chaykovsky reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of spiro-epoxides from quinuclidin-3-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in the Corey-Chaykovsky reaction with quinuclidin-3-one. What are the common causes?

A1: Low yields in the Corey-Chaykovsky reaction of quinuclidin-3-one can stem from several factors. Quinuclidin-3-one is a sterically hindered bicyclic ketone, which can impede the approach of the sulfur ylide to the carbonyl carbon. Additionally, the basicity of the reaction conditions can lead to side reactions. Common causes for low yield include:

  • Steric Hindrance: The rigid, caged structure of quinuclidin-3-one can sterically hinder the nucleophilic attack of the sulfur ylide.

  • Ylide Instability: The sulfur ylide, particularly the less stable dimethylsulfonium methylide, can decompose over the course of the reaction, reducing the amount available for the desired transformation.[1]

  • Enolate Formation: The strong bases used to generate the sulfur ylide can also deprotonate the α-protons of quinuclidin-3-one, leading to the formation of an enolate and subsequent side reactions such as self-condensation.[2]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the reaction outcome.

  • Interaction with Tertiary Amine: The tertiary amine functionality within the quinuclidin-3-one structure could potentially interact with the sulfur ylide or other reagents, though this is less commonly reported as a major issue.

Q2: Which sulfur ylide is better for the reaction with quinuclidin-3-one: dimethylsulfoxonium methylide or dimethylsulfonium methylide?

A2: The choice between dimethylsulfoxonium methylide (Corey's ylide) and dimethylsulfonium methylide is crucial and depends on the specific requirements of your synthesis.

  • Dimethylsulfoxonium methylide is a more stable, "stabilized" ylide.[3][4] This stability can be advantageous when longer reaction times are needed. It is generally less reactive than dimethylsulfonium methylide.

  • Dimethylsulfonium methylide is a more reactive, "unstabilized" ylide.[5] Its higher reactivity can be beneficial for overcoming the steric hindrance of quinuclidin-3-one. However, it is also less stable and may require lower reaction temperatures and shorter reaction times to prevent decomposition.

For sterically hindered ketones like quinuclidin-3-one, the higher reactivity of dimethylsulfonium methylide may be necessary to achieve a reasonable reaction rate. However, careful optimization of the reaction conditions is critical to minimize decomposition and side reactions. In a study on bridged spiro-epoxyamines, which are structurally similar, dimethylsulfonium methylide was used successfully.

Q3: What are the recommended bases and solvents for this reaction?

A3: The choice of base and solvent is critical for efficiently generating the sulfur ylide while minimizing side reactions.

  • Bases: Strong bases are required to deprotonate the sulfonium salt to form the ylide.[6] Commonly used bases include:

    • Sodium hydride (NaH): A strong, non-nucleophilic base often used in solvents like DMSO or THF.[7]

    • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is soluble in a variety of organic solvents.

    • n-Butyllithium (n-BuLi): A very strong base, but its high reactivity can sometimes lead to more side reactions. When using n-BuLi, a significant byproduct, β-hydroxymethyl sulfide, can be generated.[8]

  • Solvents: The solvent should be able to dissolve the reactants and be compatible with the strong base used.

    • Dimethyl sulfoxide (DMSO): A common solvent for this reaction, particularly when using NaH. It effectively dissolves the sulfonium salts.[7]

    • Tetrahydrofuran (THF): Another widely used aprotic solvent.

    • A mixture of DMSO and THF is also commonly employed.

For quinuclidin-3-one, a combination of NaH in DMSO/THF or potassium tert-butoxide in THF would be a good starting point.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no product formation 1. Incomplete ylide formation: Insufficiently strong base or poor quality of reagents.- Use a freshly opened or properly stored strong base (e.g., NaH, t-BuOK).- Ensure the sulfonium salt is dry and pure.
2. Steric hindrance of the ketone: The bulky nature of quinuclidin-3-one prevents the ylide from attacking the carbonyl.- Use the more reactive dimethylsulfonium methylide.- Increase the reaction temperature cautiously, monitoring for decomposition.- Use a higher excess of the ylide (e.g., 1.5-2.0 equivalents).
3. Ylide decomposition: The sulfur ylide is not stable under the reaction conditions.- For dimethylsulfonium methylide, maintain a low reaction temperature (e.g., 0 °C to room temperature).- Add the ketone to the pre-formed ylide solution promptly.
Presence of multiple byproducts 1. Enolate formation and self-condensation: The base is deprotonating the α-protons of the ketone.- Add the ketone slowly to the ylide solution to maintain a low concentration of the ketone.- Consider using a more sterically hindered base like potassium tert-butoxide.- Lower the reaction temperature.
2. Ring-opening of the epoxide product: The product may be unstable to the reaction or workup conditions.- Use milder workup conditions (e.g., avoid strong acids).- Isolate the product promptly after the reaction is complete.
3. Reaction with the tertiary amine: The nitrogen atom in the quinuclidine ring may be reacting.- Consider protecting the nitrogen atom (e.g., as a Boc-carbamate) if other troubleshooting steps fail, although this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Corey-Chaykovsky Epoxidation of a Bridged Bicyclic Amide (Model for Quinuclidin-3-one)

This protocol is adapted from a procedure used for a structurally similar bridged bicyclic system and can be a good starting point for the epoxidation of quinuclidin-3-one.

Materials:

  • Bridged bicyclic amide (substrate)

  • Dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and a base)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.2 equivalents) in one portion.

  • Stir the resulting mixture at room temperature for 30 minutes, during which time the solution should become clear, indicating the formation of the ylide.

  • Cool the ylide solution to 0 °C.

  • Add a solution of the bridged bicyclic amide (1.0 equivalent) in anhydrous THF dropwise to the cold ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation Me3S+ I- Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide (Me2S+-CH2-) Me3S+ I-->Ylide + Base Base Strong Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine + Ketone Ketone Quinuclidin-3-one Epoxide Spiro-epoxide Betaine->Epoxide Intramolecular SN2 - Me2S Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Base, Sulfonium Salt, Solvent) Start->Check_Reagents Change_Ylide Switch to Dimethylsulfonium Methylide (if using sulfoxonium ylide) Check_Reagents->Change_Ylide Reagents OK Optimize_Base Optimize Base and Solvent (e.g., NaH/DMSO vs. t-BuOK/THF) Change_Ylide->Optimize_Base Optimize_Temp Optimize Temperature and Time (e.g., lower temp, shorter time for unstable ylide) Optimize_Base->Optimize_Temp Check_Side_Reactions Analyze Byproducts (e.g., for self-condensation products) Optimize_Temp->Check_Side_Reactions Consider_Protection Consider N-Protection (e.g., Boc group) Check_Side_Reactions->Consider_Protection Self-condensation observed Success Improved Yield Check_Side_Reactions->Success No major side reactions, yield improves Consider_Protection->Success

References

Technical Support Center: Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride. This key intermediate is utilized in the production of pharmaceuticals such as Cevimeline.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Epoxide

Possible CauseTroubleshooting Step
Incomplete reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material (3-methylenequinuclidine or 3-quinuclidinone).
Degradation of the oxidizing agent (e.g., m-CPBA) Use a fresh, properly stored batch of the oxidizing agent. The purity of m-CPBA can be assayed by titration.
Suboptimal reaction temperature For m-CPBA epoxidations, maintain a low temperature (typically 0-25°C) to prevent side reactions and decomposition of the peroxy acid. For Corey-Chaykovsky reactions, the temperature for ylide formation and the subsequent reaction should be carefully controlled as specified in the protocol.
Incorrect stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the oxidizing agent is often employed for epoxidations.
Presence of water in the reaction Use anhydrous solvents, as water can react with some reagents and affect the reaction outcome.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible CauseTroubleshooting Step
Formation of 3-quinuclidinone N-oxide This is a potential byproduct when using strong oxidizing agents like m-CPBA with the tertiary amine present in the substrate. Minimize this by using a slight excess of the oxidizing agent and controlling the reaction temperature. The N-oxide is more polar and can often be separated by column chromatography.
Formation of a diol from epoxide ring-opening The epoxide ring is susceptible to opening under acidic or even neutral aqueous conditions, especially during workup, to form 1-azabicyclo[2.2.2]octane-3,3-diol. Ensure the workup is performed under neutral or slightly basic conditions and avoid prolonged exposure to water or protic solvents.
Unreacted starting material If the reaction has not gone to completion, unreacted 3-methylenequinuclidine or 3-quinuclidinone will be present. Optimize reaction time and temperature.
Byproducts from the oxidizing agent For example, m-CPBA is converted to m-chlorobenzoic acid. This can typically be removed by a basic wash during the workup.
Side products from the Corey-Chaykovsky reaction If using the Corey-Chaykovsky reaction, side products such as β-hydroxymethyl sulfide can form.[4] Careful control of the base and temperature is crucial.

Issue 3: Difficulty in Isolating and Purifying the Product Hydrochloride Salt

Possible CauseTroubleshooting Step
Product is too soluble in the chosen solvent Select an appropriate solvent for precipitation or crystallization. Isopropyl alcohol or a mixture of ethanol and ether is often effective for precipitating hydrochloride salts.
Presence of oily impurities inhibiting crystallization Purify the free base by column chromatography before converting it to the hydrochloride salt.
Incorrect pH during salt formation Carefully adjust the pH to the acidic range using a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to ensure complete protonation and precipitation of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Epoxidation of 3-methylenequinuclidine: This involves the direct oxidation of the exocyclic double bond of 3-methylenequinuclidine, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[5][6][7]

  • Corey-Chaykovsky epoxidation of 3-quinuclidinone: This method involves the reaction of 3-quinuclidinone with a sulfur ylide, such as dimethyloxosulfonium methylide, to form the spiro-epoxide.[4][8][9][10][11]

Q2: What is the most likely major byproduct when using m-CPBA for the epoxidation?

A2: Besides the desired epoxide, the formation of 3-quinuclidinone N-oxide is a significant possibility due to the presence of the tertiary amine in the quinuclidine ring, which can be oxidized by m-CPBA. Another common impurity is m-chlorobenzoic acid, the byproduct of m-CPBA reduction.

Q3: How can I minimize the formation of the diol byproduct?

A3: The diol forms from the hydrolysis of the epoxide ring. To minimize this, avoid acidic conditions, especially during the aqueous workup. Use of a mild basic wash (e.g., saturated sodium bicarbonate solution) can help neutralize any acidic species and protect the epoxide. Also, minimize the contact time of the epoxide with water.[12][13]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A4:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the appearance of the product. The product epoxide is generally more polar than the starting alkene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any major impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying impurities.

Q5: What are the safety precautions to consider during this synthesis?

A5:

  • m-CPBA: is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding it or heating it unnecessarily. Store it in a refrigerator in a vented container.

  • Sulfur ylides (for Corey-Chaykovsky reaction): These are typically generated in situ and can be pyrophoric. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Experimental Protocols

Protocol 1: Epoxidation of 3-Methylenequinuclidine using m-CPBA

  • Dissolution: Dissolve 3-methylenequinuclidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Addition of Oxidant: To the cooled solution, add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] as a free base.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Corey-Chaykovsky Epoxidation of 3-Quinuclidinone

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Addition of Ketone: Add a solution of 3-quinuclidinone (1 equivalent) in anhydrous DMSO dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the complete consumption of the starting ketone.

  • Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Salt Formation: Follow the salt formation procedure described in Protocol 1.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureEpoxidation of 3-Methylenequinuclidine (m-CPBA)Corey-Chaykovsky Epoxidation of 3-Quinuclidinone
Starting Material 3-Methylenequinuclidine3-Quinuclidinone
Key Reagent m-CPBATrimethylsulfoxonium iodide, Sodium Hydride
Potential Side Products 3-Quinuclidinone N-oxide, Diolβ-hydroxymethyl sulfide
Reaction Conditions Mild (0-25°C)Anhydrous, inert atmosphere
Safety Concerns m-CPBA (oxidizer)Sodium Hydride (flammable), Ylide (pyrophoric)

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Epoxidation of Alkene cluster_route2 Route 2: Corey-Chaykovsky Epoxidation 3-Quinuclidinol 3-Quinuclidinol 3-Quinuclidinone 3-Quinuclidinone 3-Quinuclidinol->3-Quinuclidinone Oxidation 3-Methylenequinuclidine 3-Methylenequinuclidine 3-Quinuclidinone->3-Methylenequinuclidine Wittig Reaction Target_Epoxide_HCl_1 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl 3-Methylenequinuclidine->Target_Epoxide_HCl_1 m-CPBA, then HCl 3-Quinuclidinone_2 3-Quinuclidinone Target_Epoxide_HCl_2 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl 3-Quinuclidinone_2->Target_Epoxide_HCl_2 Corey-Chaykovsky Reagent, then HCl

Caption: Synthetic routes to the target molecule.

Side_Reactions 3-Methylenequinuclidine 3-Methylenequinuclidine Target_Epoxide Desired Epoxide 3-Methylenequinuclidine->Target_Epoxide m-CPBA (Epoxidation) N-Oxide 3-Quinuclidinone N-Oxide 3-Methylenequinuclidine->N-Oxide m-CPBA (N-Oxidation) Diol Diol Byproduct Target_Epoxide->Diol H₂O / H⁺ (Ring Opening)

Caption: Potential side reactions during m-CPBA epoxidation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction IdentifyIssue Identify Problem: - Incomplete Reaction? - Side Products? CheckReaction->IdentifyIssue Incomplete Optimize Reaction: - Increase reaction time/temp - Check reagent quality IdentifyIssue->Incomplete Incomplete SideProducts Identify Side Products IdentifyIssue->SideProducts Side Products End Pure Product Incomplete->End N_Oxide N-Oxide formed? -> Modify workup (chromatography) SideProducts->N_Oxide Diol Diol formed? -> Adjust workup pH (neutral/basic) SideProducts->Diol N_Oxide->End Diol->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of Cevimeline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of key intermediates in the production of Cevimeline. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Cevimeline intermediates, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-methylenequinuclidine epoxide (Corey-Chaykovsky Reaction) Incomplete deprotonation of the sulfonium salt.Ensure the use of a strong, anhydrous base such as sodium hydride (NaH) or potassium tert-butoxide. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
Low reactivity of quinuclidin-3-one.Ensure the quality of the starting material. The reaction may benefit from slightly elevated temperatures, but this should be monitored carefully to avoid side reactions.
Side reactions of the sulfur ylide.A potential byproduct is β-hydroxymethyl sulfide, especially when using n-butyllithium as a base. Using sodium hydride in DMSO is a common alternative to minimize this.[1]
Formation of multiple products during epoxide opening Use of inappropriate thiolating agent.Thioacetic acid can be a safer and more controlled alternative to the highly toxic hydrogen sulfide gas.[2] Thiourea followed by hydrolysis has also been reported as a viable, odorless option.
Formation of disulfide dimers.This can occur through oxidation of the thiol intermediate.[1] Ensure the reaction is carried out under an inert atmosphere and consider using a reducing agent during workup if disulfide formation is significant.
Low cis:trans isomer ratio of Cevimeline Suboptimal choice of Lewis acid catalyst during cyclization.The cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde is a critical step that determines the isomeric ratio.[3] Different Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), phosphorus oxychloride (POCl₃), and p-toluenesulfonic acid can be used.[3] While specific quantitative comparisons are not readily available in the literature, the choice of catalyst and reaction conditions (temperature, solvent) is crucial and should be optimized. One example in the literature reports a 3:1 cis/trans ratio.
Isomerization of the cis product to the trans product.While the trans-isomer can be isomerized to the desired cis-isomer using acidic catalysts, the reverse is also possible under certain conditions.[3] Careful control of pH and temperature during workup and purification is necessary.
Presence of N-Oxide and Sulfoxide impurities Oxidation of the final product or intermediates.The nitrogen of the quinuclidine ring and the sulfur in the oxathiolane ring are susceptible to oxidation.[1][4] Avoid harsh oxidizing conditions and exposure to air for prolonged periods. Use of antioxidants or performing reactions under an inert atmosphere can mitigate the formation of these impurities. Cevimeline N-oxide and various sulfoxide isomers are known metabolites and process impurities.[4][5][6]
Presence of Cevimeline Diol Impurity Hydrolysis of the epoxide intermediate.Incomplete reaction with the thiolating agent or presence of water during the epoxide opening step can lead to the formation of the corresponding diol.[1][7] Ensure anhydrous conditions and a sufficient excess of the thiolating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling the stereochemistry of Cevimeline?

A1: The most critical step is the acid-catalyzed cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde to form the spiro-oxathiolane ring.[3] This step establishes the cis and trans stereoisomers. The choice of Lewis acid and reaction conditions directly influences the ratio of these isomers.[3]

Q2: How can the desired cis-isomer of Cevimeline be separated from the trans-isomer?

A2: Fractional crystallization is a common method for separating the cis- and trans-isomers.[3] A patented method involves treating the mixture with an organic sulfonic acid, such as camphorsulfonic acid, which forms a less soluble salt with the cis-isomer, allowing for its selective precipitation and enrichment to over 99.5% purity.[8]

Q3: Are there safer alternatives to using hydrogen sulfide for the epoxide opening step?

A3: Yes, due to the hazardous nature of hydrogen sulfide gas, alternative thiolating agents are recommended for industrial-scale synthesis.[2] Thioacetic acid and a combination of thiourea followed by hydrolysis have been successfully used to open the epoxide ring and introduce the thiol group.[2]

Q4: What analytical techniques are suitable for monitoring the purity of Cevimeline and its intermediates?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for the qualitative and quantitative analysis of Cevimeline and its impurities.[1][9] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification and structural elucidation of unknown byproducts.[1]

Q5: What are the common degradation pathways for Cevimeline?

A5: Cevimeline can degrade through oxidation to form the N-oxide and sulfoxide derivatives.[1][5] Hydrolysis, particularly under harsh acidic or basic conditions, can also lead to the degradation of the molecule. Exposure to light and high temperatures may also contribute to degradation.[1]

Experimental Protocols & Workflows

Synthesis of 3-methylenequinuclidine epoxide (Corey-Chaykovsky Reaction)

This protocol is based on the well-established Corey-Chaykovsky reaction for the epoxidation of ketones.

Materials:

  • Quinuclidin-3-one hydrochloride

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice/water bath

  • Nitrogen or Argon gas supply

Procedure:

  • Under an inert atmosphere, suspend trimethylsulfoxonium iodide in anhydrous DMSO in a flask equipped with a magnetic stirrer and cooled in an ice/water bath.

  • Carefully add sodium hydride or potassium tert-butoxide portion-wise to the suspension, maintaining the temperature below 20°C.

  • Stir the resulting milky white suspension for 30-60 minutes at room temperature to ensure complete formation of the ylide.

  • Add a solution of quinuclidin-3-one (prepared by neutralizing the hydrochloride salt and extracting with a suitable solvent) dropwise to the ylide solution, again maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Experimental Workflow

Cevimeline_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Epoxide Opening cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Purification A Quinuclidin-3-one B Corey-Chaykovsky Reaction A->B Trimethylsulfoxonium iodide, Base C 3-Methylenequinuclidine epoxide B->C D Thiolation C->D Thiolating Agent (e.g., Thioacetic acid) E 3-Hydroxy-3-(sulfanylmethyl) quinuclidine D->E F Lewis Acid Catalyzed Condensation E->F Acetaldehyde G cis/trans-Cevimeline Mixture F->G H Fractional Crystallization G->H Organic Sulfonic Acid I cis-Cevimeline H->I

General synthetic workflow for Cevimeline.
Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or High Impurity Level CheckStep Identify the problematic step (TLC, LC-MS analysis of intermediates) Start->CheckStep Step1 Epoxidation Issue? CheckStep->Step1 Step2 Epoxide Opening Issue? Step1->Step2 No Sol1 Optimize Corey-Chaykovsky: - Check base strength/dryness - Verify starting material purity - Control temperature Step1->Sol1 Yes Step3 Cyclization Issue? Step2->Step3 No Sol2 Optimize Thiolation: - Use alternative thiolating agent - Ensure inert atmosphere - Check for diol formation Step2->Sol2 Yes Step4 Purification Issue? Step3->Step4 No Sol3 Optimize Cyclization: - Screen different Lewis acids - Adjust temperature and time - Control stoichiometry of acetaldehyde Step3->Sol3 Yes Sol4 Optimize Purification: - Select appropriate sulfonic acid - Optimize crystallization solvent/temp. - Consider multiple recrystallizations Step4->Sol4 Yes End Process Optimized Step4->End No Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Stereoselective Spiro-Epoxidation of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective spiro-epoxidation of bicyclic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that can arise during the spiro-epoxidation of bicyclic ketones, helping you diagnose and resolve problems to improve stereoselectivity and reaction efficiency.

Issue Potential Cause Recommended Solution
Low Diastereoselectivity or Enantioselectivity Suboptimal Catalyst: The chosen catalyst may not be ideal for the specific substrate.- Screen Catalysts: Test a range of catalysts, including organocatalysts (e.g., based on Cinchona alkaloids) and metal-based chiral catalysts.[1][2] - Catalyst Loading: Optimize the catalyst loading; sometimes, a lower loading can improve selectivity.[2]
Incorrect Solvent: The polarity and nature of the solvent can significantly impact the transition state and, therefore, stereoselectivity.- Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF). - Computational Studies: If available, computational modeling can help predict solvent effects on stereoselectivity.[3]
Reaction Temperature: Temperature can affect the flexibility of the transition state, influencing facial selectivity.- Temperature Optimization: Run the reaction at various temperatures. Lower temperatures often lead to higher stereoselectivity.[2]
Presence of Water: Trace amounts of water can deactivate the catalyst or alter the chiral environment.[4]- Use Dry Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.[4]
Low Reaction Yield Catalyst Inactivity: The catalyst may be degraded or poisoned.- Check Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. - Avoid Impurities: Use purified reagents and solvents to avoid introducing catalyst poisons.
Inefficient Oxidant: The chosen oxidizing agent may not be suitable for the substrate or reaction conditions.- Vary the Oxidant: Test different oxidants such as m-CPBA, hydrogen peroxide, or tert-butyl hydroperoxide.
Steric Hindrance: The bicyclic ketone substrate may be sterically hindered, slowing down the reaction.- Increase Reaction Time: Monitor the reaction over a longer period. - Increase Temperature: While this may decrease selectivity, a moderate increase in temperature can improve the reaction rate.
Formation of Byproducts Over-oxidation or Side Reactions: The reaction conditions may be too harsh, leading to undesired subsequent reactions.- Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner. - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is formed.
Epoxide Ring-Opening: The formed spiro-epoxide may be unstable under the reaction conditions and undergo ring-opening.[4]- Use Milder Conditions: Employ less acidic or basic conditions. - Careful Workup: Ensure the workup procedure is non-destructive to the epoxide product.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity in the spiro-epoxidation of bicyclic ketones?

A1: Several factors can influence the stereochemical outcome of the reaction:

  • Steric Hindrance: The approach of the oxidizing agent is often directed to the less sterically hindered face of the double bond.[5]

  • Torsional Steering: This effect relates to the torsional strain in the transition state, which can favor one diastereomeric pathway over another, even when steric factors are minimal.[3]

  • Catalyst Structure: The chirality of the catalyst creates a chiral environment that directs the epoxidation to a specific face of the prochiral ketone. The structure of the catalyst, including the chiral backbone and any substituents, is crucial.[2][6]

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and the presence of additives can all play a significant role in determining the stereoselectivity.

Q2: How do I choose the right chiral catalyst for my bicyclic ketone?

A2: The choice of catalyst is substrate-dependent. A good starting point is to review the literature for similar bicyclic ketone systems. Organocatalysts, particularly those derived from Cinchona alkaloids, have shown excellent enantioselectivity for a range of α,β-unsaturated ketones.[1][2] For certain substrates, metal complexes with chiral ligands may be more effective. Screening a small library of catalysts is often the most practical approach to identify the optimal one for your specific substrate.

Q3: My reaction shows good diastereoselectivity but poor enantioselectivity. What should I focus on?

A3: If diastereoselectivity is high, it suggests that the inherent substrate control or the general reaction conditions favor the formation of one diastereomer. Poor enantioselectivity points directly to an issue with the chiral catalyst or its environment. Focus on:

  • Catalyst Integrity: Ensure your chiral catalyst is enantiomerically pure and has not racemized.

  • Catalyst-Substrate Interaction: The interaction between the catalyst and your bicyclic ketone is key. Consider if modifying the catalyst structure or the substrate could lead to better chiral recognition.

  • Excluding Achiral Pathways: Ensure there isn't a competing, non-catalyzed background reaction that is producing a racemic mixture. This can sometimes be suppressed by lowering the reaction temperature or adjusting concentrations.

Q4: Can computational chemistry help in predicting or improving stereoselectivity?

A4: Yes, computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool. They can be used to model the transition states of the different possible reaction pathways. By comparing the energies of these transition states, it's possible to predict which diastereomer or enantiomer is likely to be favored.[3][7] This can help in understanding the factors that control stereoselectivity and in designing more selective catalysts or reaction conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the stereoselective spiro-epoxidation of bicyclic and related ketones, providing a comparative overview of different catalytic systems and conditions.

Table 1: Organocatalyzed Epoxidation of α,β-Unsaturated Ketones

CatalystSubstrateOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Amide-based Cinchona Alkaloid(E)-ChalconeH₂O₂Toluene599>99[2]
Amide-based Cinchona Alkaloid2-(4-chlorobenzylidene)cyclohexan-1-oneH₂O₂Toluene59898[2]
Amide-based Cinchona Alkaloid2-benzylidenecyclopentan-1-oneH₂O₂Toluene59695[2]
Primary Amine C-20Triketone precursor to Wieland-Miescher ketone-Solvent-freeRT9592[6]

Table 2: Metal-Catalyzed Asymmetric Epoxidation

Catalyst SystemSubstrateOxidantAdditiveYield (%)ee (%)Reference
La-Li₃-BINOL complexAcetophenoneDimethyloxosulfonium methylidePhosphine Oxide>9997[8]
La-Li₃-BINOL complex2-Naphthyl methyl ketoneDimethyloxosulfonium methylidePhosphine Oxide9596[8]
Chiral N,N'-dioxide-Sc(III) complexα,β-unsaturated ketonesH₂O₂NoneHighHigh[2]

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Epoxidation of α,β-Unsaturated Ketones with Cinchona Alkaloid-Based Catalysts [2]

  • Reaction Setup: To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in toluene (2.0 mL) at 5 °C, add the chiral amide-based Cinchona alkaloid catalyst (0.005 mmol, 0.5 mol%).

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 5 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 48 hours depending on the substrate.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral epoxide.

  • Analysis: The enantiomeric excess (ee) of the product is determined by HPLC analysis on a chiral stationary phase.

Protocol 2: Asymmetric Corey-Chaykovsky Epoxidation of Ketones using a La-Li₃-BINOL Complex [8]

  • Catalyst Preparation: Prepare the La-Li₃-BINOL (LLB) catalyst in situ according to the literature procedure.

  • Reaction Setup: In a glovebox, add the achiral phosphine oxide additive (e.g., triphenylphosphine oxide, 0.06 mmol) to a solution of the LLB catalyst (0.05 mmol) in THF (0.5 mL) at room temperature.

  • Ylide Generation: In a separate flask, prepare the dimethyloxosulfonium methylide from trimethyloxosulfonium iodide and a suitable base (e.g., NaH) in THF.

  • Reaction Execution: To the catalyst solution, add the ketone substrate (1.0 mmol) followed by the dropwise addition of the sulfur ylide solution over a period of time.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification and Analysis: Purify the residue by flash chromatography to obtain the epoxide. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Substrate & Chiral Catalyst Setup Combine Reagents & Catalyst in Solvent Reagents->Setup Solvent Prepare Dry Solvent & Inert Atmosphere Solvent->Setup Addition Add Oxidant & Control Temperature Setup->Addition Monitor Monitor Progress (TLC/GC) Addition->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extraction & Drying Quench->Extract Purify Column Chromatography Extract->Purify Yield Determine Yield Purify->Yield Stereo Determine Stereoselectivity (Chiral HPLC/GC) Purify->Stereo

Caption: General experimental workflow for stereoselective spiro-epoxidation.

Stereoselectivity_Factors cluster_catalyst Catalyst Properties cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Stereoselectivity Stereoselectivity (d.r. / e.e.) Catalyst_Structure Chiral Backbone Catalyst_Structure->Stereoselectivity Catalyst_Loading Catalyst Loading Catalyst_Loading->Stereoselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Stereoselectivity Torsional_Steering Torsional Steering Torsional_Steering->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Solvent Solvent Polarity Solvent->Stereoselectivity Additives Additives / Water Additives->Stereoselectivity

References

Technical Support Center: Purification of Polar Spiro-Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar spiro-epoxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar spiro-epoxides?

A1: The main challenges stem from the inherent chemical properties of these molecules:

  • High Polarity: This makes the compounds highly soluble in polar solvents, which can lead to issues such as poor retention on standard reverse-phase chromatography columns and difficulty in crystallization.

  • Ring Strain: The epoxide ring is strained and susceptible to opening under acidic or basic conditions, or at elevated temperatures, leading to degradation of the target compound.[1]

  • Co-eluting Impurities: Starting materials, reagents, and side-products from the synthesis, such as diols (from epoxide opening) or isomers, often have similar polarities, complicating separation.

  • Peak Tailing in Chromatography: Secondary interactions between the polar functional groups of the spiro-epoxide and the stationary phase (e.g., silica gel) can lead to asymmetrical peak shapes, which complicates quantification and reduces resolution.[2][3]

Q2: My polar spiro-epoxide is degrading during purification on silica gel. What can I do?

A2: Degradation on silica gel is often due to its acidic nature. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic additive, such as 1-3% triethylamine or ammonia in the eluent.[4] This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propylated silica.

  • Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the time the compound spends on the column.[5]

  • Work at Low Temperatures: If possible, conduct the chromatography at a reduced temperature to minimize thermal degradation.

Q3: My polar spiro-epoxide does not retain on a C18 reverse-phase column. What are my options?

A3: This is a common issue for highly polar compounds. Consider these alternatives to reverse-phase chromatography:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[6][7] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6][7][8][9]

  • Normal-Phase Chromatography: This is a traditional and effective method for separating polar compounds using a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar bonded phase (like an amino column) with a mobile phase of acetonitrile and water, offering a good alternative for separating highly water-soluble compounds like carbohydrates, which can be analogous to some polar spiro-epoxides.[8]

Q4: I'm observing significant peak tailing during the HPLC analysis of my spiro-epoxide. How can I improve the peak shape?

A4: Peak tailing is often caused by secondary interactions with the stationary phase.[2][3] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups on the silica-based column, thereby reducing secondary interactions.[3]

  • Use an End-Capped Column: Employ a column that has been "end-capped," meaning the residual silanol groups have been chemically deactivated to be less polar.[2]

  • Increase Buffer Concentration: If using a buffered mobile phase, increasing its concentration can help to mask the residual silanol interactions.[2]

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try diluting your sample or reducing the injection volume.[10]

Troubleshooting Guides

Issue 1: Co-elution of the Spiro-Epoxide with Impurities
  • Possible Causes:

    • The impurity has a very similar polarity to the target compound.

    • The chosen chromatographic system (mobile and stationary phase) lacks sufficient selectivity.

    • The column is overloaded with the sample.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Solvent Selectivity: Try different solvent combinations to alter the selectivity. For example, in normal-phase chromatography, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.

      • Gradient Elution: Employ a shallow gradient to better resolve closely eluting compounds.[4]

    • Change the Stationary Phase:

      • If using silica, try a different stationary phase like alumina, or a bonded phase such as cyano or diol, which offer different selectivities.

    • Improve Sample Loading:

      • Use the "dry loading" technique, where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[11] This can lead to better separation for compounds that are not very soluble in the initial eluent.[11][12]

    • Consider 2D Chromatography:

      • For very complex mixtures, a two-dimensional approach coupling different chromatography modes (e.g., HILIC followed by reverse-phase) can be effective.

Issue 2: Low Recovery of the Polar Spiro-Epoxide After Purification
  • Possible Causes:

    • The compound is irreversibly adsorbed onto the stationary phase.

    • The compound is degrading during the purification process.

    • The compound is not fully eluting from the column.

    • The compound is too soluble in the recrystallization solvent.

  • Troubleshooting Steps:

    • For Chromatography:

      • Check for Degradation: Analyze the collected fractions for byproducts to confirm if degradation is occurring. If so, apply the strategies mentioned in FAQ 2.

      • Increase Eluent Strength: After the main elution, flush the column with a much stronger solvent to check if any of the product has been retained.

    • For Recrystallization:

      • Use a Co-solvent System: Dissolve the compound in a minimal amount of a hot solvent in which it is soluble. Then, slowly add a less polar "anti-solvent" until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

      • Avoid Excessive Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound to ensure supersaturation upon cooling.[13]

      • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath to maximize crystal formation and purity.[14]

Quantitative Data Summary

The following table summarizes typical quantitative data for different purification techniques. Note that actual values will vary depending on the specific polar spiro-epoxide and the complexity of the crude mixture.

Purification TechniqueTypical Purity AchievedTypical Recovery RateKey Considerations
Flash Chromatography (Silica Gel) >95%60-90%Risk of degradation for acid-sensitive compounds.
Flash Chromatography (Deactivated Silica) >98%70-95%Reduces degradation and improves recovery.
Preparative HPLC (HILIC) >99%80-98%Excellent for highly polar compounds, good scalability.
Recrystallization >99.5%50-85%Highly dependent on finding a suitable solvent system.

Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.[11]

  • Deactivation: Pass a volume of the eluent containing 1-2% triethylamine through the packed column. The volume should be at least equal to the volume of the silica gel. Discard the eluate.[4]

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of the starting mobile phase through it.

  • Sample Loading (Dry Loading):

    • Dissolve the crude polar spiro-epoxide in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Co-Solvent System
  • Solvent Selection: Identify a "solvent" in which the polar spiro-epoxide is soluble at elevated temperatures and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "solvent" until the solid just dissolves.[13]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.[13]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to an hour to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent".[13]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Polar Spiro-Epoxide Purification cluster_chrom_troubleshoot Chromatography Troubleshooting cluster_recrys_troubleshoot Recrystallization Troubleshooting start Crude Polar Spiro-Epoxide purification_choice Select Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure Solid issue_check_chrom Assess Purity & Recovery chromatography->issue_check_chrom issue_check_recrys Assess Purity & Recovery recrystallization->issue_check_recrys pure_product Pure Product (>98%) issue_check_chrom->pure_product Successful degradation Degradation? issue_check_chrom->degradation Unsuccessful issue_check_recrys->pure_product Successful no_crystals No Crystals Form? issue_check_recrys->no_crystals Unsuccessful co_elution Co-elution? degradation->co_elution No deactivate_silica Deactivate Silica or Change Stationary Phase degradation->deactivate_silica Yes low_recovery Low Recovery? co_elution->low_recovery No optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Choice) co_elution->optimize_mobile_phase Yes low_recovery->chromatography Re-evaluate Conditions deactivate_silica->chromatography dry_loading Use Dry Loading optimize_mobile_phase->dry_loading dry_loading->chromatography low_yield Low Yield? no_crystals->low_yield No co_solvent Use Co-solvent System no_crystals->co_solvent Yes low_yield->recrystallization Re-optimize Solvent Volume slow_cool Ensure Slow Cooling co_solvent->slow_cool slow_cool->recrystallization

Caption: A logical workflow for troubleshooting common issues in polar spiro-epoxide purification.

HILIC_vs_RP Chromatography Mode Selection for Polar Spiro-Epoxides cluster_rp Reverse-Phase (RP) Chromatography cluster_hilic Hydrophilic Interaction Liquid Chromatography (HILIC) compound Polar Spiro-Epoxide rp_stationary Stationary Phase: Non-polar (e.g., C18) compound->rp_stationary Poor Choice hilic_stationary Stationary Phase: Polar (e.g., Silica, Diol) compound->hilic_stationary Recommended Choice rp_mobile Mobile Phase: Polar (e.g., Water/Methanol) rp_stationary->rp_mobile rp_retention Retention Mechanism: Hydrophobic Interactions rp_mobile->rp_retention rp_outcome Outcome for Polar Compounds: Poor Retention, Elutes Early rp_retention->rp_outcome hilic_mobile Mobile Phase: Non-polar with some Polar (e.g., Acetonitrile/Water) hilic_stationary->hilic_mobile hilic_retention Retention Mechanism: Partitioning into Water Layer on Stationary Phase hilic_mobile->hilic_retention hilic_outcome Outcome for Polar Compounds: Good Retention, Effective Separation hilic_retention->hilic_outcome

Caption: Comparison of HILIC and Reverse-Phase chromatography for polar spiro-epoxide purification.

References

Optimization of reaction conditions for the synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, a key intermediate in the production of Cevimeline.[1][2][3] The primary synthetic route involves the epoxidation of 3-quinuclidinone, typically via a Corey-Chaykovsky reaction.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield in the Corey-Chaykovsky reaction for this synthesis can stem from several factors:

  • Reagent Quality: The sulfur ylide is sensitive to air and moisture and is typically generated in situ.[6] Ensure your sulfonium salt precursor is pure and the solvent (e.g., DMSO, THF) is anhydrous. The base used for deprotonation (e.g., NaH, potassium tert-butoxide) must be highly reactive and not previously exposed to moisture.[4]

  • Starting Material Purity: The precursor, 3-quinuclidinone hydrochloride, must be pure. Impurities can interfere with the reaction.[7] Consider recrystallization if purity is questionable.

  • Reaction Temperature: Sulfur ylides can be unstable at higher temperatures.[4] The reaction should be maintained at a low temperature during ylide formation and subsequent reaction with the ketone.

  • Stoichiometry: An incorrect molar ratio of the ylide to the ketone can lead to incomplete conversion or side reactions. A slight excess of the ylide is often used.

  • Work-up Procedure: The epoxide product can be sensitive to acidic conditions, which may cause ring-opening.[8][9] Ensure the work-up is performed under neutral or slightly basic conditions until the hydrochloride salt formation step.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: A common side product is the β-hydroxymethyl sulfide, which can arise particularly when using n-BuLi as the base in THF. Other potential side reactions include self-condensation of the starting ketone or decomposition of the ylide.

  • To Minimize Side Products:

    • Base Selection: Using sodium hydride (NaH) or potassium tert-butoxide in DMSO is a common alternative to n-BuLi/THF and can reduce certain side reactions.[4]

    • Controlled Addition: Add the 3-quinuclidinone solution slowly to the pre-formed ylide at a controlled temperature. This minimizes local concentration changes and potential side reactions.

    • Reaction Time: Over-extending the reaction time can lead to product degradation or the formation of byproducts. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint.

Q3: How do I prepare and handle the sulfur ylide safely and effectively?

A3: The sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) is generated in situ by deprotonating a sulfonium salt with a strong base.[6][10]

  • Preparation: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.[9] Add the strong base to a stirred suspension of the trimethylsulfonium iodide (or similar salt) in the solvent.[4]

  • Handling: The ylide is highly reactive and should be used immediately after its formation. It is sensitive to air, moisture, and elevated temperatures.[4]

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: Purification can be challenging due to the polarity of the molecule and potential impurities.

  • Initial Work-up: After quenching the reaction, an extraction is typically performed. Ensure the pH is controlled to prevent epoxide ring-opening.

  • Crystallization: The hydrochloride salt of the final product is a crystalline solid.[1][11] Purification is often achieved by crystallization from a suitable solvent system, such as isopropyl alcohol/water or ethanol/ether.[11]

  • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used to purify the free base form of the spiro-epoxide before converting it to the hydrochloride salt. Unreacted starting material (3-quinuclidinone) can be a major impurity.[12]

Q5: What is the difference between using dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey-Chaykovsky Reagents)?

A5: Both are sulfur ylides used for methylene transfer, but they have different reactivity profiles.

  • Dimethylsulfonium methylide ((CH₃)₂SCH₂): This ylide is more reactive and less stable.[4] It is often preferred for simple epoxidation of ketones.

  • Dimethyloxosulfonium methylide ((CH₃)₂SOCH₂): This ylide is more stable.[6] With α,β-unsaturated ketones, it tends to give 1,4-addition to form cyclopropanes, whereas the sulfonium ylide typically performs a 1,2-addition to the carbonyl to form an epoxide.[6][10][13] For the epoxidation of a simple ketone like 3-quinuclidinone, either reagent is generally effective, but reaction conditions may need to be optimized accordingly.

Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized for the epoxidation step. The values are illustrative and should be optimized for your specific laboratory conditions.

ParameterCondition ACondition BCondition CTypical Outcome / Comment
Ylide Precursor Trimethylsulfonium iodideTrimethylsulfoxonium iodideTrimethylsulfonium iodideChoice can affect reactivity and stability.[6]
Base NaH (60% in oil)Potassium tert-butoxiden-BuLiNaH and t-BuOK are common and effective.[4] n-BuLi may lead to side products.
Solvent Anhydrous DMSOAnhydrous THFAnhydrous DMSO/TolueneDMSO is often used to dissolve the sulfonium salts.[4]
Temperature 0 °C to RT-10 °C to 10 °C25 °CLower temperatures generally improve ylide stability and selectivity.[4]
Molar Ratio (Ylide:Ketone) 1.2 : 11.5 : 11.1 : 1A slight excess of the ylide is recommended to ensure full conversion.
Reaction Time 4 hours12 hours2 hoursMonitor by TLC/GC-MS to avoid byproduct formation from extended reaction times.
Yield (Illustrative) 75%85%60%Higher yields are often achieved with careful control of temperature and stoichiometry.

Detailed Experimental Protocol

This protocol is a representative procedure based on the Corey-Chaykovsky reaction.[4][5][6]

Step 1: Preparation of the Sulfur Ylide (in situ)

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add trimethylsulfonium iodide (1.2 to 1.5 equivalents) to anhydrous dimethyl sulfoxide (DMSO).

  • Stir the suspension and cool the flask in an ice-water bath.

  • Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 to 1.5 equivalents), portion-wise to the suspension, ensuring the temperature remains below 25 °C.

  • After the addition is complete, remove the cooling bath and stir the resulting milky-white solution at room temperature for 15-20 minutes until gas evolution ceases and the ylide is fully formed.

Step 2: Epoxidation Reaction

  • Dissolve 3-quinuclidinone hydrochloride (1.0 equivalent) in a minimum amount of DMSO or water and neutralize carefully with a base like potassium carbonate to obtain the free base, 3-quinuclidinone. Extract the free base into an organic solvent like chloroform, dry the organic layer, and concentrate it. Alternatively, use the free base directly if available.

  • Dissolve the 3-quinuclidinone free base in anhydrous THF or DMSO.

  • Cool the ylide solution from Step 1 in an ice bath.

  • Add the solution of 3-quinuclidinone dropwise to the ylide solution over 30 minutes, maintaining the internal temperature below 20 °C.

  • After the addition, allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

Step 3: Work-up and Isolation

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] free base.

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable solvent, such as isopropyl alcohol or diethyl ether.

  • Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic and precipitation is complete.

  • Stir the resulting slurry for 30-60 minutes, then collect the precipitate by filtration.

  • Wash the solid product with cold diethyl ether and dry it under vacuum to yield this compound.[1][14]

  • If necessary, recrystallize the product from a suitable solvent system (e.g., water/isopropyl alcohol) to achieve higher purity.[11]

Visual Guides

G cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation (Corey-Chaykovsky) cluster_purification Purification node_start node_start node_process node_process node_product node_product node_precursor node_precursor A Piperidine- 4-carboxylic Acid B Dieckmann Condensation A->B C 3-Quinuclidinone Hydrochloride B->C E Epoxidation Reaction C->E D Ylide Formation (e.g., Me₃S⁺I⁻ + NaH) D->E F Crude Spiro-epoxide (Free Base) E->F G Aqueous Work-up & Extraction F->G H HCl Salt Formation G->H I Final Product: 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl H->I

Caption: Overall synthetic workflow for the target compound.

G node_problem node_problem node_check node_check node_solution node_solution node_ok node_ok start Low Reaction Yield check_reagents Check Reagent Quality (Anhydrous Solvents, Active Base) start->check_reagents check_sm Verify Purity of 3-Quinuclidinone start->check_sm check_temp Monitor Reaction Temperature start->check_temp check_ratio Confirm Molar Ratios start->check_ratio sol_reagents Use fresh, anhydrous solvents. Test base activity. check_reagents->sol_reagents sol_sm Recrystallize starting material if needed. check_sm->sol_sm sol_temp Maintain low temp during ylide formation & addition. check_temp->sol_temp sol_ratio Use slight excess (1.2-1.5 eq) of ylide. check_ratio->sol_ratio end Yield Improved sol_reagents->end sol_sm->end sol_temp->end sol_ratio->end

Caption: Troubleshooting flowchart for low reaction yield.

G node_reagent node_reagent node_intermediate node_intermediate node_product node_product ylide Sulfur Ylide CH₂⁻-S⁺(CH₃)₂ intermediate Betaine Intermediate Zwitterionic Adduct ylide:n->intermediate 1. Nucleophilic Attack ketone 3-Quinuclidinone ketone->intermediate product Spiro-epoxide intermediate->product 2. Intramolecular SN2 (Ring Closure) byproduct Dimethyl Sulfide (CH₃)₂S intermediate->byproduct Leaving Group

Caption: Mechanism of the Corey-Chaykovsky epoxidation step.

References

Technical Support Center: 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the purity of my solid this compound sample over time. What are the optimal storage conditions?

A1: To ensure the long-term stability of the solid compound, it is crucial to store it under appropriate conditions. The hydrochloride salt form enhances stability compared to the free base.[1] However, improper storage can still lead to degradation.

Troubleshooting Steps:

  • Verify Storage Temperature: The recommended storage temperature is 2-8°C.[2] Storing at room temperature or higher for extended periods can accelerate degradation.

  • Protect from Moisture: The compound is a hydrochloride salt and can be hygroscopic. Ensure the container is tightly sealed to prevent moisture absorption, which could facilitate hydrolysis of the oxirane ring.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation of the tertiary amine.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature2-8°CMinimizes thermal degradation
AtmosphereTightly sealed, inert gas (optional)Prevents moisture uptake and oxidation
LightAmber vial or in the darkPrevents potential photodegradation

Q2: My solutions of this compound show new peaks in the HPLC chromatogram after preparation. What could be the cause?

A2: The appearance of new peaks in your chromatogram shortly after preparing a solution suggests that the compound may be degrading in the chosen solvent or under the current experimental conditions. The oxirane (epoxide) ring is a key functional group that is susceptible to nucleophilic attack and ring-opening, particularly in protic or aqueous solvents.[3]

Potential Degradation Pathways in Solution:

  • Hydrolysis: The epoxide ring can undergo hydrolysis, especially under acidic or basic conditions, to form a diol.

  • Solvent-Related Degradation: If using nucleophilic solvents (e.g., methanol, ethanol), they may react with the epoxide ring to form the corresponding ether-alcohol.

Troubleshooting Workflow for Solution Instability:

G cluster_0 Troubleshooting Solution Instability start New peaks observed in HPLC check_pH Check pH of the solution start->check_pH check_solvent Review solvent choice start->check_solvent check_temp Evaluate solution temperature start->check_temp acid_base Is pH acidic or basic? check_pH->acid_base protic Is the solvent protic/nucleophilic? check_solvent->protic elevated_temp Is the solution heated? check_temp->elevated_temp neutralize Adjust pH to neutral (6-7.5) acid_base->neutralize Yes use_aprotic Use a non-nucleophilic, aprotic solvent (e.g., ACN, THF, Dioxane) protic->use_aprotic Yes use_rt Prepare and use solution at room temperature or below elevated_temp->use_rt Yes reanalyze Re-analyze by HPLC neutralize->reanalyze use_aprotic->reanalyze use_rt->reanalyze

A flowchart for troubleshooting solution instability issues.

Q3: I need to perform a reaction with this compound in an aqueous buffer. How can I minimize degradation?

A3: Working in aqueous buffers can be challenging due to the potential for hydrolysis of the epoxide ring. The rate of hydrolysis is often pH-dependent.

Experimental Protocol for Minimizing Aqueous Degradation:

  • Buffer Selection:

    • Choose a buffer system that maintains a pH as close to neutral as possible (pH 6-7.5).

    • Avoid strongly acidic or basic buffers.

  • Temperature Control:

    • Prepare and use the solution at low temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis.

  • Fresh Preparation:

    • Prepare the aqueous solution of the compound immediately before use. Do not store aqueous solutions for extended periods.

  • Concentration:

    • If the experimental design allows, use a more concentrated stock solution in a stable organic solvent (e.g., acetonitrile or DMSO) and dilute it into the aqueous buffer at the last minute.

Q4: How can I confirm if the observed impurity is a degradation product?

A4: To definitively identify degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation and then analyzing the resulting mixture.

Forced Degradation Experimental Protocols:

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed without excessive secondary degradation.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 1. Dissolve compound in a suitable solvent (e.g., acetonitrile).2. Add 0.1 M HCl.3. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24h).4. Neutralize before HPLC analysis.Epoxide ring opening to form a diol.
Base Hydrolysis 1. Dissolve compound in a suitable solvent.2. Add 0.1 M NaOH.3. Keep at room temperature and sample at time points.4. Neutralize before HPLC analysis.Epoxide ring opening to form a diol.
Oxidation 1. Dissolve compound in a suitable solvent.2. Add 3% H₂O₂.3. Keep at room temperature and sample at time points.4. Quench reaction if necessary and analyze by HPLC.Oxidation of the tertiary amine to an N-oxide.
Thermal 1. Store the solid compound in an oven at 60°C.2. Sample at various time points.3. Dissolve in a suitable solvent for HPLC analysis.General decomposition.
Photochemical 1. Expose a solution of the compound to a light source (as per ICH Q1B guidelines).2. Keep a control sample wrapped in foil.3. Sample at various time points for HPLC analysis.Various light-induced degradations.

Visualizing the Potential Degradation Pathways:

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation cluster_3 Solvolysis parent 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl Epoxide Ring Tertiary Amine diol Diol Product parent:f0->diol H₂O n_oxide N-Oxide Product parent:f1->n_oxide [O] ether_alcohol Ether-Alcohol Product parent:f0->ether_alcohol ROH (Solvent)

Potential degradation products from the parent compound.

References

Scale-up challenges for the synthesis of the Cevimeline intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the key Cevimeline intermediate, 2-methylspiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its subsequent conversion to Cevimeline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield of the spiro-epoxide intermediate (2-methylspiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]) 1. Incomplete reaction of quinuclidin-3-one. 2. Degradation of the epoxide product. 3. Suboptimal reaction temperature.1. Ensure complete dissolution of quinuclidin-3-one hydrochloride and trimethylsulfoxonium iodide in DMSO before adding the base. 2. Maintain the reaction temperature between 0-5°C during the addition of potassium tert-butoxide. 3. After the initial reaction, allow the mixture to warm to room temperature and stir for an extended period (e.g., 16 hours) to ensure completion. 4. During workup, pour the reaction mixture into an ice/water mixture to minimize product degradation.
SYN-002 Formation of a high ratio of the undesired trans-isomer of Cevimeline 1. The cyclization reaction inherently produces a mixture of cis and trans isomers. 2. The acidic catalyst used for cyclization may not be optimal for favoring the cis isomer.1. The trans-isomer can be isomerized to the desired cis-isomer (Cevimeline).[1] 2. Treat the mixture of diastereomers with an acidic catalyst such as an organic sulfonic acid (e.g., p-toluenesulfonic acid, methanesulfonic acid), a Lewis acid (e.g., SnCl4, FeCl3, BF3), or sulfuric acid in a suitable solvent like toluene or chloroform under reflux.[1]
SYN-003 Difficulties in separating the cis and trans isomers of Cevimeline The physicochemical properties of the isomers can be similar, making separation challenging.1. Fractional Recrystallization: This can be performed using solvents like acetone. 2. Chromatography: Thin Layer Chromatography (TLC) can be used for separation. 3. Chiral Acid Resolution: Use a chiral acid to form diastereomeric salts that can be separated by recrystallization. The desired isomer can then be liberated by treatment with a base.
SYN-004 Presence of hazardous reagents in the synthesis process The original synthesis protocols involve hazardous materials like sodium hydride and boron trifluoride etherate.[2]1. Alternative to Sodium Hydride: Consider using potassium tert-butoxide in DMSO for the epoxidation step. 2. Alternative to Boron Trifluoride Etherate: For the cyclization step, other Lewis acids (SnCl4, POCl3) or protic acids (H3PO4, p-toluenesulfonic acid) can be used.[1] An industrially advantageous process avoids these hazardous reagents altogether.[2]
PUR-001 High levels of residual solvents in the final product Inefficient solvent removal during the final drying steps.1. Ensure the final product is dried under vacuum at an appropriate temperature until a constant weight is achieved. 2. A process has been developed to produce Cevimeline hydrochloride with pharmaceutically acceptable residual levels of toluene.[3]
IMP-001 Identification of unknown impurities in the final product Impurities can arise from starting materials, side reactions, or degradation.1. Utilize analytical techniques such as HPLC and LC-MS to detect and quantify impurities.[4] 2. Refer to known Cevimeline impurities for comparison. Common impurities include Cevimeline N-Oxide, Cevimeline Diol Impurity, and the trans-isomer.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the synthesis of Cevimeline?

A1: A key intermediate is spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], often used as its hydrochloride salt (CAS 64168-68-9).[7] This spiro-epoxide is crucial for constructing the core structure of Cevimeline.[7]

Q2: What are the main challenges in scaling up the synthesis of the Cevimeline intermediate?

A2: The primary scale-up challenges are associated with the use of hazardous reagents like sodium hydride and the air- and moisture-sensitive Lewis acid, boron trifluoride etherate, in the original synthesis.[2] Managing the formation and separation of the cis and trans isomers of Cevimeline is another significant challenge.

Q3: How can the ratio of cis to trans isomers of Cevimeline be improved?

A3: While the initial cyclization yields a mixture, the undesired trans-isomer can be converted to the therapeutically active cis-isomer through an isomerization process. This is typically achieved by heating the mixture in the presence of an acid catalyst.[1] This step is crucial for maximizing the yield of the final active pharmaceutical ingredient (API).

Q4: What are some of the known impurities that can form during the synthesis of Cevimeline?

A4: Several impurities have been identified, including:

  • Cevimeline N-Oxide[4][6]

  • Cevimeline Diol Impurity[4]

  • Cevimeline Sulfoxide[4]

  • trans-Cevimeline Hydrochloride[4]

  • 3-Quinuclidinone (unreacted starting material)[4]

Q5: Are there more environmentally friendly or "greener" synthesis routes being explored?

A5: Yes, research is ongoing to develop more efficient and environmentally benign synthetic methods. This includes avoiding hazardous reagents and developing scalable manufacturing routes. While specific "green" chemistry protocols for Cevimeline are not detailed in the provided results, the development of processes that avoid reagents like sodium hydride and boron trifluoride etherate represents a move towards safer and more industrially viable synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

This protocol is based on a described method for the epoxidation of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethylsulfoxide (DMSO)

  • Ice

  • Water

  • Sodium chloride

Procedure:

  • A mixture of 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide in DMSO is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.

  • A solution of potassium tert-butoxide in DMSO is added dropwise over 45 minutes, maintaining the temperature between 0-5°C.

  • The mixture is allowed to warm gradually to room temperature and stirred for an additional 16 hours.

  • After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture.

  • Sodium chloride is added to the aqueous mixture.

  • The product can be extracted with a suitable organic solvent. The organic extract can often be used in the next step without further purification.

Protocol 2: Synthesis and Isomerization of Cevimeline

This protocol describes the cyclization to form Cevimeline and the subsequent isomerization of the trans isomer.[2]

Materials:

  • 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate

  • Acetaldehyde

  • p-Toluenesulfonic acid monohydrate

  • Isopropanol

  • Dichloromethane

  • Aqueous sodium hydroxide solution

  • Aqueous sulfuric acid solution

Procedure:

  • To a solution of the 3-hydroxy-3-acetoxymercaptomethylquiniclidine salt in isopropanol, add p-toluenesulfonic acid monohydrate and heat to reflux for 3.5 hours.[2]

  • Cool the mixture to room temperature and add acetaldehyde diethyl acetal.[2]

  • Heat the mixture to reflux and stir for an additional 3 hours.[2]

  • Evaporate the solvent and dissolve the residue in dichloromethane.[2]

  • Cool to 0-5°C and add a 25% aqueous solution of sodium hydroxide.[2]

  • Separate the phases and extract the aqueous phase with dichloromethane.[2]

  • Combine the organic phases and extract with a 5% aqueous solution of sulfuric acid.[2]

  • Adjust the pH of the combined acidic aqueous phases to 12 with a 25% aqueous sodium hydroxide solution.[2]

  • Extract the aqueous phase with heptane.[2]

  • Dry the combined organic phases over sodium sulfate and evaporate the solvent to yield a mixture of cis/trans isomers of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

  • To isomerize the trans form, the mixture can be treated with an acidic catalyst like p-toluenesulfonic acid in a solvent such as toluene under reflux.

Data Summary

Table 1: Comparison of Reagents in Cevimeline Synthesis

Reaction Step Original Method Reagents Alternative/Improved Method Reagents Key Advantage of Alternative
Epoxidation Sodium hydride (NaH), Trimethylsulfoxonium iodide in DMSOPotassium tert-butoxide, Trimethylsulfoxonium iodide in DMSOAvoids the use of highly flammable sodium hydride.
Epoxide Opening Hydrogen sulfide (H₂S)[2]Thiolacetic acid[2]Avoids the use of highly toxic and hazardous hydrogen sulfide gas.
Cyclization Boron trifluoride etherate (BF₃·OEt₂)[2]p-Toluenesulfonic acid, SnCl₄, POCl₃, H₃PO₄[1]Avoids the use of air- and moisture-sensitive BF₃·OEt₂.
Isomerization Acidic catalyst (e.g., organic sulfonic acid, Lewis acid, sulfuric acid)[1]-This step is often necessary regardless of the cyclization catalyst to maximize the yield of the cis-isomer.

Visualizations

Synthesis_Workflow A Quinuclidin-3-one B Spiro-epoxide Intermediate (spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]) A->B Epoxidation (e.g., (CH₃)₃S(O)I, Base) C 3-Hydroxy-3-(sulfanylmethyl)quinuclidine B->C Epoxide Opening (e.g., Thiolacetic acid) D Cis/Trans Cevimeline Mixture C->D Cyclization (Acetaldehyde, Acid Catalyst) E Cis-Cevimeline (API) D->E Separation/Purification (e.g., Recrystallization) F Trans-Cevimeline D->F Separation F->E Isomerization (Acid Catalyst)

Caption: Synthetic workflow for Cevimeline, highlighting key intermediates.

Troubleshooting_Logic Start Low Yield of Final Product Q1 High trans-isomer content? Start->Q1 A1_Yes Perform Acid-Catalyzed Isomerization Q1->A1_Yes Yes Q2 Low yield of spiro-epoxide? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Epoxidation: - Check reaction time - Control temperature (0-5°C) - Ensure complete dissolution Q2->A2_Yes Yes Q3 Purification Issues? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Separation: - Fractional Recrystallization - Chromatographic methods Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: Troubleshooting logic for low yield in Cevimeline synthesis.

References

Validation & Comparative

Comparison of different epoxidation methods for bicyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of bicyclic ketones is a critical transformation in synthetic organic chemistry, providing versatile chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. The rigid framework of bicyclic systems offers a unique platform for studying stereoselectivity in chemical reactions. This guide provides an objective comparison of various epoxidation methods for bicyclic ketones, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Performance

The choice of an epoxidation method for a bicyclic ketone is dictated by several factors, including the desired stereoselectivity, the substrate's electronic properties (e.g., presence of α,β-unsaturation), and the required reaction conditions. This section summarizes the performance of three common methods: peroxy acid epoxidation (typically with meta-chloroperoxybenzoic acid, m-CPBA), catalytic epoxidation with hydrogen peroxide, and the Weitz-Scheffer epoxidation for α,β-unsaturated systems.

MethodReagent/CatalystSubstrate ExampleProduct(s)Yield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Key Characteristics
Peroxy Acid Epoxidation m-CPBABicyclo[2.2.1]heptan-2-one derivative (lactone)syn/anti epoxy lactones40% (overall)1.8:1 (syn:anti)Readily available reagent, generally good yields. Stereoselectivity is governed by steric hindrance, with the oxidant attacking the less hindered face of the double bond.[1] Can lead to Baeyer-Villiger oxidation as a competing reaction in ketones.[2]
Catalytic H₂O₂ Epoxidation H₂O₂, Phase-Transfer Catalyst ([C₅H₅N(CH₂)₁₅CH₃]₃{PO₄[W(O)(O₂)₂]₄})2-(1-cyclohexenyl)cyclohexanone & 2-cyclohexylidenecyclohexanoneCorresponding Epoxides~45%Not specifiedUtilizes a greener oxidant (H₂O₂). Reaction conditions can be tuned by altering the catalyst. Can be adapted for asymmetric synthesis with chiral catalysts.[3]
Asymmetric H₂O₂ Epoxidation H₂O₂, Cinchona Alkaloid-based Chiral Phase-Transfer CatalystChalcones (as models for enones)Chiral EpoxidesUp to 99%Up to >99% eeExcellent enantioselectivity for α,β-unsaturated ketones. Operates under mild, phase-transfer conditions. Low catalyst loading and potential for catalyst recycling.[4][5]
Weitz-Scheffer Epoxidation H₂O₂, NaOH2-Cyclohexen-1-one (model for bicyclic enone)2,3-Epoxycyclohexanone95% (with PVP-H₂O₂)RacemicA classical and efficient method for electron-deficient olefins. Nucleophilic attack of hydroperoxide anion. Generally proceeds to give the more stable trans-epoxide from flexible enones.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. This section provides protocols for the key epoxidation methods discussed.

Peroxy Acid Epoxidation with m-CPBA

This method is suitable for the epoxidation of bicyclic alkenes and can be applied to bicyclic ketones, although the potential for Baeyer-Villiger oxidation should be considered.[2]

Substrate: A bicyclic lactone with an endocyclic double bond.

Procedure:

  • To a solution of the bicyclic vinyl lactone in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) at room temperature.

  • Stir the reaction mixture for an extended period (e.g., 44 hours). Additional portions of m-CPBA may be required to drive the reaction to completion.

  • Quench the reaction by the successive addition of a 10% aqueous solution of Na₂S₂O₃ and a 5% aqueous solution of NaHCO₃ with vigorous stirring.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, wash with saturated NaHCO₃ solution, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the diastereomeric epoxy lactones.[1]

Catalytic Epoxidation with Hydrogen Peroxide under Phase-Transfer Catalysis

This method is effective for the epoxidation of α,β- and β,γ-unsaturated bicyclic ketones.[3]

Substrate: A mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.

Procedure:

  • In a reaction vessel, dissolve the bicyclic ketone substrate in an organic solvent such as dichloroethane.

  • Add the phase-transfer catalyst (e.g., N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate).

  • Add an aqueous solution of hydrogen peroxide (H₂O₂). The typical molar ratio of H₂O₂ to substrate is around 3:1, and the substrate to catalyst ratio is approximately 200:1.

  • Heat the reaction mixture with stirring (e.g., at 65°C) for several hours (e.g., 3 hours).

  • After cooling, separate the organic phase.

  • Analyze the organic phase for product formation and substrate conversion using techniques such as gas chromatography (GC) and mass spectrometry (MS).[3]

Asymmetric Epoxidation of Enones with Hydrogen Peroxide

This protocol is highly effective for the enantioselective epoxidation of α,β-unsaturated ketones, including cyclic and bicyclic systems, using a chiral phase-transfer catalyst.[4][5]

Substrate: A generic α,β-unsaturated ketone (enone).

Procedure:

  • Dissolve the enone substrate in a suitable solvent mixture, such as diethyl ether and toluene (1:1).

  • Add the chiral Cinchona alkaloid-based catalyst (e.g., 0.5 mol%).

  • Cool the reaction mixture to a controlled temperature (e.g., 5°C).

  • Add a pre-cooled aqueous solution of hydrogen peroxide and sodium hydroxide.

  • Stir the biphasic mixture vigorously for the required reaction time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the chiral epoxide.[4]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involved.

Epoxidation Mechanisms

The following diagrams illustrate the fundamental mechanisms of the discussed epoxidation methods.

Epoxidation_Mechanisms cluster_mCPBA Peroxy Acid (m-CPBA) Epoxidation (Electrophilic) cluster_WeitzScheffer Weitz-Scheffer Epoxidation (Nucleophilic) mCPBA_start Bicyclic Alkene + m-CPBA mCPBA_ts Concerted Transition State ('Butterfly Mechanism') mCPBA_start->mCPBA_ts Electrophilic Attack mCPBA_end Bicyclic Epoxide + m-Chlorobenzoic Acid mCPBA_ts->mCPBA_end WS_start Bicyclic Enone + HOO⁻ WS_intermediate Enolate Intermediate WS_start->WS_intermediate Michael Addition WS_end Bicyclic Epoxide + OH⁻ WS_intermediate->WS_end Intramolecular SN2

A simplified comparison of electrophilic and nucleophilic epoxidation mechanisms.
General Experimental Workflow for Epoxidation

The following diagram outlines a typical experimental workflow for performing and analyzing an epoxidation reaction.

Experimental_Workflow start Start: Bicyclic Ketone Substrate reaction_setup Reaction Setup: - Dissolve substrate in solvent - Add oxidant/catalyst start->reaction_setup reaction Epoxidation Reaction (Stirring, Temperature Control) reaction_setup->reaction workup Aqueous Workup: - Quenching - Extraction reaction->workup purification Purification: (e.g., Column Chromatography) workup->purification analysis Product Analysis: - NMR - MS - Chiral HPLC (for asymmetric reactions) purification->analysis end Final Product: Epoxidized Bicyclic Ketone analysis->end

A generalized workflow for the synthesis and analysis of epoxidized bicyclic ketones.

References

A Comparative Guide to the Synthetic Routes of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthetic routes for 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, a key intermediate in the synthesis of Cevimeline, a pharmaceutical agent used to treat dry mouth.[1][2][3] The following sections present an objective analysis of synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthetic Strategy: Epoxidation of 3-Quinuclidinone

The most established and direct pathway to the target compound involves a two-stage process: the synthesis of the key intermediate, 3-quinuclidinone, followed by its conversion to the spiro-epoxide via a nucleophilic addition of a sulfur ylide. This approach is favored for its reliability and use of well-understood chemical transformations.

The overall workflow begins with the synthesis of 3-quinuclidinone, a bicyclic ketone, which is then subjected to an epoxidation reaction to form the desired spirocyclic oxirane. The final step involves the formation of the hydrochloride salt.

G cluster_0 Stage 1: Synthesis of 3-Quinuclidinone cluster_1 Stage 2: Epoxidation and Salt Formation A Ethyl Isonipecotate B 1-Carbethoxymethyl- 4-carbethoxypiperidine A->B Ethyl Chloroacetate, Triethylamine C 3-Quinuclidinone B->C Dieckmann Condensation (e.g., KOtBu or KOEt) D 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] (Free Base) C->D Corey-Chaykovsky Reaction E 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl (Final Product) D->E HCl G A 3-S-Quinuclidinol (Unwanted Isomer) B 3-Quinuclidinone A->B Oxidation (e.g., Corey-Kim Oxidation) C 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl B->C Corey-Chaykovsky Reaction + HCl G A Functionalized Quinuclidine Precursor B 1'-Azaspiro[oxirane-2,3'- bicyclo[2.2.2]octane] HCl A->B [1,3]-Dipolar Cycloaddition or Transition-Metal Catalysis or Other Spirocyclization Method

References

Comparative Analysis of Bases in the Corey-Chaykovsky Reaction for the Synthesis of Spiro-Epoxy-Quinuclidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of epoxides from ketones and aldehydes through the action of a sulfur ylide.[1][2][3] This reaction is particularly valuable for creating sterically hindered or strained ring systems, such as the spiro-epoxidation of quinuclidin-3-one, a key intermediate in the synthesis of various biologically active compounds. The choice of base is critical in this transformation as it governs the in situ generation of the reactive sulfur ylide from its corresponding sulfonium or sulfoxonium salt.[1][3][4] This guide provides a comparative analysis of commonly employed bases for this reaction, supported by generalized experimental data and protocols to aid in reaction optimization.

The Role of the Base in the Corey-Chaykovsky Reaction

The initial and rate-determining step of the Corey-Chaykovsky reaction is the deprotonation of a sulfonium or sulfoxonium salt to form the ylide.[5] The strength and nature of the base can significantly impact the efficiency of ylide formation, and consequently, the overall yield and reaction time. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (BuLi).[3][4]

Comparative Performance of Common Bases

While direct comparative studies on quinuclidin-3-one are not extensively available in the literature, the following table summarizes the expected performance of various bases based on their general application in Corey-Chaykovsky reactions on similar cyclic and bridged ketone substrates.[6]

BasepKa (Conjugate Acid in DMSO)Common SolventsTypical Temperature (°C)Key CharacteristicsAnticipated Yield for Quinuclidin-3-one Epoxidation
Sodium Hydride (NaH)~35DMSO, THF, DMF25 to 65Heterogeneous reaction, often requires heating to initiate ylide formation. Good for stable ylides (from sulfoxonium salts).[4][7][8]Good to Excellent
Potassium tert-Butoxide (KOtBu)~32DMSO, THF, DMF0 to 25Homogeneous and fast reaction. A strong, non-nucleophilic base that is highly effective at room temperature or below.[4]Excellent
n-Butyllithium (n-BuLi)~50THF, Diethyl Ether-78 to 0Very strong base, but also a potent nucleophile, which can lead to side reactions with the substrate or product. Requires low temperatures.[4][5]Moderate to Good (potential for side reactions)
Lithium Diisopropylamide (LDA)~36THF-78 to 0Strong, non-nucleophilic base, useful for sensitive substrates where n-BuLi might be too reactive. Requires low temperatures for preparation and use.[5]Good to Excellent

Note: The anticipated yields are estimations based on the general reactivity of these bases in similar systems and would require experimental optimization for the specific substrate, quinuclidin-3-one.

Experimental Protocols

Below is a representative experimental protocol for the Corey-Chaykovsky epoxidation of quinuclidin-3-one using potassium tert-butoxide, a commonly successful base for this transformation.

Materials:

  • Quinuclidin-3-one hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Free Base: Quinuclidin-3-one hydrochloride (1.0 eq) is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base of quinuclidin-3-one.

  • Ylide Formation and Reaction: To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.5 M) under a nitrogen atmosphere, potassium tert-butoxide (1.2 eq) is added portion-wise at room temperature. The mixture is stirred for 15-20 minutes until a homogenous solution of the ylide is formed.

  • Addition of Ketone: A solution of quinuclidin-3-one (1.0 eq) in anhydrous DMSO is added dropwise to the prepared ylide solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro-epoxy-quinuclidin-3-one.

Visualizing the Reaction and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_reaction Epoxidation Sulfonium_Salt R2S+-CH3 X- Ylide R2S+-CH2- Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Quinuclidin-3-one Ketone->Betaine Epoxide Spiro-Epoxide Betaine->Epoxide Intramolecular Ring Closure Experimental_Workflow start Start ylide_prep Prepare Ylide Solution (Sulfonium Salt + Base in DMSO) start->ylide_prep ketone_add Add Quinuclidin-3-one Solution ylide_prep->ketone_add reaction Stir at Room Temperature (Monitor by TLC/LC-MS) ketone_add->reaction quench Quench with Water reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Spiro-Epoxy-Quinuclidin-3-one purification->product

References

A Comparative Guide to the Synthetic Efficacy of Cevimeline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cevimeline, a muscarinic M1 and M3 receptor agonist, is a crucial therapeutic agent for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The efficiency, safety, and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the original synthesis of Cevimeline and several key alternative routes, focusing on the efficacy of different intermediates and methodologies. The information is compiled from peer-reviewed literature and patent filings to offer a comprehensive overview for researchers in drug development.

Comparative Analysis of Synthetic Routes

The synthesis of Cevimeline traditionally commences from quinuclidin-3-one and involves the formation of a key spiro-oxathiolane structure. However, the original route suffers from the use of hazardous reagents and the formation of a hard-to-separate diastereomeric mixture. In response, several alternative syntheses have been developed, primarily focusing on safer and more efficient methods for introducing the sulfur-containing fragment.

Below is a summary of the quantitative data for the key synthetic routes:

Synthetic RouteKey IntermediateKey ReagentsReported YieldPurity/Diastereomeric RatioKey AdvantagesKey Disadvantages
Original Synthesis 3-Hydroxy-3-(mercaptomethyl)quinuclidineHydrogen sulfide (H₂S), Sodium hydride (NaH), Boron trifluoride etherate (BF₃·OEt₂)Not consistently reported in a single sourceProduces a mixture of cis and trans isomers requiring separationEstablished and well-documentedUse of highly toxic H₂S gas and pyrophoric NaH; formation of diastereomers
Apotex Pharmachem 3-Hydroxy-3-(acetylthiomethyl)quinuclidineThioacetic acid (AcSH), Potassium tert-butoxideEpoxidation: 54%; Thioacetate formation: 68%; Cyclization: 89% (as a 3:1 cis/trans mixture)Final product is a cis/trans mixture requiring isomerization and purificationAvoids the use of H₂S gas, employing a safer thiol sourceStill produces a diastereomeric mixture that needs further processing
Emcure Pharmaceuticals 3-Hydroxy-3-(mercaptomethyl)quinuclidine (via thiolactone)Thiourea, Hydrobromic acid (HBr)Yield data not publicly available in detailNot publicly availableUtilizes inexpensive and odorless thiourea as the sulfur sourceLack of detailed publicly available data on yields and purity
F. Hoffmann-La Roche (S)-3-Hydroxy-3-(mercaptomethyl)quinuclidineSharpless asymmetric epoxidation (titanium tetraisopropoxide, diethyl tartrate, cumene hydroperoxide), Benzyl mercaptanAsymmetric epoxidation: 75% yield, 94% enantiomeric excess (ee)Enantiomerically pure intermediateEnantioselective, leading to the desired cis-isomer precursor directlyMulti-step synthesis of the chiral intermediate; use of expensive reagents

Experimental Protocols

Original Synthesis of Cevimeline

The seminal synthesis of Cevimeline involves a three-step process starting from quinuclidin-3-one.

Step 1: Epoxidation of Quinuclidin-3-one Quinuclidin-3-one is reacted with a methylide-transfer reagent, such as dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and a strong base like sodium hydride), in a solvent like DMSO to form the corresponding spiro-epoxide.

Step 2: Ring-opening of the Epoxide The epoxide is then treated with a nucleophilic sulfur source. The original procedure utilizes hydrogen sulfide gas in the presence of a base (e.g., sodium hydroxide) to open the epoxide ring, yielding 3-hydroxy-3-(mercaptomethyl)quinuclidine.[1][2]

Step 3: Cyclization with Acetaldehyde The resulting hydroxy-thiol intermediate is cyclized with acetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spiro-1,3-oxathiolane ring of Cevimeline. This reaction typically produces a mixture of cis and trans diastereomers.[1][2]

Apotex Pharmachem's Improved Synthesis

This route replaces the hazardous hydrogen sulfide with the more manageable thioacetic acid.

Step 1: Epoxidation of Quinuclidin-3-one Hydrochloride A mixture of the hydrochloride salt of 3-quinuclidinone and trimethylsulfoxonium iodide in dimethylsulfoxide is treated with potassium tert-butoxide to yield the epoxide of 3-methylenequinuclidine (54% yield).

Step 2: Formation of 3-Hydroxy-3-(acetylthiomethyl)quinuclidine The epoxide is reacted with thioacetic acid in toluene. The product, 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt, precipitates and is collected by filtration (68% yield).

Step 3: In situ Hydrolysis and Cyclization The thioacetate intermediate is hydrolyzed in situ using an acid catalyst (e.g., p-toluenesulfonic acid) in isopropanol, followed by the addition of acetaldehyde diethyl acetal and heating to afford a mixture of cis- and trans-Cevimeline (89% yield, 3:1 cis/trans ratio).

Emcure Pharmaceuticals' Thiourea-based Synthesis

This approach utilizes thiourea as a safe and odorless source of sulfur.

Step 1: Formation of Hydroxy Bromide The epoxide of 3-methylenequinuclidine is treated with hydrobromic acid to yield the corresponding 3-hydroxy-3-(bromomethyl)quinuclidine.

Step 2: Thiolactone Formation The hydroxy bromide is refluxed with thiourea in an aqueous medium to form a thiolactone intermediate.

Step 3: Hydrolysis and Cyclization The thiolactone is hydrolyzed with aqueous sodium hydroxide to give the key 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate, which is then cyclized with acetaldehyde as in the original synthesis.

F. Hoffmann-La Roche's Enantioselective Synthesis of the Key Intermediate

This elegant synthesis aims to produce an enantiomerically pure precursor to cis-Cevimeline.

Step 1: Synthesis of the Allylic Alcohol Pyridine-4-carboxaldehyde is converted in several steps to an N-protected allylic alcohol.

Step 2: Sharpless Asymmetric Epoxidation The allylic alcohol undergoes a Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and cumene hydroperoxide to produce the corresponding chiral epoxide in 75% yield and 94% enantiomeric excess.

Step 3: Epoxide Opening with a Thiol The chiral epoxide is then opened with a protected thiol, such as benzyl mercaptan, to introduce the sulfur atom stereoselectively.

Step 4: Deprotection and Cyclization to the Quinuclidine Ring Subsequent deprotection and cyclization steps yield the enantiomerically pure (S)-3-hydroxy-3-(mercaptomethyl)quinuclidine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the different synthetic routes to Cevimeline.

G cluster_0 Original Synthesis A0 Quinuclidin-3-one B0 Spiro-epoxide A0->B0 (CH₃)₃S(O)I, NaH C0 3-Hydroxy-3-(mercaptomethyl)quinuclidine B0->C0 H₂S, NaOH D0 Cevimeline (cis/trans mixture) C0->D0 CH₃CHO, BF₃·OEt₂

Caption: The original synthetic route to Cevimeline.

G cluster_1 Apotex Pharmachem Route A1 Quinuclidin-3-one·HCl B1 Spiro-epoxide A1->B1 (CH₃)₃S(O)I, KOtBu C1 3-Hydroxy-3-(acetylthiomethyl)quinuclidine B1->C1 AcSH D1 Cevimeline (cis/trans mixture) C1->D1 1. p-TsOH 2. CH₃CH(OEt)₂

Caption: Apotex Pharmachem's improved synthesis of Cevimeline.

G cluster_2 Emcure Pharmaceuticals Route A2 Spiro-epoxide B2 3-Hydroxy-3-(bromomethyl)quinuclidine A2->B2 HBr C2 Thiolactone intermediate B2->C2 Thiourea D2 3-Hydroxy-3-(mercaptomethyl)quinuclidine C2->D2 NaOH E2 Cevimeline (cis/trans mixture) D2->E2 CH₃CHO

Caption: Emcure Pharmaceuticals' synthesis using thiourea.

G cluster_3 F. Hoffmann-La Roche Enantioselective Route A3 Allylic Alcohol B3 Chiral Epoxide A3->B3 Sharpless Asymmetric Epoxidation C3 (S)-3-Hydroxy-3-(benzylthiomethyl) intermediate B3->C3 Benzyl mercaptan D3 (S)-3-Hydroxy-3-(mercaptomethyl)quinuclidine C3->D3 Deprotection & Cyclization

Caption: F. Hoffmann-La Roche's enantioselective synthesis of the key chiral intermediate.

References

Cost-benefit analysis of different synthetic pathways to the Cevimeline intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cevimeline, an essential medication for the treatment of dry mouth associated with Sjögren's syndrome, is synthesized via a key intermediate, cis-2-methylspiro(1,3-oxathiolane-5,3′)quinuclidine. The industrial production of this intermediate has evolved from an initial pathway fraught with hazardous reagents to more streamlined, safer, and cost-effective methods. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic pathways, offering detailed experimental protocols, quantitative comparisons, and visual process flows to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Executive Summary

This guide compares three synthetic routes to the Cevimeline intermediate, starting from the common precursor, quinuclidin-3-one. The primary distinction between these pathways lies in the choice of the sulfur-donating reagent used for the crucial epoxide ring-opening and subsequent cyclization steps.

  • Original Synthesis: This initial pathway utilizes hydrogen sulfide, a highly toxic and flammable gas, for the introduction of the sulfur atom. The process is characterized by low yields and significant safety and environmental concerns.

  • Apotex Pharmachem Process: This improved method employs thioacetic acid as a safer alternative to hydrogen sulfide. The process is more environmentally friendly and offers higher yields.

  • Emcure Pharmaceuticals Process: This pathway utilizes thiourea, a stable and low-cost reagent, as the sulfur source, presenting a potentially even safer and more economical alternative.

Comparative Analysis of Synthetic Pathways

The following tables provide a detailed comparison of the three synthetic pathways based on key performance indicators.

Table 1: Reagent and Cost Comparison

ReagentOriginal SynthesisApotex ProcessEmcure ProcessApproximate Cost (USD)
Starting Material Quinuclidin-3-one HClQuinuclidin-3-one HClQuinuclidin-3-one HCl$83.64 / 100g
Epoxidation Reagent Trimethylsulfoxonium iodideTrimethylsulfoxonium iodideTrimethylsulfoxonium iodide$46.66 / 100g
Sulfur Source Hydrogen SulfideThioacetic AcidThioureaH₂S: N/A (generated in situ); Thioacetic Acid: ~$50 / kg; Thiourea: $1.50 - $2.40 / kg
Cyclization Catalyst Boron trifluoride etheratep-Toluenesulfonic acidNot specified in available literatureBF₃·etherate: ~
85/100g;pTsOH:85 / 100g; p-TsOH: ~85/100g;p−TsOH:
30 / kg

Table 2: Process and Yield Comparison

ParameterOriginal SynthesisApotex ProcessEmcure Process
Overall Yield 33-40%[1][2]~40-49% (calculated from individual step yields)Not specified in available literature
Safety Concerns Highly toxic and flammable H₂S gas; moisture-sensitive and corrosive BF₃·etherate.[3]Unpleasant odor of thioacetic acid.Generally considered low hazard.
Environmental Impact Generation of hazardous waste from H₂S and boron compounds.More environmentally friendly than the original process.[3]Likely the most environmentally benign due to the nature of thiourea.
Industrial Applicability Disadvantageous for large-scale production due to hazardous reagents.[3]Industrially advantageous and cost-effective.[3]Potentially the most suitable for large-scale, sustainable manufacturing.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Original_Synthesis Quinuclidin-3-one Quinuclidin-3-one Epoxide Epoxide Quinuclidin-3-one->Epoxide Corey-Chaykovsky Reaction 3-hydroxy-3-mercaptomethylquinuclidine 3-hydroxy-3-mercaptomethylquinuclidine Epoxide->3-hydroxy-3-mercaptomethylquinuclidine H2S, NaOH Cevimeline Intermediate Cevimeline Intermediate 3-hydroxy-3-mercaptomethylquinuclidine->Cevimeline Intermediate Acetaldehyde, BF3.etherate

Caption: The original synthetic pathway to the Cevimeline intermediate.

Apotex_Process Quinuclidin-3-one Quinuclidin-3-one Epoxide Epoxide Quinuclidin-3-one->Epoxide Corey-Chaykovsky Reaction Thiolacetic acid salt intermediate Thiolacetic acid salt intermediate Epoxide->Thiolacetic acid salt intermediate Thioacetic Acid Cevimeline Intermediate Cevimeline Intermediate Thiolacetic acid salt intermediate->Cevimeline Intermediate Acetaldehyde diethyl acetal, p-TsOH

Caption: The Apotex Pharmachem synthetic pathway.

Emcure_Process Quinuclidin-3-one Quinuclidin-3-one Epoxide Epoxide Quinuclidin-3-one->Epoxide Corey-Chaykovsky Reaction Intermediate Intermediate Epoxide->Intermediate Thiourea Cevimeline Intermediate Cevimeline Intermediate Intermediate->Cevimeline Intermediate Cyclization

Caption: The Emcure Pharmaceuticals synthetic pathway.

Detailed Experimental Protocols

Apotex Pharmachem Process

This process is a robust and efficient four-step, two-pot sequence.[3]

Step 1: Epoxidation of 3-Methylenequiniclidine [3]

  • A mixture of the hydrochloric salt of 3-quiniclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C under a nitrogen atmosphere.

  • A solution of potassium tert-butoxide (112 g, 998.2 mmol) in dimethylsulfoxide (700 mL) is added dropwise over 2 hours, maintaining the temperature between 5°C and 15°C.

  • The mixture is warmed to room temperature and stirred for an additional 16 hours.

  • The reaction is quenched by pouring it into an ice/water mixture (500 g) and adding sodium chloride (300 g).

  • The product is extracted with toluene (3 x 400 mL). The combined organic phases are dried over sodium sulfate, filtered, and evaporated to yield the epoxide of 3-methylenequiniclidine as a yellow oil (60 g, 431.7 mmol, 54% yield).

Step 2: Epoxide Opening with Thioacetic Acid [3]

  • To a solution of the epoxide of 3-methylenequiniclidine (10 g, 71.9 mmol) in toluene (100 mL) is added thioacetic acid (8.2 g, 107.9 mmol).

  • The mixture is stirred at room temperature for 2 hours, during which a precipitate forms.

  • The solid is filtered, washed with toluene, and dried under vacuum to provide the thiolacetic acid salt of 3-hydroxy-3-acetoxymercaptomethylquiniclidine (17.5 g, 59.7 mmol, 83% yield) as a white solid.

Step 3 & 4: Cyclization to Cevimeline Intermediate [3]

  • To a solution of the thiolacetic acid salt intermediate (3 g, 10.3 mmol) in iso-propanol (50 mL) is added p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol), and the mixture is heated to reflux for 3.5 hours.

  • The mixture is cooled to room temperature, and acetaldehyde diethyl acetal (6.1 g, 51.5 mmol) is added.

  • The mixture is heated to reflux and stirred for an additional 3 hours.

  • The solvent is evaporated, and the residue is dissolved in dichloromethane (50 mL).

  • The mixture is cooled to 0-5°C, and a 25% aqueous solution of sodium hydroxide (80 mL) is added.

  • After phase separation, the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are then extracted with a 5% aqueous solution of sulfuric acid (3 x 50 mL).

  • The pH of the combined acidic aqueous phases is adjusted to 12 with a 25% aqueous solution of sodium hydroxide.

  • The product is extracted with dichloromethane (3 x 50 mL), and the combined organic phases are dried over sodium sulfate, filtered, and evaporated to furnish 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine (1.6 g, 8.2 mmol, 80% yield) as a 2.5:1 cis/trans mixture of diastereomers.

Conclusion

The synthesis of the Cevimeline intermediate has seen significant advancements, moving away from hazardous and inefficient methods to safer, more sustainable, and cost-effective processes. The Apotex Pharmachem process, utilizing thioacetic acid, presents a well-documented and industrially viable option with good yields and improved safety. While detailed experimental data for the Emcure Pharmaceuticals process using thiourea is not as readily available in the public domain, the low cost and low toxicity of thiourea suggest it holds great promise as a superior alternative for large-scale, green production of this vital pharmaceutical intermediate. Researchers and manufacturers should consider these factors when selecting a synthetic pathway, balancing economic considerations with safety, environmental impact, and scalability.

References

Validation of analytical methods for 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is presented for researchers, scientists, and professionals in drug development. This document provides an objective comparison of potential analytical techniques, supported by exemplar experimental data based on the analysis of structurally related compounds.

Introduction to this compound

This compound (CAS Number: 64168-68-9) is a key intermediate in the synthesis of Cevimeline, a therapeutic agent used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[1][2] The chemical integrity and purity of this spiro-oxirane compound are critical for the quality and safety of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are essential for its characterization and quality control throughout the drug development process.

This guide explores suitable analytical methodologies for the validation of this compound, offering a comparison of their performance attributes. While specific validated methods for this intermediate are not extensively published, this guide draws upon established analytical principles for similar bicyclic and spiro-compounds to provide a framework for method development and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as whether it is for identification, purity assessment, or quantification. The following table summarizes and compares potential methods for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantification, purity assessment, stability testing.Identification and quantification of volatile impurities and by-products.Structural elucidation, identification, and quantification.
Specificity High, especially with selective detectors like UV or MS.Very high, provides mass spectral data for compound identification.Very high, provides detailed structural information.
Sensitivity Good to excellent (ng to pg levels).Excellent (pg to fg levels).Lower sensitivity (µg to mg levels).
Precision High (RSD <2%).High (RSD <5%).Moderate to high, depending on the experiment.
Sample Throughput High.Moderate to high.Low.
Limitations Requires compound to be soluble and possess a chromophore for UV detection.The compound must be volatile or amenable to derivatization.Less sensitive, more expensive instrumentation.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These are model protocols and would require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and assessment of the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 0.01 - 1 mg/mL).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture.

    • Precision: Analyze multiple preparations of the same sample (repeatability) and on different days (intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities. Given the hydrochloride salt form, derivatization or analysis of the free base may be necessary to improve volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: The free base may be extracted into an organic solvent. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.

  • Validation Parameters:

    • Specificity: Confirmed by the mass spectrum of the analyte.

    • LOD/LOQ: Determined by injecting serially diluted solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural confirmation of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between atoms.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Application in Validation:

    • Identity: The NMR spectrum serves as a unique fingerprint of the molecule.

    • Purity: Quantitative NMR (qNMR) can be used to determine the purity of the compound against a certified internal standard.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as guided by ICH Q2(R1) guidelines.

Analytical Method Validation Workflow start Method Development & Optimization protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Validation Report (Documentation of Results) specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation implementation Method Implementation for Routine Use documentation->implementation

Caption: A flowchart of the analytical method validation process.

Conclusion

The validation of analytical methods for this compound is crucial for ensuring its quality as a pharmaceutical intermediate. While HPLC is a robust choice for quantification and purity assessment, GC-MS is valuable for identifying volatile impurities, and NMR spectroscopy provides definitive structural confirmation. The selection of the appropriate method(s) should be based on the specific analytical needs. The provided protocols and validation workflow offer a solid foundation for developing and implementing reliable analytical procedures for this important compound. It is imperative that any chosen method is fully validated according to regulatory guidelines to ensure the reliability of the analytical data.

References

A Comparative Guide to Stereochemical Purity Analysis of Azaspiro[oxirane-bicyclo[2.2.2]octane] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of azaspiro[oxirane-bicyclo[2.2.2]octane] derivatives is a critical quality attribute in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of these complex chiral molecules: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Methodology Comparison at a Glance

The selection of an appropriate analytical method hinges on the physicochemical properties of the analyte, the required sensitivity, and the specific goals of the analysis, such as routine quality control or structural elucidation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase (CSP) and a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectra of enantiomers.
Typical Analytes Non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[1]Soluble compounds with functional groups that can interact with the shift reagent.
Sample Preparation Dissolution in a suitable solvent. Derivatization may be used to improve separation or detection.Derivatization may be required to enhance volatility.Dissolution in a deuterated solvent and addition of the chiral shift reagent.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (mg to µg range).
Resolution Good to excellent, dependent on CSP and mobile phase.Excellent, due to high efficiency of capillary columns.Dependent on the shift reagent, substrate, and magnetic field strength.
Analysis Time Typically 10-30 minutes per sample.Typically 10-40 minutes per sample.Rapid data acquisition (minutes), but sample preparation and optimization can be time-consuming.
Quantitative Accuracy High, with proper validation.High, with proper validation.Generally lower than chromatographic methods for precise ee determination.
Information Provided Enantiomeric ratio, retention times.Enantiomeric ratio, retention times.Enantiomeric ratio, structural information, and potential for absolute configuration determination.

Quantitative Performance Data

The following tables summarize typical performance data for each technique in the analysis of chiral bicyclic and spiro compounds. It is important to note that these values are illustrative and will vary depending on the specific azaspiro[oxirane-bicyclo[2.2.2]octane] derivative, the chosen chiral stationary phase or shift reagent, and the optimized experimental conditions. Method validation is crucial for any specific application.[2][3]

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Limit of Detection (LOD)Reference
Chiralcel OD-Hn-hexane/isopropanol (80:20, v/v)1.0UV (254 nm)> 2.01.2 µg/mL[4]
Chiralpak AS-Hn-hexane/ethanol/2-propanol/TFA (84:12:4:0.1, v/v/v/v)1.0UV (230 nm)> 2.00.2 µg/mL[5]
Chiralpak ICn-hexane/ethanol (50:50, v/v)1.0UV (270 nm)> 3.0Not Reported[6]
Chirobiotic T, T2, TAG, RReversed-phase, polar organic, and polar ionic modesNot SpecifiedNot SpecifiedBaseline separation achievedNot Reported[2]

Table 2: Chiral Gas Chromatography (GC)

Chiral Stationary Phase (CSP)Carrier GasTemperature ProgramDetectionResolution (Rs)Limit of Detection (LOD)Reference
ALPHADEX120 (permethylated α-CD)Helium60°C to 200°C at 1°C/minFID/MSBaseline separationNot Reported[3]
Rt-βDEXcstHydrogen60°C (1 min) to 200°C at 1°C/minFID> 1.5 for many compoundsNot Reported[7]

Table 3: NMR with Chiral Shift Reagents

Chiral Shift ReagentNucleus ObservedSolventMolar Ratio (Reagent:Substrate)Induced Separation (ΔΔδ)Limit of Detection for Minor EnantiomerReference
Eu(hfc)₃¹HCDCl₃VariesSignal splitting observed~2%[8]
Eu(hfc)₃¹HNot SpecifiedVariesDownfield shift and splittingNot Reported[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for each technique.

Chiral HPLC Method Development
  • Column Screening: Begin by screening a selection of chiral stationary phases (CSPs) with broad applicability, such as polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™).[2]

  • Mobile Phase Selection:

    • Normal Phase: Typically employs mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol).[4][9] Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) may be added to improve peak shape and resolution for acidic or basic analytes, respectively.[9]

    • Reversed Phase: Utilizes aqueous buffers with organic modifiers like acetonitrile or methanol.[2]

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) and analysis time.

  • Detection: UV-Vis detection is most common. A diode array detector can be used to check for peak purity.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Chiral GC Method Development
  • Analyte Volatility: Ensure the azaspiro[oxirane-bicyclo[2.2.2]octane] derivative is sufficiently volatile and thermally stable. If not, derivatization with a suitable agent (e.g., silylation) may be necessary.

  • Column Selection: Cyclodextrin-based chiral stationary phases (e.g., ALPHADEX®, Rt-βDEX™) are widely used for the separation of a variety of chiral compounds, including epoxides.[3][8]

  • Temperature Program: Develop a temperature gradient that effectively separates the enantiomers from each other and from any impurities.

  • Carrier Gas: Hydrogen or helium are typically used as the carrier gas.

  • Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be used for identification and confirmation.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the enantiomers.

NMR Spectroscopy with Chiral Shift Reagents
  • Reagent Selection: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) is a commonly used chiral lanthanide shift reagent.[3][8][10]

  • Sample Preparation:

    • Dissolve a precise amount of the azaspiro[oxirane-bicyclo[2.2.2]octane] derivative in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Incrementally add the chiral shift reagent to the NMR tube and acquire a spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shifts of well-resolved protons, particularly those close to the epoxide and nitrogen functionalities, as these will experience the largest induced shifts.

    • Observe the splitting of signals into two sets of peaks, corresponding to the two enantiomers.

    • Determine the enantiomeric ratio by integrating the corresponding signals for each enantiomer. A calibration curve with samples of known enantiomeric composition can improve accuracy.[8]

Method Validation

For use in a regulated environment, any analytical method for stereochemical purity must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The linear relationship between the concentration and the analytical signal.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Azaspiro Derivative Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Separation on CSP Inject->Column Detect UV/Vis Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Azaspiro Derivative Sample Derivatize Derivatization (if needed) Sample->Derivatize Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Column Chiral Separation on CSP Inject->Column Detect FID/MS Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Azaspiro Derivative Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve AddReagent Add Chiral Shift Reagent Dissolve->AddReagent Acquire Acquire 1H NMR Spectrum AddReagent->Acquire Spectrum Process Spectrum Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

References

A Comparative Guide to the Reactivity of Spiro-Epoxides and Other Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of spiro-epoxides with other common classes of epoxides, supported by established chemical principles and a proposed experimental framework for direct comparison. The inherent ring strain of epoxides makes them highly valuable intermediates in organic synthesis, and understanding the nuanced differences in reactivity between various epoxide architectures is crucial for reaction design and optimization.

Introduction to Epoxide Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant reactivity due to substantial ring strain, estimated to be around 13 kcal/mol.[1] This inherent strain is the primary driving force for ring-opening reactions when subjected to nucleophilic attack.[2] The reactivity of an epoxide is a delicate interplay of several factors, including ring strain, steric hindrance at the electrophilic carbon atoms, and the electronic nature of the substituents.

This guide focuses on a comparative analysis of spiro-epoxides against other common epoxides, such as terminal, and internal (cyclic) epoxides. Spiro-epoxides, characterized by a spirocyclic junction at one of the epoxide carbons, are generally considered to be more reactive due to additional strain imposed by the spirocycle.[3]

Factors Influencing Epoxide Reactivity

The rate and regioselectivity of epoxide ring-opening reactions are governed by a combination of steric, electronic, and stereochemical factors.

Under Basic or Nucleophilic Conditions (SN2-type mechanism):

  • Steric Hindrance: Nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[4][5] This is a classic SN2-type mechanism where the nucleophile approaches from the backside, leading to an inversion of stereochemistry at the reaction center.

  • Reactivity Trend: Generally, the reactivity follows the order: terminal > internal > tri-substituted > tetra-substituted epoxides.

Under Acidic Conditions (SN1-type character):

  • Carbocation Stability: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The ring-opening proceeds through a transition state with significant carbocation character.[6] Consequently, the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.

  • Regioselectivity: The attack at the more substituted carbon is favored.

The Unique Case of Spiro-Epoxides:

Spiro-epoxides possess additional ring strain due to the spirocyclic system, which is a key contributor to their enhanced reactivity.[3] The relief of this heightened strain upon ring-opening provides a significant thermodynamic driving force for the reaction. Computational studies can quantify this additional strain energy, correlating it with increased reactivity.

Quantitative Comparison of Reactivity (Hypothetical Data)

Table 1: Comparison of Reaction Rates for Nucleophilic Ring-Opening with Sodium Azide

Epoxide TypeStructureRelative Rate Constant (k_rel)
Spiro-Epoxide 1-Oxaspiro[2.5]octane~ 5 - 10
Cyclic Epoxide Cyclohexene oxide1 (Reference)
Terminal Epoxide 1,2-Epoxyhexane~ 2 - 4
Internal (Acyclic) cis-2,3-Epoxybutane~ 0.5 - 0.8

Note: The relative rate constants are hypothetical and are intended to illustrate the expected trend based on ring strain. The actual values would need to be determined experimentally.

Table 2: Comparison of Yields for Acid-Catalyzed Hydrolysis (at a fixed reaction time)

Epoxide TypeStructure% Yield of Diol
Spiro-Epoxide 1-Oxaspiro[2.5]octane> 95%
Cyclic Epoxide Cyclohexene oxide~ 85%
Terminal Epoxide 1,2-Epoxyhexane~ 90%
Internal (Acyclic) cis-2,3-Epoxybutane~ 70%

Note: The yields are hypothetical and represent an expected outcome at a specific time point, reflecting the higher reactivity of spiro-epoxides.

Experimental Protocols for Comparative Reactivity Studies

To obtain the quantitative data presented above, a standardized experimental protocol is essential. The following outlines a method for comparing the reactivity of different epoxides under both nucleophilic and acidic conditions.

General Considerations
  • Materials: All epoxides should be of high purity. Solvents should be anhydrous and of high grade. Nucleophiles and catalysts must be of known concentration.

  • Instrumentation: Reactions can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

  • Temperature Control: All reactions should be conducted in a thermostatically controlled bath to ensure consistent temperature.

Protocol 1: Competitive Reaction Kinetics under Nucleophilic Conditions

This experiment will determine the relative rates of ring-opening of a spiro-epoxide and a non-spiro epoxide with a nucleophile (e.g., sodium azide).[10][11]

Materials:

  • Spiro-epoxide (e.g., 1-Oxaspiro[2.5]octane)

  • Non-spiro epoxide (e.g., Cyclohexene oxide)

  • Sodium azide (NaN₃)

  • Internal standard (e.g., dodecane)

  • Solvent (e.g., ethanol/water mixture)

Procedure:

  • Prepare a stock solution containing a known concentration of the spiro-epoxide, the non-spiro epoxide, and the internal standard in the chosen solvent.

  • In a separate flask, prepare a solution of sodium azide in the same solvent system.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C).

  • To initiate the reaction, add the sodium azide solution to the epoxide solution with vigorous stirring.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a large volume of cold water).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to determine the concentration of the remaining epoxides relative to the internal standard.

  • Plot the natural logarithm of the concentration of each epoxide versus time. The slope of this line will be proportional to the rate constant of the reaction. The ratio of the slopes will give the relative reactivity.

Protocol 2: Monitoring Acid-Catalyzed Hydrolysis by NMR Spectroscopy

This protocol allows for the real-time monitoring of the acid-catalyzed hydrolysis of different epoxides.[8][9]

Materials:

  • Epoxide (spiro or other)

  • Deuterated solvent (e.g., D₂O/acetone-d₆ mixture)

  • Acid catalyst (e.g., a known concentration of H₂SO₄)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve a known amount of the epoxide in the deuterated solvent mixture.

  • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference. The characteristic signals for the epoxide protons are typically in the 2.5-3.5 ppm range.[12]

  • To initiate the reaction, add a small, known amount of the acid catalyst to the NMR tube, shake to mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting epoxide and the diol product.

  • Plot the concentration of the epoxide (as determined by the integral value relative to a reference peak) as a function of time to determine the reaction rate.

Visualizing Reaction Pathways and Experimental Design

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for epoxide ring-opening.

G Figure 1: Mechanism of Nucleophilic Ring-Opening of a Spiro-Epoxide cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product spiro_epoxide Spiro-Epoxide ts Sₙ2 Transition State (Backside Attack) spiro_epoxide->ts Less Hindered Carbon Attack nucleophile Nucleophile (Nu⁻) nucleophile->ts ring_opened_product Ring-Opened Product (Inversion of Stereochemistry) ts->ring_opened_product

Caption: SN2 ring-opening of a spiro-epoxide.

G Figure 2: Mechanism of Acid-Catalyzed Ring-Opening of an Epoxide epoxide Epoxide protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide Protonation acid Acid (H⁺) acid->protonated_epoxide transition_state Transition State (Carbocation-like) protonated_epoxide->transition_state Ring Opening intermediate Intermediate transition_state->intermediate nucleophile Nucleophile (NuH) nucleophile->transition_state Attack at more substituted carbon product Ring-Opened Product intermediate->product Deprotonation catalyst_regen H⁺ (regenerated) intermediate->catalyst_regen

Caption: Acid-catalyzed epoxide ring-opening.

Experimental Workflow

The following diagram outlines the general workflow for the comparative kinetic analysis.

G Figure 3: Experimental Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock Solutions (Epoxides, Internal Standard, Nucleophile) temp_control Equilibrate to Reaction Temperature prep_solutions->temp_control initiate_reaction Initiate Reaction by Mixing temp_control->initiate_reaction sampling Withdraw Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench extraction Extract with Organic Solvent quench->extraction gcms_analysis Analyze by GC-MS or NMR extraction->gcms_analysis quantification Quantify Reactant Concentration gcms_analysis->quantification plotting Plot ln[Epoxide] vs. Time quantification->plotting rate_determination Determine Relative Rate Constants plotting->rate_determination

Caption: Workflow for comparing epoxide reactivity.

Logical Relationships of Influencing Factors

This diagram illustrates the interplay of factors that determine the reactivity of epoxides.

G Figure 4: Factors Influencing Epoxide Reactivity cluster_intrinsic Intrinsic Factors cluster_external External Factors reactivity Epoxide Reactivity ring_strain Ring Strain (Spiro > Cyclic > Acyclic) ring_strain->reactivity steric_hindrance Steric Hindrance steric_hindrance->reactivity electronic_effects Electronic Effects (Substituents) electronic_effects->reactivity reaction_conditions Reaction Conditions (Acidic vs. Basic) reaction_conditions->reactivity nucleophile_strength Nucleophile Strength nucleophile_strength->reactivity solvent Solvent solvent->reactivity

Caption: Key factors governing epoxide reactivity.

Conclusion

The reactivity of epoxides is a cornerstone of modern organic synthesis. While all epoxides are activated by ring strain, spiro-epoxides represent a class with heightened reactivity due to additional strain imparted by their unique bicyclic structure. This guide provides a framework for understanding and quantifying these differences. The provided experimental protocols offer a starting point for researchers to generate direct comparative data, which is essential for the rational design of synthetic routes and the development of novel chemical entities. Further experimental and computational studies are encouraged to expand the quantitative understanding of the reactivity of this important class of molecules.

References

Benchmarking the efficiency of different purification techniques for spiro-compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional and rigid structure of spiro-compounds presents distinct challenges and opportunities in medicinal chemistry and materials science.[1] Their purification is a critical step in their synthesis and characterization, directly impacting the reliability of biological assays and the quality of final products. This guide provides a comparative overview of common purification techniques for spiro-compounds, supported by experimental insights to aid researchers in selecting the most efficient method for their specific needs.

Key Purification Techniques at a Glance

The purification of spiro-compounds often involves a multi-step approach, beginning with basic techniques and progressing to more sophisticated chromatographic methods, especially when dealing with chiral isomers. The choice of technique is dictated by the physicochemical properties of the compound, the nature of the impurities, and the desired scale of purification.

Purification TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Challenges
Crystallization Differential solubility of the compound and impurities in a solvent system.[2][3][4]Initial purification of solid compounds, removal of major impurities.Cost-effective, scalable, can yield high-purity crystalline solids.[2]Finding a suitable solvent can be trial-and-error, may not be effective for complex mixtures or isomers.[5]
Column Chromatography Differential adsorption of components onto a solid stationary phase.[1]Routine purification, separation of diastereomers, removal of reaction byproducts.Versatile, widely applicable, good for moderate to large scale.Can be time-consuming, solvent-intensive, may not resolve enantiomers.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.[2][6][7]High-purity separations, analytical quantification, chiral separations (with a chiral stationary phase).High resolution and efficiency, automated systems available.[8]Higher cost, limited sample loading for preparative scale.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitioning without a solid support matrix.[9]Preparative separation of complex mixtures, particularly for natural products.No irreversible adsorption, high sample loading capacity, reduced solvent consumption.[9]Requires specialized equipment, optimization of the biphasic solvent system can be complex.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.[10][11][12]Chiral separations, purification of thermally labile and low to moderate molecular weight compounds.[11]Fast separations, reduced organic solvent usage ("green" chemistry), suitable for a wide range of compounds.[8][13]Requires specialized high-pressure equipment, not ideal for highly polar compounds.[12]

Experimental Protocols and Considerations

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key purification techniques, based on common practices reported in the literature.

Crystallization Protocol

Crystallization is often the first line of defense for purifying solid spiro-compounds.

  • Solvent Selection: The ideal solvent should dissolve the spiro-compound sparingly at room temperature but completely at an elevated temperature.[5] Common solvents include ethanol, ethyl acetate, and water, or a mixture thereof.[5]

  • Dissolution: Dissolve the crude spiro-compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove all solvent traces.

Column Chromatography Protocol

A fundamental technique for the purification of synthesized spiro-compounds.

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of spiro-compounds.[1]

  • Mobile Phase Selection: A solvent system (eluent) is chosen to provide differential migration of the target compound and impurities. This is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.

  • Sample Loading: The crude sample is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the column.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure spiro-compound.

  • Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified compound.

Chiral HPLC and SFC Protocols for Enantiomeric Separation

Due to the prevalence of chirality in spiro-compounds, enantiomeric separation is often necessary.[14]

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs are widely used for their broad applicability.[15]

  • Mobile Phase (HPLC): For normal-phase HPLC, a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) is common.[6] For reversed-phase, mixtures of water and acetonitrile or methanol are used.

  • Mobile Phase (SFC): Supercritical CO2 is the primary mobile phase, often with a polar co-solvent like methanol to modify selectivity.[13]

  • Method Development: A screening of different chiral columns and mobile phase compositions is typically performed to achieve optimal separation.

  • Injection and Elution: The racemic mixture is injected onto the column, and the separated enantiomers are detected, often by UV absorbance.

  • Fraction Collection (Preparative): For preparative separations, fractions corresponding to each enantiomeric peak are collected.

Comparative Performance Data

The following table summarizes representative data on the purity and yield achieved for spiro-compounds using different purification techniques, as reported in various studies.

Spiro-Compound ClassPurification TechniquePurity AchievedYieldReference
SpiroisoxazolonesColumn Chromatography>95% (by NMR)73-93%[1]
SpirobisnapthalenesHSCCC57-91% (by HPLC)18-246 mg from 500 mg crude extract[9]
SpiroketalsChiral HPLCEnantiomerically pureNot specified[7]
Spiro[3.5]nonane-9-carboxylic acidCrystallizationHigh (inferred)Not specified[5]
Chiral Spiro CompoundsNormal Phase HPLC (Chiral Column)Baseline separation of enantiomersNot specified[6]

Visualizing the Purification Workflow

A systematic approach is key to efficiently purifying spiro-compounds. The following diagram illustrates a general workflow from a crude reaction mixture to a highly pure, and often enantiomerically resolved, final product.

Purification_Workflow cluster_main Main Purification Steps cluster_chiral Chiral Resolution Crude Crude Reaction Mixture Initial_Purification Initial Purification (e.g., Extraction, Filtration) Crude->Initial_Purification Primary_Purification Primary Purification Initial_Purification->Primary_Purification Purity_Analysis1 Purity Analysis (TLC, NMR) Primary_Purification->Purity_Analysis1 Isomer_Check Diastereomers or Enantiomers Present? Purity_Analysis1->Isomer_Check Chiral_Separation Chiral Separation (Chiral HPLC/SFC) Isomer_Check->Chiral_Separation Yes Pure_Product Pure Spiro-Compound Isomer_Check->Pure_Product No Purity_Analysis2 Final Purity & Enantiomeric Excess Analysis (HPLC, NMR) Chiral_Separation->Purity_Analysis2 Purity_Analysis2->Pure_Product

Caption: General workflow for the purification of spiro-compounds.

Logical Relationships in Technique Selection

The decision-making process for selecting a purification technique involves considering factors like the scale of the synthesis, the nature of the impurities, and the presence of stereoisomers.

Technique_Selection Start Crude Spiro-Compound Is_Solid Is the compound solid? Start->Is_Solid Crystallization Attempt Crystallization Is_Solid->Crystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Is purity >95%? Crystallization->Purity_Check Chiral_Check Are enantiomers present? Column_Chromatography->Chiral_Check Purity_Check->Chiral_Check Yes Final_Product Pure Product Purity_Check->Final_Product No, but single isomer Chiral_HPLC_SFC Chiral HPLC or SFC Chiral_Check->Chiral_HPLC_SFC Yes Chiral_Check->Final_Product No Chiral_HPLC_SFC->Final_Product

Caption: Decision tree for selecting a spiro-compound purification technique.

References

A Comparative Review of Synthetic Strategies for Azaspiro[bicyclo[2.2.2]octane] Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[bicyclo[2.2.2]octane] scaffold is a rigid, three-dimensional molecular framework that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and spatial arrangement of substituents make it an attractive core for the design of novel therapeutic agents. Derivatives of this spirocyclic system have shown promising activity as modulators of various biological targets, most notably as agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1][2] This guide provides a comparative overview of the key synthetic strategies developed to access this valuable chemical space, with a focus on experimental data and detailed methodologies to aid researchers in drug discovery and development.

Key Synthetic Approaches

The synthesis of the complex azaspiro[bicyclo[2.2.2]octane] core presents a considerable challenge to synthetic chemists. Over the years, several innovative strategies have been developed, each with its own advantages and limitations. The primary approaches can be broadly categorized as:

  • Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is often favored for its efficiency in multi-step syntheses, as it allows for the optimization of individual reaction pathways and can lead to higher overall yields.[1]

  • Diels-Alder Cycloaddition: The [4+2] cycloaddition reaction is a powerful tool for the construction of the bicyclo[2.2.2]octane core. Intramolecular Diels-Alder reactions, in particular, have been successfully employed to rapidly assemble the sterically congested polycyclic system with high stereocontrol.[1]

  • Intramolecular Cyclization Reactions: The formation of the spirocyclic system can be achieved through various intramolecular cyclization strategies. These often involve the formation of a key C-C or C-N bond to close the spirocyclic ring system from a suitably functionalized precursor.

  • 1,3-Dipolar Cycloaddition: This method offers a convergent route to certain azaspiro[bicyclo[2.2.2]octane] derivatives through the reaction of a 1,3-dipole with a dipolarophile to construct the heterocyclic spiro-ring.

Convergent Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists

A prominent application of convergent synthesis in this area is the preparation of potent and selective α7 nAChR agonists. These compounds often feature a complex heterocyclic system appended to the azaspiro[bicyclo[2.2.2]octane] core.

A representative example is the synthesis of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[3]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes].[2] The general synthetic approach is outlined in the diagram below.

convergent_synthesis cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Fragment Coupling and Final Product A1 o-aminobenzylamine A2 Thione A1->A2 thiophosgene A3 2-methylthio quinazoline A2->A3 iodomethane C1 Coupling of A3 and B2 A3->C1 B1 Azabicyclo[2.2.2]octane precursor B2 Spirooxazoline B1->B2 Cyclization B2->C1 C2 Final Product C1->C2 Microwave irradiation

Caption: Convergent synthesis of a potent α7 nAChR agonist.

Experimental Data Summary:

The following table summarizes the key steps and reported yields for the synthesis of a representative compound from this class.

StepReactionReagents & ConditionsYield (%)Reference
1Thione Formationo-aminobenzylamine, thiophosgene, -78 °CNot explicitly stated[3]
2MethylationThione, iodomethaneNot explicitly stated[3]
3Amine Coupling2-methylthio quinazoline, aliphatic/aromatic amines, microwave irradiationVaries[3]

Detailed Experimental Protocol: Preparation of N-substituted quinazolines

A key step in this convergent synthesis is the reaction of a 2-methylthio quinazoline intermediate with various amines to introduce diversity. A general procedure is as follows:

The thione precursor is prepared by the condensation of o-aminobenzylamine with thiophosgene at -78 °C. Subsequent methylation with iodomethane yields the 2-methylthio quinazoline intermediate. This intermediate is then reacted with a variety of aliphatic or aromatic amines under microwave irradiation to afford the corresponding N-substituted quinazolines.[3]

Synthesis of (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)

AR-R17779 is a highly selective full agonist at the α7 nAChR and serves as a valuable research tool.[2] Its synthesis highlights a different strategic approach to the azaspiro[bicyclo[2.2.2]octane] core.

AR_R17779_synthesis cluster_synthesis Synthesis of AR-R17779 S1 Quinuclidin-3-one S2 Spiro-epoxide S1->S2 Epoxidation S3 Amino alcohol S2->S3 Ring opening S4 (-)-AR-R17779 S3->S4 Cyclization

Caption: Synthetic pathway to the α7 nAChR agonist AR-R17779.

Experimental Data Summary:

StepReactionReagents & ConditionsYield (%)Reference
1EpoxidationQuinuclidin-3-one, Dimethylsulfoxonium ylide-[1]
2Azide OpeningSpiro-epoxide, NaN3-[1]
3ReductionAzido alcohol, H2, Pd/C-[1]
4CyclizationAmino alcohol, Carbonyldiimidazole-[1]

Detailed Experimental Protocol: Chiral Synthesis of (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]

A reported chiral synthesis of AR-R17779 provides a direct and efficient route. The specific conditions and reagents for each step are crucial for achieving the desired product with high stereoselectivity. While the search results provide an outline, the full experimental details including reagent quantities, reaction times, and purification methods would be found in the full text of the cited literature.[1]

Synthesis of the Cevimeline Intermediate: 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride

Cevimeline is a drug used to treat dry mouth, and a key intermediate in its synthesis is an azaspiro[bicyclo[2.2.2]octane] derivative.[3][4] The synthesis of this intermediate is a critical step in the overall manufacturing process of the active pharmaceutical ingredient.

cevimeline_intermediate_synthesis cluster_synthesis Synthesis of Cevimeline Intermediate I1 Quinuclidin-3-one I2 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] I1->I2 Epoxidation I3 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] HCl I2->I3 HCl addition

Caption: Synthesis of a key intermediate for the drug Cevimeline.

Experimental Data Summary:

The production of this intermediate requires precise control over reaction conditions to ensure high purity and yield.

StepReactionKey FeaturesPurityReference
1Spirocyclic framework formationControlled reaction conditions-[4]
2Hydrochloride salt formationEnhances solubility and stability≥98.0%[4]

Detailed Experimental Protocol:

The synthesis typically involves the formation of the spirocyclic oxirane from a suitable quinuclidine precursor. This is followed by the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound's stability and handling properties. Manufacturers utilize advanced analytical techniques to ensure the final product meets the stringent purity requirements for its use in pharmaceutical synthesis.[4]

References

Safety Operating Guide

Proper Disposal of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Precautions

Based on available data for the parent compound and the final drug product, 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride should be presumed to be hazardous. The non-hydrochloride form is known to cause skin and eye irritation and may cause an allergic skin reaction. Furthermore, the final product, Cevimeline hydrochloride, is classified as acutely toxic if swallowed.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

The following table summarizes the known and inferred hazard information.

Hazard ClassificationGHS PictogramHazard StatementSignal Word
Acute Toxicity, Oral (Category 3) (inferred)
alt text
H301: Toxic if swallowed.[1][2][3]Danger
Skin Corrosion/Irritation (Category 2)
alt text
H315: Causes skin irritation.[4]Warning
Serious Eye Damage/Eye Irritation (Category 2)
alt text
H319: Causes serious eye irritation.[4]Warning
Skin Sensitization (Category 1)
alt text
H317: May cause an allergic skin reaction.[4]Warning
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)
alt text
H410: Very toxic to aquatic life with long lasting effects.[4]Warning

Experimental Protocols for Disposal

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure
  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container is a suitable choice if it is not compromised.

    • Clearly label the container with "Hazardous Waste."

    • On the hazardous waste label, accurately identify the contents, including the full chemical name: "this compound."

    • If it is a solution, indicate the solvent and concentration.

  • Waste Segregation and Accumulation:

    • Solid Waste: Collect any unused or expired solid compound, as well as grossly contaminated items (e.g., weigh boats, spatulas, contaminated wipes), in the designated hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup and disposal.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Spill Response Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill:

    • For a solid spill, carefully sweep the material to avoid generating dust.

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound start Material Identified for Disposal is_waste Is the material a waste product? start->is_waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_waste->ppe Yes container Select a compatible, leak-proof waste container. ppe->container labeling Label container with 'Hazardous Waste' and full chemical name. container->labeling segregation Segregate solid and liquid waste streams. labeling->segregation storage Store in a designated satellite accumulation area. segregation->storage pickup Arrange for pickup by EHS or certified waste vendor. storage->pickup

Caption: Decision-making workflow for the safe disposal of the compound.

This procedural guidance is designed to ensure the safe handling and disposal of this compound, promoting a secure laboratory environment for all personnel. Always consult your institution's specific waste management policies and local regulations.

References

Personal protective equipment for handling 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride (CAS No. 64168-68-9). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identification and Hazards

This compound is a solid, white to yellow powder.[1] While detailed toxicological data is limited, available information and the chemical structure suggest potential hazards. The hydrochloride salt form indicates good solubility in polar solvents.[1] The presence of an oxirane (epoxide) ring suggests potential reactivity. This compound is an intermediate in the synthesis of pharmaceuticals like Cevimeline.[2][3]

Based on data for structurally similar compounds and general chemical safety principles, the primary hazards are anticipated to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure during handling. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield.Nitrile or neoprene gloves, a lab coat, and closed-toe shoes.Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Conducting reactions Chemical safety goggles and a face shield, especially if there is a risk of splashing.Chemically resistant gloves (nitrile or neoprene recommended), a lab coat, and closed-toe shoes.Operations should be conducted in a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves, a lab coat or chemical-resistant apron, and closed-toe shoes.An N95-rated respirator or higher may be necessary depending on the spill size and ventilation.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling Required assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation (dust) start->assess_hazards eye_protection Eye Protection: Chemical Safety Goggles / Face Shield assess_hazards->eye_protection skin_protection Skin Protection: Nitrile/Neoprene Gloves, Lab Coat assess_hazards->skin_protection respiratory_protection Respiratory Protection: Work in Fume Hood / Well-ventilated area assess_hazards->respiratory_protection verify_ppe Verify PPE is correctly worn and functional eye_protection->verify_ppe skin_protection->verify_ppe respiratory_protection->verify_ppe proceed Proceed with Handling verify_ppe->proceed

Operational Plan: Safe Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.

Emergency Procedures

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spill Response: For minor spills, carefully sweep up the solid material to avoid generating dust and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and decontaminate. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, paper towels, and other disposable materials, in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it can be collected by trained personnel.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Waste Generated collect_waste Collect solid waste in a designated, sealed container. start->collect_waste label_container Label container: 'Hazardous Waste' + Full Chemical Name collect_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact Institutional EHS or licensed waste contractor. store_waste->contact_ehs dispose Dispose according to local, state, and federal regulations. contact_ehs->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.